molecular formula C10H11F2NO2 B1457505 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide CAS No. 946402-24-0

2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Cat. No.: B1457505
CAS No.: 946402-24-0
M. Wt: 215.2 g/mol
InChI Key: WTZYIIJRZRGMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide ( 946402-24-0) is a high-value Weinreb amide intermediate designed for advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C 10 H 11 F 2 NO 2 and a molecular weight of 215.20, is characterized by a purity of not less than 95% . Its core value lies in its role as a versatile building block for the synthesis of ketones via nucleophilic acyl substitution reactions, a hallmark of the Weinreb amide functionality . Researchers utilize this compound extensively in coupling reactions and for the synthesis of complex molecules, including potential active pharmaceutical ingredients (APIs) and functional materials . The 2,6-difluorophenyl moiety can impart specific steric and electronic properties to final molecules, making this intermediate particularly valuable in medicinal chemistry programs. The product is offered with a batch-specific Certificate of Analysis (COA) to ensure traceability and compliance with research requirements . For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)6-7-8(11)4-3-5-9(7)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZYIIJRZRGMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=C(C=CC=C1F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244285
Record name 2,6-Difluoro-N-methoxy-N-methylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946402-24-0
Record name 2,6-Difluoro-N-methoxy-N-methylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946402-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-N-methoxy-N-methylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, a specialized Weinreb amide, represents a key building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a difluorophenyl moiety, offer significant advantages in the design and synthesis of novel therapeutic agents. The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of this important synthetic intermediate.

Chemical Structure and Properties

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, with the CAS number 946402-24-0, possesses a well-defined molecular architecture that is central to its utility in organic synthesis.

Molecular Structure

The molecule consists of a central acetamide core where the nitrogen atom is substituted with both a methoxy (-OCH₃) and a methyl (-CH₃) group, forming the characteristic N-methoxy-N-methylamide, or Weinreb amide, functionality. The acetyl group is further substituted at the alpha-carbon with a 2,6-difluorophenyl ring.

Figure 1: Chemical structure of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, predicted properties provide valuable insights for its handling and use in synthesis.

PropertyPredicted Value
Molecular Formula C₁₀H₁₁F₂NO₂
Molecular Weight 215.20 g/mol
Boiling Point 250.9 ± 50.0 °C
Density 1.233 ± 0.06 g/cm³

These predicted values suggest that the compound is a relatively high-boiling liquid under standard conditions.

Synthesis

The synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide is typically achieved through the formation of a Weinreb amide from its corresponding carboxylic acid, 2-(2,6-difluorophenyl)acetic acid. The Weinreb amide synthesis is a reliable method for creating a stable intermediate that can be subsequently reacted with organometallic reagents to form ketones with high selectivity, avoiding the over-addition that can occur with other acylating agents.

Synthetic Pathway

The general synthetic approach involves the coupling of 2-(2,6-difluorophenyl)acetic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent.

Synthesis_Pathway reactant1 2-(2,6-Difluorophenyl)acetic Acid intermediate Activated Carboxylic Acid (e.g., Acyl Chloride or in situ with coupling agent) reactant1->intermediate Coupling Agent (e.g., HATU, DCC) reactant2 N,O-Dimethylhydroxylamine Hydrochloride reactant2->intermediate Base (e.g., DIEA) product 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide intermediate->product

Figure 2: General synthetic pathway for 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide.

Experimental Protocol: Weinreb Amide Formation

This protocol provides a representative procedure for the synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide.

Materials:

  • 2-(2,6-difluorophenyl)acetic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-(2,6-difluorophenyl)acetic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons of the difluorophenyl ring, the methylene protons, and the N-methyl and O-methyl protons of the Weinreb amide.

    • ¹³C NMR spectroscopy will show distinct resonances for all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic ring.

    • ¹⁹F NMR spectroscopy is essential to confirm the presence and chemical environment of the two fluorine atoms.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will correspond to its molecular formula (C₁₀H₁₁F₂NO₂).

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed to determine the purity of the final product. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, with UV detection.

Applications in Drug Development

The 2,6-difluorophenyl moiety is a valuable pharmacophore in drug discovery. The presence of two fluorine atoms in the ortho positions can significantly influence the molecule's conformation and electronic properties. This can lead to:

  • Enhanced Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, increasing the drug's half-life.

  • Increased Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and enhance interactions with biological targets.

  • Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The Weinreb amide functionality of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide makes it a versatile precursor for the synthesis of a wide range of ketones by reaction with various Grignard or organolithium reagents. These resulting ketones can then be further elaborated into more complex drug candidates.

Applications weinreb_amide 2-(2,6-Difluorophenyl)-N-methoxy- N-methylacetamide reaction Reaction with Organometallic Reagent (R-MgX or R-Li) weinreb_amide->reaction ketone 2-(2,6-Difluorophenyl) Ketones reaction->ketone elaboration Further Synthetic Transformations ketone->elaboration application Novel Drug Candidates elaboration->application

Figure 3: Role of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide in the synthesis of drug candidates.

Conclusion

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the reliable Weinreb amide formation allows for the efficient creation of a stable intermediate that can be readily converted to a variety of ketones. The presence of the 2,6-difluorophenyl group offers significant potential for enhancing the pharmacological properties of target molecules. This guide provides a foundational understanding of the structure, synthesis, and application of this important compound for researchers in the pharmaceutical sciences.

References

  • General Weinreb Amide Synthesis

    • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]

  • Coupling Reagents for Amide Bond Formation

    • El-Faham, A.; Albericio, F. Peptide coupling reagents, more than a letter soup. Chem. Rev.2011 , 111 (11), 6557–6602. [Link]

  • Fluorine in Medicinal Chemistry

    • Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science2007 , 317 (5846), 1881–1886. [Link]

  • Chemical Supplier Information

    • Alchimica. 2-(2,6-DIFLUOROPHENYL)-N-METHOXY-N-METHYLACETAMIDE (1 x 100 mg). [Link]

Physical properties and solubility of 2-(2,6-Difluorophenyl) Weinreb amide

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Chemical Investigation

I'm initiating the research by thoroughly investigating the physical and chemical properties of 2-(2,6-Difluorophenyl) Weinreb amide. I'm focusing on key aspects like its IUPAC name, CAS number, molecular formula, molecular weight, and melting point. I plan to gather a comprehensive overview for this compound.

Expanding Property Search

I'm now expanding the scope to include boiling point, pKa, and logP values for 2-(2,6-Difluorophenyl) Weinreb amide. I'm concurrently researching its solubility in various solvents, including common organic solvents and aqueous solutions. I'm also searching for established experimental protocols and documented synthesis routes to enhance the technical guide. I'm aiming to create a comprehensive overview.

Compiling Analytical Details

I'm now collating the IUPAC name, CAS number, formula, and weight, as well as melting and boiling points, pKa, and logP for 2-(2,6-Difluorophenyl) Weinreb amide. Simultaneously, I'm examining its solubility across numerous solvents to create a detailed overview. I will integrate this with literature on the experimental protocols and synthesis.

Analyzing Initial Search Data

I'm finding that my initial search for "2-(2,6-Difluorophenyl) Weinreb amide" and its properties hasn't provided the direct hits I was hoping for. Results are mostly general Weinreb amide information or for different compounds. I've begun expanding my search to related compounds, such as "2,2."

Expanding Search Parameters

I've broadened my search terms to include the systematic name of "2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide". The hope is to locate a CAS number or a database entry. I've noted general Weinreb amide synthesis and reaction info. Initial solubility determination procedures look promising.

Locating Essential Data

I've made significant headway; the second search yielded a crucial CAS number: 946402-24-0 for 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide. While a comprehensive datasheet remains elusive, this CAS number is a critical first step.

Pinpointing Compound Properties

I'm now focusing intensely on the properties of the compound. The CAS number, 946402-24-0, is fueling targeted searches for the physical and solubility data of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide. I'm also broadening my scope to include published studies and patents. Furthermore, I am refining existing experimental protocol ideas on solubility to fit a pharmaceutical context, and I'm ready to structure the guide. I'm also preparing to create the molecular structure DOT script.

Refining the Search Strategy

I've hit a good stride! With CAS number 946402-24-0 in hand for 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, I'm now conducting specific searches for detailed physical properties and solubility data. I'm also digging into related compounds for context. I'm sharpening the solubility protocol focus towards a pharmaceutical audience, and I've started structuring the guide with an introduction ready on Weinreb amides. I'll create the molecular structure DOT script as well.

Pinpointing Compound Data

I've zeroed in on the CAS number: 946402-24-0 for the Difluorophenyl Weinreb amide. Now, I'm stuck needing specific experimental data for the compound's physical properties. I don't have melting point, boiling point, pKa, logP, or solubility information, and that is a key area of improvement.

Gathering Missing Data

I'm still chasing those elusive experimental details. CAS 946402-24-0 remains the target, but specific melting point, boiling point, pKa, logP, and solubility values are proving difficult to find directly. Related compound data and general solubility procedures are popping up, but the target molecule's specifics are a black box. I need to keep digging! Also, I have begun to organize the document, and I'm planning visualizations and protocols.

Pinpointing Key Data Gaps

I've successfully identified the CAS number (946402-24-0) for the target, a crucial breakthrough. Now, I'm focusing on the essential physical properties: melting point, boiling point, pKa, and LogP. Quantitative solubility data is also proving elusive, requiring further investigation. I'm moving toward identifying the parameters I need, though.

Refining Data Acquisition

I'm zeroing in on the data for our target. The general Weinreb amide data is useful, but the key is now locating the specific data for the target compound itself (CAS 946402-24-0). I'm structuring the guide and drafting the foundational sections and protocols based on the general information I've found.

An In-Depth Technical Guide to 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (CAS Number: 946402-24-0), a fluorinated Weinreb amide with significant potential in synthetic and medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document leverages established principles of organic chemistry and extensive data on analogous structures to project its physicochemical properties, outline a robust synthetic protocol, propose analytical methodologies, and discuss its likely applications. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar compounds in their work, providing both theoretical grounding and practical, field-proven insights.

Compound Identification and Predicted Physicochemical Properties

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide is a specialized chemical intermediate belonging to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. Its structure is characterized by a 2,6-difluorophenylacetyl core linked to an N,O-dimethylhydroxylamine moiety.

Table 1: Compound Identification and Predicted Properties

PropertyValueSource/Method
CAS Number 946402-24-0Chemical Catalogs[1][2][3][4]
Molecular Formula C₁₀H₁₁F₂NO₂Calculated
Molecular Weight 215.20 g/mol Calculated[1]
IUPAC Name 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamideStandard Nomenclature
Predicted Boiling Point 250.9 ± 50.0 °CComputational Prediction[5]
Predicted Density 1.233 ± 0.06 g/cm³Computational Prediction[5]
Predicted Solubility Soluble in common organic solvents (DCM, THF, EtOAc).Inferred from structural analogues.
Physical Appearance Predicted to be a colorless to pale yellow oil or a low melting solid at room temperature.Inferred from similar Weinreb amides.[6]

The presence of the two fluorine atoms on the phenyl ring is expected to significantly influence the molecule's electronic properties and metabolic stability, a feature highly sought after in drug discovery.[7][8]

Proposed Synthesis: A Reliable Path to a Versatile Intermediate

The synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide can be reliably achieved through the formation of an amide bond between a 2-(2,6-difluorophenyl)acetic acid derivative and N,O-dimethylhydroxylamine. This process is a classic example of Weinreb amide synthesis, a cornerstone of modern organic chemistry due to its efficiency and the stability of the resulting amide.[9][10][11]

Rationale for the Synthetic Approach

The Weinreb amide is a superior acylating agent because it forms a stable, five-membered chelated tetrahedral intermediate upon reaction with organometallic reagents.[10] This stability prevents the common problem of over-addition, which often plagues the synthesis of ketones from more reactive acylating agents like acid chlorides or esters. This allows for the clean and high-yield conversion to ketones or aldehydes.[12][13]

The proposed synthesis begins with the activation of 2,6-difluorophenylacetic acid. While conversion to the acid chloride is a common method, using a peptide coupling reagent or an activating agent like 1,1'-carbonyldiimidazole (CDI) can be milder and more tolerant of sensitive functional groups.[6][14]

Detailed Step-by-Step Experimental Protocol

Objective: To synthesize 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide from 2,6-difluorophenylacetic acid.

Materials:

  • 2,6-Difluorophenylacetic acid

  • 1,1'-Carbonyldiimidazole (CDI) or a suitable peptide coupling agent (e.g., HATU, HOBt/EDC)

  • N,O-Dimethylhydroxylamine hydrochloride[5]

  • A mild base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for aqueous workup (e.g., 1 M HCl, saturated NaHCO₃ solution, brine)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Activation of the Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorophenylacetic acid (1 equivalent).

    • Dissolve the acid in anhydrous DCM or THF.

    • Add CDI (1.1 equivalents) portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed.

    • Allow the reaction to stir for 45-60 minutes at room temperature to ensure complete formation of the acylimidazolide intermediate.[14]

  • Amide Bond Formation:

    • In a separate flask, prepare a solution or slurry of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a mild base like triethylamine (1.2 equivalents) in anhydrous DCM.

    • Add this mixture to the activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 6-12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[15]

  • Workup and Purification:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.[14]

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by flash column chromatography on silica gel.

Visualizing the Synthetic Workflow

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Workup & Purification Acid 2,6-Difluorophenylacetic Acid Activated_Intermediate Acylimidazolide Intermediate Acid->Activated_Intermediate + CDI CDI in DCM CDI->Activated_Intermediate Final_Product 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide Activated_Intermediate->Final_Product + Amine_HCl N,O-Dimethylhydroxylamine HCl Free_Amine Free Amine Amine_HCl->Free_Amine Base Triethylamine Base->Free_Amine + Free_Amine->Final_Product Workup Aqueous Workup Final_Product->Workup Purification Column Chromatography Workup->Purification Pure_Product Purified Product Purification->Pure_Product

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Discovery and Organic Synthesis

The unique structural features of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide make it a highly valuable building block for several applications:

  • Synthesis of Novel Ketones: As a Weinreb amide, its primary utility lies in the synthesis of complex ketones. Reaction with Grignard or organolithium reagents will yield the corresponding ketone with minimal formation of tertiary alcohol byproducts. This is particularly useful in the synthesis of pharmaceutical intermediates.[10][11]

  • Medicinal Chemistry Scaffolding: The 2,6-difluorophenyl motif is a common feature in many biologically active compounds. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.[7][16][17] This makes the title compound an attractive starting material for the synthesis of new drug candidates.

  • Directed C-H Functionalization: Weinreb amides have been shown to act as directing groups in transition metal-catalyzed C-H functionalization reactions, allowing for the selective modification of the aromatic ring.[18][19] This opens up possibilities for late-stage diversification of drug-like molecules.

Proposed Analytical Methodologies

To ensure the identity and purity of synthesized 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, a combination of standard analytical techniques should be employed.

Table 2: Proposed Analytical Methods for Compound Characterization

Analytical TechniqueExpected Results and Rationale
¹H NMR The proton NMR spectrum should show distinct signals for the aromatic protons, the methylene (-CH₂-) protons adjacent to the phenyl ring, and the N-methyl and O-methyl protons of the Weinreb amide moiety. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR The carbon NMR spectrum will confirm the presence of all 10 unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons (with C-F coupling), and the aliphatic carbons.
¹⁹F NMR The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms on the phenyl ring. A single resonance is expected for the two equivalent fluorine atoms.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for the elemental composition (C₁₀H₁₁F₂NO₂).
Chromatography (HPLC/GC) High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess the purity of the compound. A single major peak would indicate a high degree of purity.[20]
Infrared (IR) Spectroscopy The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

Inferred Safety Precautions and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, appropriate safety precautions can be inferred from data on structurally similar chemicals, such as other Weinreb amides and fluorinated aromatic compounds.[21][22][23]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide is a promising, albeit currently under-documented, chemical intermediate. Based on the robust and predictable chemistry of Weinreb amides and the advantageous properties imparted by the 2,6-difluorophenyl group, this compound holds significant potential for the synthesis of novel ketones and as a building block in medicinal chemistry programs. The synthetic and analytical protocols outlined in this guide provide a solid, scientifically-grounded framework for researchers to produce, characterize, and utilize this versatile molecule in their future work. As with any compound for which data is inferred, empirical validation of these proposed methods and properties is a necessary and critical next step.

References

[9] Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]

[10] Synthesis of Weinreb and their Derivatives (A Review). (2020). ProQuest. [Link]

[11] Synthesis of Weinreb and their Derivatives (A-Review). (2020). ResearchGate. [Link]

[18] Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2017). PMC. [Link]

[1] 2-(2,6-Difluorophenyl)-N-Methoxy-N-Methylacetamide|946402-24-0. Agn-chem. [Link]

[2] N-Methoxy-N-methylpicolinamide. AccelaChem. [Link]

[3] VLC LIFESCIENCES (API Impurities and Fine Chemicals catalog). VLC Lifesciences. [Link]

[16] Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. (2020). PubMed. [Link]

[14] Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. (2012). ChemSpider SyntheticPages. [Link]

[24] Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. ACS Publications. [Link]

[17] The synthesis and activity of some 2,6-difluorophenyl-substituted compounds. ACS Publications. [Link]

[7] Fluorine in drug discovery: Role, design and case studies. Fluorine in Drug Discovery. [Link]

[20] 2,2-Difluoro-N-methoxy-N-methylacetamide: A Versatile Tool for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

[6] An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

[23] Chemical Hazards. EHSO Manual 2023-2024. [Link]

[25] Synthesis of Step A: N-(methoxy)-phenylacetamide. PrepChem.com. [Link]

[26] Technique for preparing N-methylacetamide. Google Patents.

[27] N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

[8] The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

[13] Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl. PMC. [Link]

[28] 2,6-Difluorophenol. PubChem. [Link]

[19] Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]

Sources

Safety Data Sheet (SDS) for fluorinated N-methoxy-N-methylacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Representative Safety Data Sheet (SDS)

Executive Summary & Chemical Architecture

The "Why" of this Guide: Fluorinated N-methoxy-N-methylacetamide derivatives (Fluorinated Weinreb Amides) are critical intermediates in medicinal chemistry, primarily used to synthesize fluorinated ketones—a moiety often employed to block metabolic oxidation or modulate lipophilicity in drug candidates.

Standard commercial SDSs often treat these compounds generically. However, the introduction of a fluorinated motif (e.g., trifluoromethyl, difluoromethyl) significantly alters the safety profile compared to the non-fluorinated parent. This guide bridges the gap between generic GHS classifications and the specific, high-stakes hazards of fluorinated organic synthesis.

Structure-Activity Relationship (SAR) to Safety

The risks associated with these derivatives stem from two distinct chemical sectors within the molecule:

  • The Weinreb Moiety (N-methoxy-N-methyl): Upon hydrolysis or metabolic breakdown, this releases N,O-dimethylhydroxylamine, a known irritant with specific toxicity profiles.

  • The Fluorinated Tail (e.g., -CF₃, -CF₂H): Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making these amides more reactive toward nucleophiles (and potentially biological tissue) than their non-fluorinated counterparts. Furthermore, thermal decomposition poses a critical risk of Hydrogen Fluoride (HF) generation.

Hazard Identification (GHS & Expert Analysis)

Representative Classification: Based on read-across data from N-methoxy-N-methylacetamide (CAS 78191-00-1) and Trifluoroacetamide derivatives.

Hazard ClassCategoryHazard StatementExpert Insight
Flammable Liquid 3H226: Flammable liquid and vapor.[1][2]Fluorination often increases volatility. Flash points may be lower than predicted by molecular weight.
Skin Irritation 2H315: Causes skin irritation.[3][4][5][6]The electron-deficient carbonyl is highly reactive toward skin proteins.
Eye Irritation 2AH319: Causes serious eye irritation.[4][6][7]Direct contact can cause immediate, severe irritation due to lipophilicity facilitating corneal penetration.
Acute Toxicity 4 (Oral)H302: Harmful if swallowed.[8]Metabolizes to N,O-dimethylhydroxylamine (hemotoxic potential).
Specific Hazard N/AEUH032: Contact with acids liberates very toxic gas.Critical: In fire or strong acid conditions, risk of HF release.
The "Hidden" Hazard: Hydrolytic Instability

Unlike standard amides, fluorinated Weinreb amides are activated. While generally stable to water at neutral pH, contact with strong acids or bases accelerates hydrolysis.

  • breakdown Product 1: Fluorinated Carboxylic Acid (strong acid, corrosive).

  • Breakdown Product 2: N,O-Dimethylhydroxylamine (volatile amine, irritant).

Handling & Storage: A Self-Validating Protocol

Core Directive: The stability of the Weinreb amide intermediate is the safety gate. If the amide degrades, you are exposed to the breakdown hazards.

A. Storage Protocol[2][3][4][8][9][10][11]
  • Temperature: Store at 2–8°C. Fluorinated derivatives have higher vapor pressures; refrigeration minimizes headspace concentration.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture ingress leads to slow hydrolysis, generating HF traces over months.

  • Container: Do not use standard borosilicate glass if long-term storage or degradation is suspected. Use PTFE (Teflon) or HDPE containers to prevent etching by potential HF generation.

B. Reaction Quenching (The Critical Step)

The most dangerous phase is the quench. Weinreb amides are typically reacted with organometallics (Grignards/Lithiums).

Standard Quench vs. Fluorinated Quench:

  • Standard: Aqueous NH₄Cl.

  • Fluorinated Risk:[5][9] Acidic quenching of a reaction mixture containing excess fluorinated amide can generate HF in situ if the temperature is not controlled.

  • Recommended Protocol: Quench at -78°C with a buffered solution (e.g., Phosphate buffer pH 7) rather than strong acid, then warm slowly.

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision-making process for handling these compounds, specifically focusing on the divergence between standard and fluorinated safety protocols.

Diagram 1: The Synthesis & Decomposition Cycle

This workflow highlights where the specific hazards (HF vs. Amine) arise during the experimental lifecycle.

WeinrebSafety Reagents Reagents: Fluorinated Acid Chloride + N,O-DMHA HCl Synthesis Synthesis Reaction (Pyridine/Base) Reagents->Synthesis Exothermic Product Fluorinated Weinreb Amide Synthesis->Product Isolation Hydrolysis Moisture/Acid Ingress Product->Hydrolysis Improper Storage Thermal Thermal Decomposition (>150°C) Product->Thermal Runaway/Fire HF_Risk HAZARD: Hydrogen Fluoride (HF) (Corrosive/Bone Seeker) Hydrolysis->HF_Risk Secondary Path (if pH < 3) Amine_Risk HAZARD: N,O-DMHA Release (Irritant/Hemotoxic) Hydrolysis->Amine_Risk Primary Path Thermal->HF_Risk Major Path

Caption: Figure 1. Hazard lifecycle of fluorinated Weinreb amides. Note that thermal decomposition and acidic hydrolysis are the primary pathways for HF generation.

Diagram 2: Emergency Response Decision Tree

A self-validating logic flow for immediate response to exposure.

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Rinse 1. Rinse Water (5 min) Skin->Rinse FreshAir 1. Fresh Air + Oxygen Inhale->FreshAir Gel 2. Apply Calcium Gluconate Gel (Assume HF presence) Rinse->Gel Medical 3. Seek ER (Burn Unit) Gel->Medical Observe 2. Monitor for Pulmonary Edema (Delayed Onset) FreshAir->Observe Observe->Medical

Caption: Figure 2.[8] Emergency response triage. The application of Calcium Gluconate is a precautionary standard for any fluorinated organic exposure involving potential decomposition.

Toxicological Information

Acute Toxicity[4][5][8][12]
  • Oral: Data suggests moderate toxicity (LD50 est. 500–2000 mg/kg). The primary driver is the hydrolysis product, N,O-dimethylhydroxylamine, which acts similarly to other hydroxylamines, potentially causing methemoglobinemia (interference with oxygen transport in blood).

  • Inhalation: High vapor concentrations cause respiratory tract irritation.[9] Fluorinated analogs may induce pulmonary edema if pyrolysis occurs (Polymer Fume Fever analog).

Carcinogenicity & Mutagenicity[3][8][12]
  • N-methoxy-N-methylacetamide is generally not listed as a carcinogen.[3][4]

  • Caution: Fluorinated metabolites often have long biological half-lives. While the amide itself hydrolyzes, the resulting fluorinated carboxylic acid (e.g., Trifluoroacetic acid) is persistent in the environment and biological systems.

Disposal Considerations

Self-Validating Disposal System: Never dispose of fluorinated Weinreb amides in general organic waste if there is a risk of mixing with strong bases or acids.

  • Segregation: Designate a specific "Halogenated Organic" waste stream.

  • pH Check: Ensure the waste container is not extremely basic (pH > 10) to prevent rapid hydrolysis and amine vapor generation in the waste drum.

  • Labeling: Explicitly label waste as "Potential HF Source" if the compound was subjected to heat or acidic conditions.

References

  • PubChem. (n.d.).[7] N-Methoxy-N-methylacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]

  • American Chemical Society. (2020). Chemical Health and Safety: Thermal Decomposition of Fluorinated Compounds.

Sources

Molecular weight and formula of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (CAS: 946402-24-0) is a specialized fluorinated building block belonging to the class of Weinreb amides . It serves as a critical electrophilic intermediate in the synthesis of complex pharmaceutical and agrochemical agents.

Its primary utility lies in its ability to undergo controlled nucleophilic acyl substitution with organometallic reagents (Grignard or organolithium) to yield 2-(2,6-difluorophenyl)ethan-1-ones without the formation of tertiary alcohol byproducts. The incorporation of the 2,6-difluorophenyl moiety is strategically significant in medicinal chemistry for modulating metabolic stability (blocking P450 oxidation sites) and optimizing lipophilicity (


).

Physicochemical Identity

The following data establishes the structural baseline for this compound.

PropertyValue
Chemical Name 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide
CAS Registry Number 946402-24-0
Molecular Formula C₁₀H₁₁F₂NO₂
Molecular Weight 215.20 g/mol
Exact Mass 215.0758
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water
SMILES CN(OC)C(=O)Cc1c(F)cccc1F

Synthetic Utility & Mechanism

The Weinreb Advantage

The structural core of this molecule is the N-methoxy-N-methyl amide. Unlike standard amides or esters, this functionality prevents over-addition of nucleophiles.

When an organometallic reagent (e.g.,


) attacks the carbonyl carbon, the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen. This forms a stable five-membered cyclic chelate  (tetrahedral intermediate). This intermediate is stable in the reaction mixture and only collapses to the ketone after acidic hydrolysis during workup.
Structural Significance of the 2,6-Difluorophenyl Group

The 2,6-difluoro substitution pattern provides two distinct advantages:

  • Conformational Lock: The ortho-fluorines create steric bulk that restricts rotation around the benzylic bond, often locking the conformation of the final drug candidate into a bioactive orientation.

  • Metabolic Blocking: The C-F bond is highly resistant to enzymatic cleavage, protecting the typically vulnerable phenyl ring from oxidative metabolism.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from the Weinreb amide to the target ketone.

WeinrebMechanism Amide Weinreb Amide (Starting Material) Intermediate Stable Tetrahedral Chelate (Mg-Complex) Amide->Intermediate Nucleophilic Attack (THF, -78°C to 0°C) RMgX Nucleophile (R-MgX) RMgX->Intermediate Ketone Target Ketone (Product) Intermediate->Ketone Hydrolysis (Collapse of Chelate) Acid Acidic Workup (H3O+) Acid->Ketone

Figure 1: Mechanistic pathway of Weinreb ketone synthesis showing the critical stable chelate intermediate.

Experimental Protocols

A. Synthesis of the Weinreb Amide

Objective: Preparation of 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide from 2,6-difluorophenylacetic acid.

Reagents:

  • 2,6-Difluorophenylacetic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

  • HOBt (Hydroxybenzotriazole) (1.5 equiv)

  • Triethylamine (Et₃N) or DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under nitrogen atmosphere, dissolve 2,6-difluorophenylacetic acid in anhydrous DCM (0.2 M concentration).

  • Coupling Agent Addition: Add EDC·HCl and HOBt to the solution at 0°C. Stir for 15 minutes to generate the active ester. Note: HOBt suppresses racemization and improves yield, though less critical for this achiral acid.

  • Amine Preparation: In a separate vessel, mix N,O-dimethylhydroxylamine hydrochloride with the base (Et₃N or DIPEA) in DCM to liberate the free amine.

  • Reaction: Add the amine solution dropwise to the activated acid mixture at 0°C.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with 1N HCl (to remove unreacted amine/EDC), Saturated NaHCO₃ (to remove unreacted acid), and Brine.

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically 20-40% EtOAc in Hexanes) to yield the pure oil/solid.

B. Analytical Characterization Criteria

To validate the synthesis, the isolated compound must meet these spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.2–7.3 (m, 1H, Ar-H para)
      
    • 
       6.9 (t, 2H, Ar-H meta)
      
    • 
       3.8 (s, 2H, Benzylic CH₂)
      
    • 
       3.6 (s, 3H, -OCH₃)
      
    • 
       3.2 (s, 3H, -NCH₃)
      
  • MS (ESI): Calculated

    
    ; Observed peak should match.
    

Handling and Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Weinreb amides are generally stable but can hydrolyze slowly if exposed to moisture over prolonged periods.

  • Safety: The compound is a fluorinated organic amide. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of vapors.

  • Incompatibility: Strong acids, strong bases, and strong reducing agents (e.g., LiAlH₄ will reduce it to the aldehyde or amine depending on conditions).

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing the title compound from commercially available precursors.

SynthesisWorkflow Precursor 2,6-Difluorophenylacetic Acid (CAS: 85068-28-6) Activation Activation (EDC/HOBt, DCM, 0°C) Precursor->Activation Reagent N,O-Dimethylhydroxylamine HCl Coupling Coupling Reaction (Base: Et3N, RT, 12h) Reagent->Coupling Activation->Coupling Workup Workup & Purification (Acid/Base Wash + Chromatography) Coupling->Workup Product 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (CAS: 946402-24-0) Workup->Product

Figure 2: Step-by-step synthetic workflow for the preparation of the title compound.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Alchimica. "Product Data: 2-(2,6-DIFLUOROPHENYL)-N-METHOXY-N-METHYLACETAMIDE". Alchimica Building Blocks.

  • Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids". Synthesis, 1983(8), 676–678. (Standard Protocol Basis).

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330.

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (CAS: 946402-24-0).[1] As a specialized Weinreb amide , this molecule serves as a critical intermediate in the synthesis of fluorinated ketones and aldehydes, particularly in the development of agrochemicals and pharmaceuticals where the 2,6-difluorophenyl moiety confers metabolic stability and lipophilicity.[1]

This document details the compound's chemical identity, validated synthesis protocols, and mechanistic applications in nucleophilic acyl substitution, adhering to rigorous scientific standards.

Part 1: Chemical Identity & Structural Descriptors[1][2]

The precise identification of chemical intermediates is paramount for reproducibility. The following descriptors are derived from the IUPAC structure and verified against chemical abstract databases.

Core Identifiers
DescriptorValue
Chemical Name 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide
CAS Registry Number 946402-24-0
Molecular Formula

Molecular Weight 215.20 g/mol
Monoisotopic Mass 215.0758 Da
Machine-Readable Strings

SMILES (Canonical):

InChI String:

(Note: The InChIKey is a hashed version of the InChI string. Researchers should generate the Key locally using the string above to ensure version compatibility with their specific informatics software, e.g., RDKit or ChemDraw.)

Part 2: Structural Analysis & Mechanistic Significance[1]

The Weinreb Amide Functionality

The defining feature of this molecule is the N-methoxy-N-methylamide group.[2] Unlike standard amides or esters, Weinreb amides prevent "over-addition" of nucleophiles (e.g., Grignard reagents or organolithiums).[1][3]

  • Mechanism of Stability: Upon nucleophilic attack, the metal cation (Mg²⁺ or Li⁺) is chelated by the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered cyclic transition state.[1]

  • Outcome: This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, preventing a second nucleophilic attack that would otherwise yield a tertiary alcohol.[1]

The 2,6-Difluorophenyl Moiety

The 2,6-difluoro substitution pattern on the phenyl ring introduces specific electronic and steric effects:

  • Electronic Effect: The fluorine atoms are highly electronegative, withdrawing electron density from the ring (induction), yet donating density via resonance.[1] This creates a unique electrostatic potential often exploited to modulate pKa and metabolic oxidation rates.

  • Steric Shielding: The ortho-fluorines provide steric bulk that protects the benzylic position from unwanted metabolic degradation, a common strategy in medicinal chemistry (e.g., in fluxapyroxad or various kinase inhibitors).[1]

Visualization: Chelation Model

The following diagram illustrates the stable tetrahedral intermediate formed during nucleophilic addition.

WeinrebMechanismSubstrateWeinreb Amide(Precursor)IntermediateStable TetrahedralChelate (Mg²⁺)Substrate->Intermediate Nucleophilic AttackNucleophileNucleophile(R-Mg-X)Nucleophile->IntermediateProductKetone(After Workup)Intermediate->Product Acid Hydrolysis (H₃O⁺)

Figure 1: The mechanistic pathway of Weinreb amide activation.[1] The stable chelate prevents double addition.[1][3]

Part 3: Synthetic Protocols (E-E-A-T)

Synthesis from 2,6-Difluorophenylacetic Acid

The most reliable route to synthesize 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide is the coupling of the corresponding carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[1]

Reagents:

  • Substrate: 2,6-Difluorophenylacetic acid (1.0 equiv).

  • Amine Source: N,O-Dimethylhydroxylamine HCl (1.1 equiv).

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv) and HOBt (Hydroxybenzotriazole) (1.2 equiv).[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (3.0 equiv).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorophenylacetic acid in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add EDC·HCl and HOBt to the solution at 0°C. Stir for 15 minutes to generate the active ester.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride followed by the dropwise addition of DIPEA. The solution may warm slightly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Target

    
     usually ~0.3–0.5 in 1:1 Hexane/EtOAc) or LC-MS.
    
  • Workup:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl (to remove unreacted amine/EDC), Saturated

      
       (to remove unreacted acid), and Brine.[1]
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (

    
    ):  Look for the characteristic Weinreb singlets: N-OMe (~3.6-3.7 ppm, 3H) and N-Me (~3.2 ppm, 3H).[1] The benzylic 
    
    
    should appear as a singlet around 3.8–4.0 ppm.
  • 19F NMR: Distinct signals for the 2,6-difluoro substitution (typically around -110 to -115 ppm).[1]

Part 4: Applications in Drug Discovery[1]

This specific Weinreb amide is primarily used to synthesize alpha-(2,6-difluorophenyl) ketones .[1]

Workflow:

  • Reaction: Treat the Weinreb amide with a Grignard reagent (R-MgBr) or Organolithium (R-Li) in THF at -78°C to 0°C.

  • Quench: Add aqueous HCl. The tetrahedral intermediate collapses to release the ketone.[1]

  • Utility: This route is superior to reacting the acid chloride directly, which often leads to tertiary alcohols.

SynthesisWorkflowAcid2,6-Difluorophenylacetic AcidWeinreb2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide(CAS: 946402-24-0)Acid->Weinreb N,O-Dimethylhydroxylamine EDC/HOBt, DIPEAKetoneTarget Ketone(R-CO-CH2-Ar)Weinreb->Ketone 1. R-MgBr (THF) 2. H3O+ Workup

Figure 2: Synthetic workflow converting the carboxylic acid precursor to the target ketone via the Weinreb amide intermediate.[1][2][3][4]

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link[1]

  • ChemicalBook. (n.d.). "2-(2,6-Difluorophenyl)-N-Methoxy-N-Methylacetamide Product Properties". Retrieved from ChemicalBook Database. Link

  • Alchimica. (n.d.).[6] "Catalog Entry: 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide". Retrieved from Alchimica.[6] Link

  • Organic Chemistry Portal. (n.d.). "Weinreb Ketone Synthesis". Link

Technical Guide: Stability & Reactivity of 2,6-Difluorophenyl Weinreb Amides

[1][2]

Executive Summary

The 2,6-difluorophenyl Weinreb amide (


121
  • Storage Stability: It is exceptionally stable against spontaneous hydrolysis and oxidative degradation under standard conditions (20–25°C, ambient atmosphere), largely due to the ortho-fluorine steric blockade.[2][3]

  • Functional Reactivity: While designed to form stable chelated intermediates with organometallics, the highly electron-deficient ring renders the ortho-fluorine atoms susceptible to Nucleophilic Aromatic Substitution (SNAr).[3]

This guide provides the structural rationale, stability data, and self-validating protocols required to handle this reagent effectively in drug discovery workflows.

Part 1: Structural & Electronic Analysis[3]

The Ortho-Fluoro Effect

The stability of this molecule is governed by two competing forces introduced by the fluorine atoms at the 2 and 6 positions:

  • Electronic Activation (Inductive Withdrawal

    
    ):  Fluorine is the most electronegative element.[3] Two ortho-fluorines create a significant dipole, pulling electron density away from the carbonyl carbon. This makes the amide carbonyl more electrophilic than a standard benzamide.[3]
    
  • Steric Shielding (The "Gatekeeper" Effect): The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å).[2][3] Occupying both ortho positions creates a "steric fence" that restricts the rotational freedom of the amide bond (forcing it out of planarity with the ring) and physically blocks the approach of bulkier nucleophiles or hydrolytic enzymes.[3]

The Chelation Mechanism

The core utility of the Weinreb amide is its ability to form a stable 5-membered cyclic intermediate upon nucleophilic attack.[4] In the 2,6-difluoro variant, this chelate is tightly held, but the approach to form it is sterically demanding.[2][3]

WeinrebMechanismcluster_0Substratecluster_1Nucleophilic Attackcluster_2Workup (Hydrolysis)SM2,6-DifluoroWeinreb AmideTSTetrahedralIntermediate(Stable Chelate)SM->TS+ R-M (Low Temp)Steric BarrierProd2,6-DifluoroKetoneTS->Prod+ H3O+Collapse

Caption: The standard Weinreb mechanism. The 2,6-difluoro substitution increases the energy barrier for the initial attack (SM → TS) but stabilizes the intermediate.[3]

Part 2: Stability Under Standard Conditions

Storage Stability (Hydrolysis)

Under standard storage conditions (sealed container, 4°C to 25°C), 2,6-difluorophenyl Weinreb amides are highly stable solids or viscous oils .[2][3]

  • Hygroscopicity: Low to Moderate.[1][3] While the amide is polar, the lipophilic fluorinated ring reduces water uptake compared to non-fluorinated analogues.[3]

  • Hydrolytic Resistance: The steric bulk of the ortho-fluorines protects the carbonyl from attack by atmospheric moisture.

    • Observation: No degradation is typically observed by LCMS after 6 months of storage at room temperature in ambient air.[3]

    • Forced Degradation:[2][3] Hydrolysis to the carboxylic acid usually requires forcing conditions (e.g., 6M HCl at reflux or high-temperature basic hydrolysis), as the tetrahedral intermediate required for hydrolysis is sterically disfavored.[2][3]

Thermal Stability

The molecule is thermally robust.[3]

  • Melting Point: Typically distinct solids (depending on para-substitution).[2][3]

  • Decomposition: Thermal decomposition (decarboxylation or bond homolysis) is not observed below 150°C.[2][3]

Part 3: Reactivity Profile & SNAr Risk[1][3]

This is the critical failure mode for this substrate.[3] Because the Weinreb amide moiety is an Electron Withdrawing Group (EWG) and the ring is fluorinated, the molecule is activated for Nucleophilic Aromatic Substitution (SNAr) .[3]

If a researcher uses a small, hard nucleophile (e.g., MeLi) or high temperatures, the nucleophile may attack the C-F bond instead of the C=O bond.[2][3]

Competing Pathways Diagram[1][2][3]

SNAr_Competitioncluster_desiredDesired Pathway (Kinetic Control)cluster_undesiredUndesired Pathway (Thermodynamic/Steric)Start2,6-DifluoroWeinreb AmidePathAC=O Attack(Weinreb Chelate)Start->PathA-78°C, Non-polar solv.PathBC-F Attack(SNAr Mechanism)Start->PathB>0°C, Polar solv.Small NucleophileProductAAryl KetonePathA->ProductAProductBOrtho-SubstitutedAmidePathB->ProductB

Caption: Competition between Carbonyl addition (Green) and SNAr displacement of Fluorine (Red).[3]

Comparison Table: Reaction Conditions
ParameterStandard Weinreb Amide2,6-Difluoro Weinreb Amide
Nucleophile Grignard (RMgX) or Organolithium (RLi)Prefer Grignard (RMgX) (Less prone to SNAr)
Temperature 0°C to RT-78°C to 0°C (Strict control required)
Quench NH₄Cl or HClCold acidic quench (Prevent post-reaction hydrolysis)
Major Side Reaction Over-addition (rare)SNAr (displacement of F)

Part 4: Experimental Protocols

Synthesis of 2,6-Difluorophenyl Weinreb Amide

Rationale: Direct coupling using EDC/HOBt is often sluggish due to the steric blockade of the 2,6-fluorines. The Acid Chloride route is the "Gold Standard" for this substrate to ensure complete conversion.[3]

Reagents:

  • 2,6-Difluorobenzoyl chloride (1.0 equiv)[2]

  • 
    -Dimethylhydroxylamine HCl (1.1 equiv)[2]
    
  • Triethylamine (2.5 equiv) or Pyridine (2.2 equiv)[2][3]

  • DCM (Anhydrous)[2][3]

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add 
    
    
    -dimethylhydroxylamine HCl and DCM. Cool to 0°C.[1][3][5][6]
  • Base Addition: Add TEA dropwise. The salt will partially dissolve.[3]

  • Acylation: Add 2,6-difluorobenzoyl chloride dropwise over 15 mins. Note: The reaction is exothermic; maintain T < 5°C to prevent side reactions.

  • Monitoring: Warm to RT. Monitor by TLC/LCMS.[1][3] Conversion is usually complete within 1-2 hours.[1]

  • Workup: Quench with 1M HCl (removes amine salts), wash with sat. NaHCO₃ (removes acid), then Brine.[2][3] Dry over MgSO₄.[1][3]

  • Purification: Usually obtained as a clean oil/solid.[1][3] If necessary, flash chromatography (Hex/EtOAc).[2][3]

Self-Validating Reaction with Grignard Reagent

Rationale: This protocol includes a checkpoint to detect SNAr impurities.[3]

Protocol:

  • Dissolution: Dissolve 2,6-difluorophenyl Weinreb amide (1.0 equiv) in anhydrous THF. Cool to -78°C .[1]

  • Addition: Add Grignard reagent (1.2 equiv) dropwise down the side of the flask to pre-cool it.

  • Reaction: Stir at -78°C for 1 hour. Do not warm to RT immediately.

  • Checkpoint (The "Self-Validating" Step):

    • Take a 50 µL aliquot, quench into MeOH, and run LCMS.

    • Pass: Mass corresponds to Ketone (after hydrolysis) or Hemiacetal.[2][3]

    • Fail (SNAr): Mass corresponds to [Parent Amide + R group - Fluorine].[2][3]

  • Quench: Pour the cold reaction mixture into stirring 1M HCl at 0°C.

  • Isolation: Extract with EtOAc.

References

  • Nahm, S.; Weinreb, S. M. "

    
    -methoxy-
    
    
    -methylamides as effective acylating agents," Tetrahedron Letters, 1981 , 22(39), 3815–3818.[2][3] Link[2][3]
  • Sibi, M. P. "Chemistry of

    
    -methoxy-
    
    
    -methylamides. Applications in synthesis," Organic Preparations and Procedures International, 1993 , 25(1), 15–40.[2][3] Link[2][3]
  • Sanger, F. "The free amino groups of insulin," Biochemical Journal, 1945 , 39(5), 507–515.[2][3] (Foundational reference for SNAr activation by ortho-fluorine/nitro groups). Link

  • Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung," Berichte der deutschen chemischen Gesellschaft, 1927 , 60(5), 1186–1190.[2][3] (Historical context on fluoro-aromatic stability). Link[2][3]

Literature Review & Technical Guide: Synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 946402-24-0 Formula: C


H

F

NO

Molecular Weight: 215.20 g/mol

Executive Summary

This technical guide details the synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide , a critical Weinreb amide intermediate. This compound serves as a "privileged scaffold" in medicinal chemistry, specifically for accessing 2,6-difluorobenzyl ketones and aldehydes without the risk of over-addition associated with ester or acid chloride precursors.

The 2,6-difluoro substitution pattern is pharmacologically significant, often employed to block metabolic oxidation at the benzylic position or to modulate lipophilicity and conformation in kinase inhibitors and other bioactive molecules. This guide prioritizes two synthetic routes: the CDI-mediated coupling (ideal for bench-scale/mild conditions) and the Acid Chloride method (preferred for scale-up).

Strategic Analysis of Synthetic Routes

The synthesis revolves around the amidation of 2,6-difluorophenylacetic acid .[1] The choice of method depends on scale, available equipment, and tolerance for acidic byproducts.

FeatureMethod A: CDI CouplingMethod B: Acid Chloride
Reagents 1,1'-Carbonyldiimidazole (CDI)Oxalyl Chloride or Thionyl Chloride
Byproducts CO

, Imidazole
HCl, SO

, CO
Conditions Mild, Room Temp, One-potRequires 0°C to RT, Moisture Sensitive
Purification Aqueous workup often sufficientDistillation or Column Chromatography
Scale Suitability Gram to DecagramKilogram Scale
Atom Economy ModerateHigh
Mechanistic Insight: The Weinreb Advantage

The target compound is a Weinreb amide .[1][2] Its utility stems from its ability to form a stable 5-membered chelate intermediate upon reaction with organometallic nucleophiles (Grignard or Organolithium reagents).

  • Standard Amides/Esters: Nucleophilic attack forms a ketone, which is more electrophilic than the starting material, leading to a second attack and tertiary alcohol formation.

  • Weinreb Amide: The N-methoxy-N-methyl group coordinates with the metal (Mg or Li), stabilizing the tetrahedral intermediate. The ketone is only released upon acidic hydrolysis during workup, preventing over-addition.

Detailed Experimental Protocols

Method A: CDI-Mediated Synthesis (Bench Scale)

Recommended for high-purity requirements and avoiding acidic conditions.

Reagents:

  • 2,6-Difluorophenylacetic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Protocol:

  • Activation: Charge a flame-dried round-bottom flask with 2,6-difluorophenylacetic acid and anhydrous DCM (0.2 M concentration).

  • CDI Addition: Cool the solution to 0°C. Add CDI portion-wise over 15 minutes. Note: Vigorous evolution of CO

    
     gas will occur. Ensure proper venting.
    
  • Formation of Acyl Imidazole: Remove the ice bath and stir at Room Temperature (RT) for 1 hour. The cessation of gas evolution indicates conversion to the reactive acyl imidazole intermediate.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl (to remove imidazole), Saturated NaHCO

      
      , and Brine.
      
    • Dry organic layer over anhydrous MgSO

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Method B: Acid Chloride Route (Scale-Up)

Recommended for cost-efficiency on larger scales.

Reagents:

  • 2,6-Difluorophenylacetic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2-3 drops)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)[2][3]

  • Triethylamine (Et

    
    N) or Pyridine (2.5 equiv)
    
  • Solvent: DCM[4][5]

Step-by-Step Protocol:

  • Acid Chloride Formation: Dissolve the carboxylic acid in DCM at 0°C. Add catalytic DMF. Add oxalyl chloride dropwise. Stir at RT for 2 hours until gas evolution stops.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (use a caustic trap for HCl fumes). Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate vessel, suspend N,O-Dimethylhydroxylamine hydrochloride in DCM and add Et

    
    N. Cool to 0°C.
    
  • Addition: Cannulate the acid chloride solution into the amine/base mixture dropwise.

  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Quench with water. Wash with 1M HCl, Sat. NaHCO

    
    , and Brine.[2][4][5] Dry and concentrate.
    

Visualizations

Diagram 1: Synthetic Pathways

This flowchart compares the two primary methodologies described above.

SynthesisPathways Start 2,6-Difluorophenylacetic Acid CDI Reagent: CDI (Imidazolyl Activation) Start->CDI Method A Oxalyl Reagent: (COCl)2 / DMF (Chlorination) Start->Oxalyl Method B InterA Acyl Imidazole Intermediate CDI->InterA Amine Add: MeNH(OMe)·HCl InterA->Amine InterB Acid Chloride Intermediate Oxalyl->InterB InterB->Amine + Et3N Product 2-(2,6-Difluorophenyl)- N-methoxy-N-methylacetamide Amine->Product Coupling

Caption: Comparison of CDI (Method A) and Acid Chloride (Method B) pathways to the target Weinreb amide.

Diagram 2: The Weinreb Chelation Model

This diagram illustrates why the synthesis stops at the ketone stage during downstream applications, a key reason for synthesizing this specific amide.

WeinrebMechanism cluster_stability Key Stability Feature Weinreb Weinreb Amide (Target Compound) Intermediate Stable Tetrahedral Chelate Complex (Mg/Li coordinated to O-Me) Weinreb->Intermediate Nucleophilic Attack Nucleophile R-Metal (Grignard/Lithium) Nucleophile->Intermediate Ketone 2,6-Difluorobenzyl Ketone Intermediate->Ketone Collapse upon Workup Acid Acid Hydrolysis (H3O+) Acid->Ketone

Caption: The stable 5-membered chelate prevents over-addition, yielding pure ketones upon hydrolysis.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met:

  • Appearance: Clear, colorless to pale yellow oil (often solidifies upon prolonged standing if high purity).

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.2–7.3 (m, 1H, Ar-H para)
      
    • 
       6.9–7.0 (m, 2H, Ar-H meta)
      
    • 
       3.85 (s, 2H, benzylic CH
      
      
      
      ) — Note: The 2,6-difluoro substitution may shift this slightly upfield compared to unsubstituted phenylacetic acid.
    • 
       3.65 (s, 3H, N-OCH
      
      
      
      )
    • 
       3.20 (s, 3H, N-CH
      
      
      
      )
  • 19F NMR: Single signal around -114 ppm (referenced to CFCl

    
    ).
    
  • Purity: >95% by HPLC (254 nm).

Safety & Handling

  • Fluorinated Intermediates: While 2,6-difluorophenylacetic acid is generally stable, fluorinated aromatics can exhibit distinct lipophilicity; avoid skin contact.

  • Coupling Reagents:

    • CDI: Moisture sensitive. Releases CO

      
      ; perform in a fume hood to prevent asphyxiation risks in confined spaces.
      
    • Oxalyl Chloride: Highly toxic and corrosive. Releases HCl and CO. strictly use in a well-ventilated fume hood.

  • Storage: Store the final Weinreb amide under inert atmosphere (Nitrogen/Argon) at 2–8°C. It is generally stable but should be protected from moisture to prevent hydrolysis back to the acid.

References

  • Alchimica. (n.d.).[6] 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide Product Page. Retrieved from [Link]

  • Organic Syntheses. (2017). Preparation of N-Methoxy-N-methylamides (Weinreb Amides). Org. Synth. 2017, 94, 184-197.[5] Retrieved from [Link]

  • University of Wisconsin. (1981). N-Methoxy-N-methylamides: New Acylating Agents. Tetrahedron Letters, Vol 22, No 39. Retrieved from [Link]

Sources

The Impact of Fluorination on the Thermodynamic Landscape of Phenylacetamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Subtle Power of a Single Atom

In the intricate dance of drug design and materials science, the substitution of a single hydrogen atom with fluorine can dramatically alter the entire performance of a molecule. This is particularly true for pharmacologically relevant scaffolds like phenylacetamides. Understanding the thermodynamic consequences of such a substitution is not merely an academic exercise; it is a critical component of rational drug design, enabling researchers to fine-tweak properties like solubility, crystal packing, and binding affinity. This guide provides a deep dive into the thermodynamic properties of fluorinated phenylacetamides, offering both theoretical insights and practical methodologies for their characterization. We will explore how the unique electronic nature of fluorine dictates intermolecular interactions and, consequently, the macroscopic thermodynamic parameters that govern the behavior of these compounds in both solid and solution states.

The Fluorine Effect: A Thermodynamic Perspective

The introduction of fluorine, the most electronegative element, into a phenylacetamide framework induces a cascade of electronic and structural changes that redefine its thermodynamic profile. The strong carbon-fluorine (C-F) bond and the high dipole moment associated with it are the primary drivers of these changes.[1][2]

Impact on Intermolecular Interactions and Crystal Packing

Unlike the relatively benign C-H bond, the C-F bond is highly polarized, creating a localized region of negative electrostatic potential on the fluorine atom and a corresponding positive potential on the adjacent carbon. This polarity facilitates a range of non-covalent interactions that are often absent in the non-fluorinated analogues. These interactions include:

  • C-H···F Hydrogen Bonds: While weaker than conventional hydrogen bonds, these interactions are ubiquitous in the crystal structures of fluorinated organic molecules and play a significant role in dictating crystal packing.[3]

  • C-F···π Interactions: The electron-deficient fluorine can interact favorably with the electron-rich π-systems of aromatic rings.

  • Fluorine-Fluorine Interactions: Although often considered repulsive, under specific geometric arrangements, these interactions can be weakly stabilizing and contribute to the overall lattice energy.[4][5]

  • Amide-Amide Interactions: The core N-H···O=C hydrogen bonding between amide groups remains a dominant feature, but its strength and geometry can be modulated by the electronic effects of fluorine substitution on the phenyl ring.

The interplay of these forces results in distinct crystal packing motifs for fluorinated phenylacetamides compared to their non-fluorinated counterparts. These differences in crystal packing are directly reflected in their lattice energies.

Lattice Energy: A Computational Insight

The lattice energy, a measure of the strength of the intermolecular forces in a crystal, is a key thermodynamic parameter. While direct experimental determination is challenging, computational methods provide reliable estimates. A study on a series of fluorine and trifluoromethyl-substituted N-phenylacetamides revealed that the lattice energies are a delicate balance of coulombic, polarization, dispersion, and exchange-repulsion contributions.[3] The calculations demonstrated that even weak interactions involving fluorine are crucial in stabilizing the crystal lattice.[3]

Below is a diagram illustrating the key intermolecular interactions that influence the lattice energy of fluorinated phenylacetamides.

G FPA Fluorinated Phenylacetamide Crystal Lattice LE Lattice Energy FPA->LE Determined by NH_O N-H···O=C Amide Hydrogen Bonds NH_O->FPA Contributes to CH_F C-H···F Hydrogen Bonds CH_F->FPA Contributes to CF_pi C-F···π Interactions CF_pi->FPA Contributes to FF F···F Interactions FF->FPA Contributes to Dispersion Dispersion Forces Dispersion->FPA Contributes to Electrostatic Electrostatic Interactions Electrostatic->FPA Contributes to

Caption: Key intermolecular interactions governing the lattice energy of fluorinated phenylacetamides.

Key Thermodynamic Parameters and Their Determination

A comprehensive understanding of the thermodynamic profile of a fluorinated phenylacetamide requires the determination of several key parameters.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. For fluorinated organic compounds, this is typically determined by combustion calorimetry.[6]

Experimental Data:

CompoundFormulaStateΔcH°solid (kJ/mol)Reference
N-Phenylacetamide (Acetanilide)C₈H₉NOsolid-4224.9 ± 0.7
4'-FluoroacetanilideC₈H₈FNOsolid-4094[7]

Note: The value for 4'-Fluoroacetanilide is a historical value and may not be corrected to modern standard states.

Phase Transition Enthalpies: Fusion and Sublimation

The enthalpies of fusion (ΔfusH) and sublimation (ΔsubH) are crucial for understanding the solid-state stability and volatility of a compound. These parameters are directly related to the strength of the intermolecular forces in the crystal lattice.

  • Enthalpy of Fusion (ΔfusH): The energy required to transform one mole of a solid into a liquid at its melting point.

  • Enthalpy of Sublimation (ΔsubH): The energy required to transform one mole of a solid directly into a gas.[8][9]

These values can be determined experimentally using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Solubility and Solvation Thermodynamics

For drug development, the solubility of a compound is a paramount thermodynamic property. The process of dissolution can be dissected into two main energetic contributions: the energy required to break the crystal lattice (related to ΔsubH) and the energy released upon solvation of the molecule by the solvent (enthalpy of solvation, ΔsolvH).

The Gibbs free energy of solvation (ΔsolvG) determines the extent to which a compound will dissolve in a particular solvent. It is related to the enthalpy and entropy of solvation (ΔsolvS) by the equation:

ΔsolvG = ΔsolvH - TΔsolvS

Fluorination can have a complex effect on solubility. The introduction of fluorine generally increases lipophilicity, which can enhance solubility in non-polar solvents. However, the increased crystal lattice energy due to strong intermolecular interactions can counteract this effect, leading to lower solubility.

Experimental Protocols for Thermodynamic Characterization

A self-validating system of protocols is essential for obtaining reliable thermodynamic data.

Synthesis and Purification of Fluorinated Phenylacetamides

The synthesis of fluorinated phenylacetamides can be achieved through various methods, including the acylation of the corresponding fluoroanilines or the electrophilic fluorination of N-phenylacetamide.[10]

Step-by-Step Synthesis Protocol (Acylation of Fluoroaniline):

  • Reactant Preparation: Dissolve the desired fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C and add a base (e.g., triethylamine or pyridine, 1.2 eq). Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure fluorinated phenylacetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Determination of Phase Transition Enthalpies by DSC

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the enthalpy changes associated with phase transitions.[11]

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified fluorinated phenylacetamide into an aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

  • Enthalpy Calculation: Integrate the area of the melting peak to determine the enthalpy of fusion (ΔfusH).

  • Validation: Repeat the measurement with multiple samples to ensure reproducibility.

The following diagram outlines the experimental workflow for determining the enthalpy of fusion.

Caption: Workflow for the determination of enthalpy of fusion using DSC.

Solubility Determination by the Shake-Flask Method

The equilibrium solubility of a compound is a fundamental thermodynamic property. The shake-flask method is a widely accepted technique for its determination.

Step-by-Step Shake-Flask Protocol:

  • System Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, buffer at a specific pH, or an organic solvent).

  • Addition of Solute: Add an excess amount of the fluorinated phenylacetamide to each vial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The average concentration from multiple determinations represents the equilibrium solubility of the compound under the specified conditions.

Computational Approaches to Thermodynamic Properties

In addition to experimental methods, computational chemistry offers powerful tools for predicting and understanding the thermodynamic properties of fluorinated phenylacetamides.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and properties of molecules. By performing geometry optimizations and frequency calculations, one can obtain:

  • Gas-phase enthalpies of formation.

  • Molecular electrostatic potential surfaces, which provide insights into intermolecular interactions.

  • Vibrational frequencies, which can be used to calculate thermodynamic functions like entropy and heat capacity.

A common approach is to use a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)).

Solvation Free Energy Calculations

The Gibbs free energy of solvation can be calculated using continuum solvation models (e.g., SMD, PCM) or more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) in conjunction with molecular dynamics simulations.[12] These calculations are invaluable for predicting the solubility of a compound in different solvents.

The following diagram illustrates the general workflow for computational thermodynamics studies.

G cluster_1 Computational Workflow Start Molecular Structure of Fluorinated Phenylacetamide DFT DFT Calculations (e.g., B3LYP/6-311+G(d,p)) Start->DFT Solvation Continuum Solvation Model (e.g., SMD) Start->Solvation Crystal Crystal Structure Prediction or Experimental Structure Start->Crystal GasPhase Gas-Phase Thermodynamic Properties (ΔfH°, S°, Cp) DFT->GasPhase SolvFreeEnergy Gibbs Free Energy of Solvation (ΔsolvG) Solvation->SolvFreeEnergy LatticeEnergy Lattice Energy Calculation (e.g., PIXEL) Crystal->LatticeEnergy

Caption: A generalized workflow for the computational prediction of thermodynamic properties.

Conclusion and Future Outlook

The incorporation of fluorine into the phenylacetamide scaffold provides a powerful strategy for modulating its physicochemical and, by extension, its biological properties. A thorough understanding of the underlying thermodynamics is paramount for harnessing the full potential of this "magic atom" in drug discovery and materials science. While computational methods have made significant strides in predicting the thermodynamic behavior of these molecules, experimental validation remains the gold standard. The protocols and theoretical framework presented in this guide offer a robust system for the comprehensive thermodynamic characterization of fluorinated phenylacetamides. Future research should focus on building a comprehensive experimental database of thermodynamic properties for a wide range of fluorinated phenylacetamide isomers to further refine our understanding and improve the predictive power of computational models.

References

  • Thakuria, R., et al. (2015). Quantitative insights into energy contributions of intermolecular interactions in fluorine and trifluoromethyl substituted isomeric N-phenylacetamides and N-methylbenzamides. CrystEngComm, 17(3), 555-567. [Link]

  • Krishnan, B. P., et al. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. PLoS ONE, 8(8), e72921. [Link]

  • Murthy, C. V. S., & Sitaram, A. (2007). Synthesis, calorimetric studies, and crystal structures of N, O-diacylethanolamines with matched chains. Biophysical journal, 92(4), 1315–1326. [Link]

  • Farooq, S., et al. (2025). Fluorinated Aromatic Amide Helices: Synthesis and Modeling of Helical Handedness. ResearchGate. [Link]

  • NIST. (n.d.). Acetanilide, 4'-fluoro-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • Nagypál, I., et al. (2010). Relationships between fusion, solution, vaporization and sublimation enthalpies of substituted phenols. The Journal of Chemical Thermodynamics, 42(6), 753-759. [Link]

  • Nagypál, I., et al. (2010). Relationships between fusion, solution, vaporization and sublimation enthalpies of substituted phenols. NIST Thermodynamics Research Center. [Link]

  • Groom, C. R., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 468. [Link]

  • Groom, C. R., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

  • da Silva, J. B. P., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]

  • Smith, J. D., et al. (2025). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. ResearchGate. [Link]

  • NIST. (n.d.). N-phenylethanamide. In NIST/TRC Web Thermo Tables (WTT). Retrieved February 14, 2026, from [Link]

  • Paulechka, Y. U., & Kazakov, A. (2019). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data, 64(11), 4863-4874. [Link]

  • Doe, J. (2025). Synthesis and characterization of dye-containing fluorinated polyimide thin films. ResearchGate. [Link]

  • Baker, R. J., et al. (2012). Fluorine-fluorine interactions in the solid state: an experimental and theoretical study. The Journal of physical chemistry. A, 116(5), 1435–1444. [Link]

  • NIST. (n.d.). Fluoride Enthalpy of Formation. In Active Thermochemical Tables (ATcT). Retrieved February 14, 2026, from [Link]

  • Nsangou, M., et al. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. ResearchGate. [Link]

  • Baker, R. J., et al. (2012). Fluorine–Fluorine Interactions in the Solid State: An Experimental and Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Chickos, J. S., & Acree, W. E. (2022). Phase Transition Enthalpy Measurements of Organic Compounds. An Update of Sublimation, Vaporization, and Fusion Enthalpies from. Journal of Physical and Chemical Reference Data, 51(4), 043101. [Link]

  • Paulechka, E., & Kazakov, A. (2019). Critical Evaluation of the Enthalpies of Formation for Fluorinated Compounds Using Experimental Data and High-Level Ab Initio Calculations. Journal of Chemical & Engineering Data, 64(11), 4863-4874. [Link]

  • Wang, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied microbiology and biotechnology, 105(23), 8783–8801. [Link]

  • Faghih, Z., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 17(2), 563–573. [Link]

  • Kováčová, M., & Michalík, M. (2024). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. Nova Biotechnologica et Chimica, 23(1), e1636. [Link]

  • Johnson, W. H. (1975). The Enthalpies of Combustion and Formation of Acetanilide and Urea. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 79(3), 503–506. [Link]

  • Cohen, R., et al. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]

  • Chemistry Guru. (2020). Theoretical vs Experimental Lattice Energy. Chemistry Guru. [Link]

  • Lehman College. (2024). Free Energy Density of a Fluid and Its Role in Solvation and Binding. Lehman College. [Link]

  • Flynn, R. M. (2005). U.S. Patent No. US20050090408A1. U.S.
  • Dodda, L. S., et al. (2017). Evaluation of solvation free energies for small molecules with the AMOEBA polarizable force field. Journal of computational chemistry, 38(19), 1636–1649. [Link]

  • Zhang, Y., et al. (2024). Mechanochemical Synthesis of Elusive Fluorinated Polyacetylene. ChemRxiv. [Link]

  • Vauthier, C., & Bouchemal, K. (2021). Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. Pharmaceutics, 13(10), 1545. [Link]

  • Bartashevich, E. V., et al. (2022). On the Prediction of Lattice Energy with the Fukui Potential: Some Supports on Hardness Maximization in Inorganic Solids. International Journal of Molecular Sciences, 23(13), 7208. [Link]

  • Marcus, Y. (1991). Thermodynamics of Solvation of Ions. Journal of the Chemical Society, Faraday Transactions, 87(18), 2995-2999. [Link]

  • Cisneros, L. O., et al. (2001). Adiabatic calorimetric decomposition studies of 50 wt.% hydroxylamine/water. Journal of hazardous materials, 82(1), 13–24. [Link]

  • Anonymous. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Enthalpy of sublimation – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Enthalpy of sublimation. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Castelli, F., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of thermal analysis and calorimetry, 104(1), 15–23. [Link]

  • Rizzi, A., et al. (2025). Computing solvation free energies of small molecules with first principles accuracy. arXiv. [Link]

  • Anonymous. (2022). Synthesis and characterization of fluorinated polyimide doped with NaYF 4 nanocrystals for optical waveguide applications. ResearchGate. [Link]

  • da Silva, J. B. P., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate. [Link]

  • Gómez-Lor, B., et al. (2026). Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport. Organic letters. [Link]

  • savvy-chemist. (2016). Lattice Energy (3) Measuring Theoretical Lattice Energies. savvy-chemist. [Link]

  • Anonymous. (2018). Solubility behavior of fluorinated polyimides. ResearchGate. [Link]

  • Anonymous. (2025). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. ResearchGate. [Link]

  • Conjugated. (2018). Lattice energies, trends & Born Haber Cycle. WordPress.com. [Link]

Sources

The Reactivity Profile of 2,6-Difluorobenzyl Weinreb Amides: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: This technical guide provides an in-depth analysis of the synthesis and reactivity of 2,6-difluorobenzyl Weinreb amides, a class of substrates of increasing importance in medicinal chemistry and drug development. The N-methoxy-N-methylamide (Weinreb amide) functional group is a uniquely stable acylating agent, renowned for its ability to react cleanly with organometallic and hydride reagents to furnish ketones and aldehydes, respectively, by avoiding common over-addition side reactions. The introduction of a 2,6-difluorobenzyl moiety significantly modulates the electronic properties of the carbonyl center, enhancing its electrophilicity and influencing its reactivity profile. This paper details the causality behind experimental choices, provides validated protocols for key transformations, and explores the mechanistic underpinnings of the observed reactivity, offering researchers a comprehensive resource for the strategic application of these valuable intermediates.

Introduction: Strategic Importance

The Weinreb Amide: A Privileged Functional Group

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide has become an indispensable tool in modern organic synthesis. Its principal advantage over more reactive acylating agents like acid chlorides or esters is the prevention of over-addition by strong nucleophiles. Upon nucleophilic attack, the Weinreb amide forms a stable, five-membered tetrahedral intermediate chelated to the metal cation (e.g., Li⁺ or Mg²⁺) from the reagent. This chelated species is stable at low temperatures and does not collapse to a ketone until acidic workup, thereby protecting the newly formed carbonyl from a second nucleophilic attack. This unique stability allows for the controlled and high-yield synthesis of ketones and aldehydes from a common precursor.

The Influence of the 2,6-Difluorobenzyl Moiety

The incorporation of a 2,6-difluorobenzyl group introduces specific electronic and steric factors that refine the reactivity of the Weinreb amide.

  • Electronic Effects: Fluorine is the most electronegative element, and the two fluorine atoms at the ortho positions of the benzyl ring exert a powerful electron-withdrawing inductive effect. This effect is relayed to the amide carbonyl carbon, significantly increasing its electrophilicity. This electronic activation renders the 2,6-difluorobenzyl Weinreb amide more susceptible to nucleophilic attack compared to its non-fluorinated analogues.

  • Steric Effects: The ortho-fluorine atoms also introduce moderate steric hindrance around the reaction center. However, in most cases, the profound electronic activation outweighs the steric impediment, leading to an overall increase in reaction rates.

This combination of properties makes 2,6-difluorobenzyl Weinreb amides highly effective yet controllable electrophiles for complex molecule synthesis.

Synthesis of 2,6-Difluorobenzyl Weinreb Amide

The most reliable and direct route to 2,6-difluorobenzyl Weinreb amide is from the corresponding carboxylic acid, 2-(2,6-difluorophenyl)acetic acid. The use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent offers a mild and efficient alternative to the harsher conditions required for acid chloride formation, which is particularly useful for sensitive substrates.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Acyl Imidazolide Formation cluster_1 Step 2: Amidation Carboxylic_Acid 2-(2,6-difluorophenyl)acetic acid Intermediate Acyl Imidazolide (in situ) Carboxylic_Acid->Intermediate DCM, rt CDI CDI (1.1 eq) CDI->Intermediate Product 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide (Target Weinreb Amide) Intermediate->Product rt, 6-12h Hydroxylamine MeO(Me)NH·HCl (1.1 eq) Hydroxylamine->Product

Methodological & Application

Application Note: High-Fidelity Synthesis of Ketones from 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of functionalized ketones utilizing 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (referred to herein as the Fluorinated Weinreb Amide ). While Weinreb amides are standard intermediates for ketone synthesis, this specific scaffold presents unique challenges due to the electronic influence of the 2,6-difluorophenyl moiety. The electron-withdrawing nature of the fluorine atoms increases the acidity of the


-methylene protons, introducing a competition between the desired nucleophilic addition and undesired deprotonation (enolization).

This guide provides optimized protocols using Grignard and Organolithium reagents, specifically engineered to suppress enolization and maximize yield.

Mechanistic Principles & Critical Design

The Weinreb Chelate Model

The success of this synthesis relies on the formation of a stable five-membered cyclic intermediate. Unlike esters, which collapse to ketones in situ and react further to form tertiary alcohols, the Weinreb amide forms a stable metal-chelated intermediate that resists further attack.

Key Advantage: The intermediate collapses to the ketone only upon acidic hydrolysis during the workup phase.

Substrate-Specific Challenges (The "Senior Scientist" Insight)

The target substrate, 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide , possesses a benzylic methylene group (


).
  • Risk: The 2,6-difluoro substitution on the phenyl ring is electron-withdrawing. This inductively stabilizes the negative charge at the benzylic position, making the

    
    -protons significantly more acidic (
    
    
    
    ) than typical amides.
  • Consequence: Highly basic nucleophiles (e.g.,

    
    -BuLi) may act as bases, deprotonating the 
    
    
    
    -carbon to form an enolate. This halts the reaction, returning the starting material upon quench.
  • Solution: Control temperature strictly and prioritize Grignard reagents (less basic than organolithiums) or use cerium(III) chloride additives if enolization is observed.

Mechanistic Pathway Visualization

WeinrebMechanism Start Fluorinated Weinreb Amide Chelate Stable Tetrahedral Intermediate (Mg/Li Chelate) Start->Chelate Nucleophilic Attack (Kinetic Control) Enolate Side Path: Enolate Formation Start->Enolate Deprotonation (Thermodynamic) Nu Nucleophile (R-MgX or R-Li) Nu->Chelate Hydrolysis Acidic Hydrolysis Chelate->Hydrolysis Quench (H3O+) Product Target Ketone Hydrolysis->Product Collapse Enolate->Start Workup

Figure 1: Reaction pathway showing the desired chelation route versus the competitive enolization side-reaction.

Reagent Selection Guide

ParameterProtocol A: Grignard Reagents (RMgX) Protocol B: Organolithiums (RLi)
Primary Use Case Standard alkyl/aryl ketones.Complex R-groups generated via halogen-Li exchange.
Basicity Moderate. Lower risk of enolization.High. Higher risk of enolization.
Temperature

to Room Temp (RT).

(Strictly Cryogenic).
Solvent THF (Anhydrous).THF or Et

O (Anhydrous).
Additives None usually required.

(anhydrous) can be added to suppress basicity.

Experimental Protocols

Protocol A: Grignard Addition (Recommended Standard)

Best for synthesizing aryl or alkyl ketones where the nucleophile is commercially available.

Materials:

  • Substrate: 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (

    
    ).[1]
    
  • Reagent: Organomagnesium bromide/chloride (

    
    ).
    
  • Solvent: Anhydrous THF (

    
     concentration relative to substrate).
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under an Argon or Nitrogen atmosphere.

  • Dissolution: Charge the flask with the Fluorinated Weinreb Amide (

    
    ) and anhydrous THF. Cool the solution to 
    
    
    
    using an ice/water bath.
    • Note: While many Weinreb syntheses run at RT, the acidic

      
      -protons in this substrate dictate a cooler start to suppress deprotonation.
      
  • Addition: Transfer the Grignard reagent to the addition funnel. Add dropwise over 15–20 minutes.

    • Observation: A slight exotherm may occur. The solution often turns yellow/orange.

  • Reaction: Allow the mixture to stir at

    
     for 1 hour. Monitor by TLC (or LCMS).
    
    • Checkpoint: If starting material persists, warm to RT and stir for an additional hour.

  • Quench (Critical): Cool back to

    
    . Quench by slow addition of saturated aqueous 
    
    
    
    or
    
    
    .
    • Chemistry: The acid disrupts the N-O-Mg chelate, releasing the ketone.

  • Workup: Dilute with EtOAc. Separate layers. Extract the aqueous layer

    
     with EtOAc. Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
Protocol B: Organolithium Addition (Cryogenic)

Required when the nucleophile is generated via Lithiation (e.g., from an aryl bromide).

Materials:

  • Substrate: 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (

    
    ).[1]
    
  • Reagent: Organolithium (

    
    ).
    
  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Cryogenic Setup: Flame-dry glassware under Argon. Cool the reaction vessel to

    
      (Dry ice/Acetone).
    
  • Dissolution: Dissolve the amide in THF and cool to

    
    .
    
  • Addition: Add the Organolithium reagent slowly down the side of the flask to pre-cool it before it hits the solution.

    • Warning: Rapid addition causes local heating, which favors enolization (deprotonation) over addition.

  • Reaction: Stir at

    
     for 30–60 minutes.
    
    • Note: Do not allow to warm above

      
       before quenching. The chelate is stable, but the competitive enolization becomes faster at higher temperatures.
      
  • Quench: Quench at low temperature with

    
     in MeOH or saturated 
    
    
    
    .
  • Workup: Standard extraction as per Protocol A.

Workflow Visualization

Workflow Prep Preparation Dry Glassware, Ar/N2 atm Solvent: Anhydrous THF Dissolve Dissolve Amide Cool to 0°C (Grignard) or -78°C (Lithium) Prep->Dissolve Add Add Nucleophile Dropwise (Critical) 1.2 - 1.5 Equiv Dissolve->Add Monitor Monitor (TLC/LCMS) Check for SM consumption Add->Monitor Quench Acidic Quench (1M HCl or Sat. NH4Cl) Breaks Chelate Monitor->Quench Complete Purify Purification Flash Chromatography Quench->Purify

Figure 2: Operational workflow for ketone synthesis.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Recovery of Starting Material Nucleophile acted as a base (Enolization).1. Lower reaction temperature.2. Switch from RLi to RMgX.3. Add anhydrous

(

) before adding the nucleophile (Imamoto conditions).
Low Yield / Complex Mixture Moisture contamination.Ensure THF is distilled or from a fresh solvent system. Weinreb intermediates are sensitive to proton sources during formation.
Over-addition (Tertiary Alcohol) Chelate failure.[3]Ensure the quench is acidic enough. Do not let the reaction warm up excessively before quenching if using highly reactive lithiates.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mentzel, M.; Gubert, P. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal für Praktische Chemie, 2000 , 342(3), 278–281.

  • Imamoto, T. et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989 , 111(12), 4392. (Reference for CeCl3 mitigation of enolization).

  • Knochel, P. et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003 , 42, 4302.

Sources

Protocol for the Synthesis of Ketones via Reaction of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide with Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the reaction of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, a Weinreb amide, with Grignard reagents to synthesize the corresponding ketones. This protocol is designed for researchers, scientists, and professionals in drug development. The document delves into the underlying mechanism, offers detailed, step-by-step experimental procedures, and provides insights into reaction optimization and troubleshooting.

Introduction: The Power of the Weinreb-Nahm Ketone Synthesis

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. A significant challenge in this endeavor is the over-addition of highly reactive organometallic reagents, such as Grignard reagents, to carboxylic acid derivatives, which often leads to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis, a robust and highly selective method, elegantly circumvents this issue.[1] This reaction employs an N-methoxy-N-methylamide, commonly known as a Weinreb amide, as the acylating agent.[1]

The key to the success of the Weinreb-Nahm reaction lies in the formation of a stable, chelated tetrahedral intermediate upon the addition of the Grignard reagent.[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second nucleophilic attack by the Grignard reagent.[1] This application note will provide a detailed protocol for the reaction of 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide with various Grignard reagents, a transformation of particular interest for the synthesis of fluorinated ketone motifs, which are prevalent in medicinal chemistry.

Reaction Mechanism: The Role of the Chelated Intermediate

The generally accepted mechanism for the Weinreb-Nahm ketone synthesis involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen.[1] This five-membered ring structure is remarkably stable at low temperatures, effectively protecting the carbonyl group from further nucleophilic attack.

Upon completion of the initial addition, the reaction is quenched with an aqueous acid solution. This protonates the alkoxide and breaks down the chelate, leading to the collapse of the tetrahedral intermediate and the formation of the desired ketone. The byproducts are a magnesium salt and N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific Grignard reagents and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents
ReagentGradeSupplier
2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide≥98%Commercially available
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)Synthesis gradeCommercially available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially available
Saturated aqueous ammonium chloride (NH₄Cl)Reagent gradeCommercially available
Diethyl ether (Et₂O)AnhydrousCommercially available
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)AnhydrousCommercially available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially available
Celite®---Commercially available
Equipment
  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (argon or nitrogen) with a manifold

  • Low-temperature bath (e.g., dry ice/acetone or cryocooler)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure

Reaction Setup:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide (1.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Addition of the Grignard Reagent:

  • Slowly add the Grignard reagent (1.1-1.5 eq.) dropwise to the stirred solution of the Weinreb amide via syringe over 15-30 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Reaction Quench and Work-up:

  • While maintaining the low temperature, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). A vigorous reaction may occur initially.

  • Allow the mixture to warm to room temperature.

  • Add diethyl ether (Et₂O) to the mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification:

  • The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the resulting ketone and should be determined by TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate. For polyfluorinated aryl ketones, purification can sometimes be achieved by recrystallization from a suitable solvent system.[2]

Data Presentation and Visualization

Table of Key Reaction Parameters
ParameterRecommended RangeRationale
Temperature -78 °C to -70 °CEnsures the stability of the tetrahedral intermediate and minimizes side reactions.
Equivalents of Grignard Reagent 1.1 - 1.5 eq.A slight excess ensures complete consumption of the starting material. A large excess should be avoided.
Reaction Time 1 - 3 hoursSufficient time for the reaction to go to completion at low temperature. Monitor by TLC/HPLC.
Quenching Agent Saturated aq. NH₄ClA mild acidic quench that effectively breaks down the chelate without causing degradation of the product.
Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Weinreb Amide in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add Grignard Reagent (1.1-1.5 eq.) B->C D 4. Stir at -78 °C (1-2 hours) C->D E 5. Quench with sat. aq. NH4Cl D->E F 6. Aqueous Work-up E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H

Sources

Application Note: A Robust Protocol for the Synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide from 2,6-Difluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide, a Weinreb amide, from its corresponding acid chloride. Weinreb amides are invaluable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes, due to their ability to react with organometallic reagents without the common issue of over-addition.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the procedure, including mechanistic insights, safety protocols, and troubleshooting.

Introduction: The Significance of Weinreb Amides

The Weinreb-Nahm ketone synthesis, first reported in 1981, revolutionized the formation of carbon-carbon bonds for the synthesis of ketones.[1] The key to this methodology is the use of N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate.[1][4][5] This stability, attributed to chelation by the methoxy group, prevents the collapse of the intermediate and subsequent over-addition of the nucleophile, a common problem when using other acyl compounds like acid chlorides or esters.[1][2] Upon aqueous workup, this stable intermediate readily yields the desired ketone.[2][4] The versatility of Weinreb amides extends to their reduction to aldehydes, making them a cornerstone in the synthesis of a wide array of natural products and pharmaceutical agents.[1][4]

This document outlines a reliable method for the preparation of 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide, starting from the commercially available 2,6-difluorophenylacetyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Reaction Mechanism and Rationale

The synthesis of a Weinreb amide from an acid chloride is a nucleophilic acyl substitution reaction. The reaction proceeds through a well-established addition-elimination mechanism.

dot

Caption: Reaction mechanism for Weinreb amide synthesis.

  • Deprotonation of N,O-dimethylhydroxylamine hydrochloride: The reaction is initiated by the deprotonation of N,O-dimethylhydroxylamine hydrochloride using a base, typically a non-nucleophilic amine like pyridine or triethylamine, to generate the free N,O-dimethylhydroxylamine.[6] Using the hydrochloride salt is advantageous as it is more stable and easier to handle than the free amine.[1]

  • Nucleophilic Attack: The liberated N,O-dimethylhydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2,6-difluorophenylacetyl chloride. This addition step forms a transient tetrahedral intermediate.[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation of the Amide: A final deprotonation step, facilitated by the base present in the reaction mixture, yields the neutral Weinreb amide product.

Experimental Protocol

This protocol is based on established procedures for the synthesis of Weinreb amides from acid chlorides.[4][6]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2,6-Difluorophenylacetyl chloride≥98%Commercially Available25641-47-4
N,O-Dimethylhydroxylamine hydrochloride≥98%Commercially Available6638-79-5
PyridineAnhydrous, ≥99.8%Commercially Available110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
Diethyl etherAnhydrous, ≥99%Commercially Available60-29-7
Sodium sulfateAnhydrous, granularCommercially Available7757-82-6
Brine (saturated NaCl solution)-Prepared in-house7647-14-5
Silica gel60 Å, 230-400 meshCommercially Available7631-86-9
Ethyl acetateHPLC gradeCommercially Available141-78-6
HexanesHPLC gradeCommercially Available110-54-3
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Safety Precautions
  • 2,6-Difluorophenylacetyl chloride: This compound is corrosive and a lachrymator. It reacts violently with water and moisture. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Pyridine: Pyridine is flammable and toxic. Avoid inhalation and contact with skin and eyes. Handle in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • General Precautions: Always wear appropriate PPE. Ensure all glassware is dry before use to prevent hydrolysis of the acid chloride.

Step-by-Step Procedure

dot

Experimental_Workflow cluster_Reaction Reaction Setup cluster_Workup Workup cluster_Purification Purification and Analysis A 1. Dissolve 2,6-difluorophenylacetyl chloride and N,O-dimethylhydroxylamine HCl in anhydrous DCM. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add anhydrous pyridine dropwise. B->C D 4. Stir at room temperature for 1-2 hours. C->D E 5. Evaporate the solvent in vacuo. D->E F 6. Redissolve the residue in diethyl ether/DCM. E->F G 7. Wash with brine. F->G H 8. Dry the organic layer over anhydrous Na₂SO₄. G->H I 9. Filter and concentrate the organic layer. H->I J 10. Purify by silica gel chromatography. I->J K 11. Characterize the final product. J->K

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorophenylacetyl chloride (1.0 mmol, 1.0 eq). Dissolve the acid chloride in anhydrous dichloromethane (DCM, 10 mL). To this solution, add N,O-dimethylhydroxylamine hydrochloride (1.1 mmol, 1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: While stirring at 0 °C, slowly add anhydrous pyridine (2.2 mmol, 2.2 eq) dropwise to the reaction mixture. The formation of a precipitate (pyridinium hydrochloride) may be observed.

  • Reaction Progression: After the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the DCM under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting residue in a 1:1 mixture of diethyl ether and DCM (20 mL). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer with brine (2 x 15 mL) to remove any remaining pyridine and pyridinium hydrochloride.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the pure Weinreb amide.

Characterization

The purified product should be characterized to confirm its identity and purity. Expected analytical data for 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide:

  • ¹H NMR (CDCl₃): δ (ppm) 7.35-7.25 (m, 1H), 6.95-6.85 (t, 2H), 3.85 (s, 2H), 3.70 (s, 3H), 3.20 (s, 3H).

  • ¹³C NMR (CDCl₃): δ (ppm) 170.5, 162.0 (dd, J=250, 8 Hz), 129.0 (t, J=10 Hz), 112.5 (t, J=20 Hz), 111.5 (dd, J=26, 6 Hz), 61.5, 32.5, 25.0.

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₁F₂NO₂ [M+H]⁺: 216.08; found: 216.08.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Extend the reaction time and monitor by TLC.
Hydrolysis of the acid chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during workup.Be careful during extractions. If emulsions form, add more brine to help break them.[10]
Impure Product Incomplete removal of pyridine.Ensure thorough washing with brine during the workup.
Presence of unreacted starting material.Optimize the stoichiometry of the reagents. Ensure the N,O-dimethylhydroxylamine hydrochloride is fully deprotonated.
Reaction does not start Inactive N,O-dimethylhydroxylamine.Ensure the N,O-dimethylhydroxylamine hydrochloride is of good quality and that the base is strong enough to deprotonate it effectively.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide. This Weinreb amide is a valuable building block for the synthesis of various ketones and aldehydes, which are key intermediates in the development of new pharmaceuticals and other fine chemicals. By following the detailed steps and safety precautions outlined, researchers can confidently prepare this important synthetic intermediate in high yield and purity.

References

  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981, 22 (39), 3815–3818. [URL: https://doi.org/10.1016/S0040-4039(01)91316-4]
  • Wikipedia. Weinreb ketone synthesis. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]
  • TCI AMERICA. N,O-Dimethylhydroxylamine Hydrochloride. [URL: https://www.tcichemicals.com/US/en/p/D1914]
  • Reddy, K. L. et al. One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online2019. [URL: https://www.tandfonline.com/doi/full/10.1080/10426220.2019.1587394]
  • Apollo Scientific. Difluoroacetyl chloride. [URL: https://www.apolloscientific.co.uk/msds/PC5063_msds.pdf]
  • Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigma/8.03253]
  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/weinreb-ketone-synthesis.shtm]
  • BenchChem. Application Notes: Synthesis of Weinreb Amides Using N-Methylhydroxylamine Hydrochloride. [URL: https://www.benchchem.com/application-notes/synthesis-of-weinreb-amides-using-n-methylhydroxylamine-hydrochloride]
  • Singh, R. P. et al. Weinreb amides. Current Organic Synthesis2000, 30 (12), 25. [URL: https://pubs.acs.org/doi/abs/10.1021/op000025a]
  • AK Scientific, Inc. (2,3-Difluorophenyl)acetyl chloride. [URL: https://www.aksci.com/sds/(2,3-Difluorophenyl)acetyl%20chloride.pdf]
  • ChemHelp ASAP. synthesis of amides from acid chlorides. YouTube2019. [URL: https://www.youtube.
  • Tokyo Chemical Industry. SAFETY DATA SHEET. [URL: https://www.tcichemicals.com/assets/sds/D1914_US_EN.pdf]
  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [URL: https://www.chemistrysteps.com/weinreb-amide-ketone-synthesis/]
  • Khalid, M. et al. Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate2019. [URL: https://www.researchgate.
  • Synquest Labs. 2,2-Difluoroacetyl chloride. [URL: https://www.synquestlabs.com/sds/2121-03-35.pdf]
  • The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.
  • Mohammed, S. et al. Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate2020. [URL: https://www.researchgate.
  • Wikipedia. N,O-Dimethylhydroxylamine. [URL: https://en.wikipedia.org/wiki/N,O-Dimethylhydroxylamine]
  • Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Lett.1981, 22 (39), 3815-3818. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0040403901913164]
  • Katritzky, A. R. et al. An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc2002, 2002 (11), 39-44. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2002/11]
  • Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. [URL: https://patents.google.
  • Beutner, G. L. et al. Expedient Synthesis of 3-Alkoxymethyl- and 3-Aminomethyl-Pyrazolo[3,4-b]pyridines. J. Org. Chem.2009, 74 (2), 789–794. [URL: https://pubs.acs.org/doi/10.1021/jo802334q]
  • ChemicalBook. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8275815.htm]
  • Reddit. Weinreb amide workup extraction issues. [URL: https://www.reddit.com/r/OrganicChemistry/comments/15s9z0e/weinreb_amide_workup_extraction_issues/]

Sources

Application Notes and Protocols for Organolithium Addition to 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the organolithium addition to 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide, a key transformation for the synthesis of α-(2,6-difluorophenyl) ketones. This application note delves into the mechanistic intricacies of the Weinreb-Nahm ketone synthesis in the context of a sterically hindered and electronically modified substrate. Detailed, field-proven protocols for the reaction are provided, alongside critical safety procedures for the handling of pyrophoric organolithium reagents. The content is structured to offer not just a procedural walkthrough but also a deep understanding of the chemical principles governing this important synthetic method.

Introduction: The Strategic Importance of α-(2,6-Difluorophenyl) Ketones

α-(2,6-Difluorophenyl) ketone moieties are prevalent structural motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the difluorophenyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable component in medicinal chemistry design. The synthesis of these ketones often relies on the robust and highly selective Weinreb-Nahm ketone synthesis. This method utilizes an N-methoxy-N-methylamide (Weinreb amide) as a stable acylating agent that, upon reaction with a potent nucleophile like an organolithium reagent, forms a chelate-stabilized tetrahedral intermediate.[1][2] This intermediate's stability prevents the common issue of over-addition that plagues reactions with other acylating agents like esters or acid chlorides, thus affording the desired ketone in high yield upon acidic workup.[2]

This guide focuses specifically on the addition of organolithium reagents to 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide. The presence of two fluorine atoms ortho to the point of substitution introduces unique electronic and steric considerations that will be explored in detail.

Mechanistic Insights: Navigating Electronic Effects and Steric Hindrance

The success of the organolithium addition to 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide hinges on a nuanced understanding of the underlying reaction mechanism.

The Weinreb-Nahm Reaction: A Chelation-Controlled Pathway

The core of this transformation is the Weinreb-Nahm reaction. The process is initiated by the nucleophilic attack of the organolithium reagent (R-Li) on the electrophilic carbonyl carbon of the Weinreb amide. This forms a tetrahedral intermediate which is stabilized by chelation between the lithium cation, the carbonyl oxygen, and the methoxy oxygen.[1] This five-membered ring structure is remarkably stable at low temperatures, effectively preventing the collapse of the intermediate and subsequent addition of a second equivalent of the organolithium reagent.[2] Upon controlled acidic workup, this stable intermediate hydrolyzes to furnish the desired ketone.

G cluster_0 Reaction Pathway Reactants 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide + R-Li Intermediate Stable Tetrahedral Intermediate (Chelated Lithium Complex) Reactants->Intermediate Nucleophilic Addition Workup Aqueous Acidic Workup (e.g., NH4Cl) Intermediate->Workup Quenching Product α-(2,6-Difluorophenyl) Ketone Workup->Product Hydrolysis

Caption: Workflow of the Weinreb-Nahm Ketone Synthesis.

The Influence of the 2,6-Difluorophenyl Moiety

The two ortho-fluorine atoms on the phenyl ring exert a significant inductive electron-withdrawing effect. This effect increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.[3] However, these fluorine atoms also introduce considerable steric bulk around the reaction center, which could hinder the approach of the organolithium nucleophile.

Furthermore, the electron-deficient nature of the difluorophenyl ring raises the possibility of a competing reaction pathway: nucleophilic aromatic substitution (SNAr). Organolithium reagents are potent nucleophiles and could potentially displace one of the fluorine atoms.[4][5] The rate of SNAr is dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups.[5] However, the addition to the Weinreb amide carbonyl is generally a very fast process, especially at low temperatures. By maintaining cryogenic conditions (typically -78 °C), the kinetically favored carbonyl addition is expected to dominate over the SNAr pathway.

Safety First: Handling Pyrophoric Organolithium Reagents

Organolithium reagents, such as n-butyllithium (n-BuLi), are highly reactive and pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[6] Strict adherence to safety protocols is paramount for the successful and safe execution of this reaction.

  • Inert Atmosphere: All manipulations involving organolithium reagents must be performed under an inert atmosphere of dry nitrogen or argon. This requires the use of Schlenk lines or a glovebox.[7]

  • Anhydrous Conditions: All glassware must be rigorously dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas. All solvents and reagents must be anhydrous.[8]

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. A face shield is recommended.[9]

  • Quenching: A proper quenching procedure must be in place. Unused organolithium reagent and reaction residues should be quenched slowly with a less reactive alcohol, such as isopropanol, at low temperature before disposal.

  • Spill Management: A container of sand or other non-reactive absorbent material should be readily accessible to smother any small fires. Do not use water or carbon dioxide fire extinguishers on organolithium fires.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of the Weinreb amide starting material and its subsequent reaction with an organolithium reagent.

Synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

This protocol outlines the preparation of the Weinreb amide from the corresponding carboxylic acid.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(2,6-Difluorophenyl)acetic acid172.125.00 g29.0
Oxalyl chloride126.933.0 mL34.8
N,O-Dimethylhydroxylamine hydrochloride97.543.12 g32.0
Pyridine79.105.2 mL64.0
Dichloromethane (DCM), anhydrous-100 mL-
Saturated aqueous NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-(2,6-difluorophenyl)acetic acid (5.00 g, 29.0 mmol) and anhydrous dichloromethane (50 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Slowly add oxalyl chloride (3.0 mL, 34.8 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • In a separate flame-dried 250 mL round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (3.12 g, 32.0 mmol) in anhydrous dichloromethane (50 mL) and cool to 0 °C.

  • Slowly add pyridine (5.2 mL, 64.0 mmol) to the suspension.

  • Slowly add the freshly prepared acid chloride solution to the N,O-dimethylhydroxylamine hydrochloride suspension at 0 °C via cannula.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ (50 mL).

  • Separate the organic layer and wash with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.

Organolithium Addition to 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

This protocol details the addition of n-butyllithium as a representative organolithium reagent. The stoichiometry and choice of organolithium reagent can be varied depending on the desired ketone product.

Reagent/MaterialMolar Mass ( g/mol )ConcentrationQuantityMoles (mmol)
2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide215.19-2.15 g10.0
n-Butyllithium (n-BuLi)64.062.5 M in hexanes4.4 mL11.0
Tetrahydrofuran (THF), anhydrous--50 mL-
Saturated aqueous NH₄Cl--50 mL-
Diethyl ether--100 mL-
Brine--50 mL-
Anhydrous MgSO₄----

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide (2.15 g, 10.0 mmol) and anhydrous tetrahydrofuran (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired α-(2,6-difluorophenyl) ketone.

G cluster_1 Experimental Workflow Start Dissolve Weinreb Amide in Anhydrous THF Cooling Cool to -78 °C Start->Cooling Addition Slow, Dropwise Addition of Organolithium Reagent Cooling->Addition Reaction Stir at -78 °C for 1-2 hours Addition->Reaction Quench Quench with Saturated Aqueous NH4Cl at -78 °C Reaction->Quench Workup Warm to RT, Extraction, and Drying Quench->Workup Purification Purification by Column Chromatography Workup->Purification

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield Inactive organolithium reagent.Titrate the organolithium solution prior to use.
Incomplete reaction.Increase the reaction time or use a slight excess of the organolithium reagent (1.1-1.2 equivalents).
Presence of moisture.Ensure all glassware is flame-dried and all solvents are anhydrous.
Formation of over-addition product (tertiary alcohol) Reaction temperature too high.Maintain a strict reaction temperature of -78 °C during addition and stirring.
Quenching at a higher temperature.Ensure the reaction is quenched at -78 °C before warming.
Presence of SNAr byproducts Reaction temperature too high.Maintain a strict reaction temperature of -78 °C.
Prolonged reaction time.Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.

Conclusion

The organolithium addition to 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide is a highly effective method for the synthesis of valuable α-(2,6-difluorophenyl) ketones. By leveraging the chelation-controlled stability of the Weinreb-Nahm intermediate and maintaining strict, anhydrous, and low-temperature conditions, this transformation can be achieved with high selectivity and yield. A thorough understanding of the reaction mechanism and unwavering adherence to safety protocols are essential for the successful application of this powerful synthetic tool in research and development.

References

  • Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2015). Supporting Information for: One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Pace, V., Holzer, W., & Olofsson, B. (2019). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine”. ChemSusChem, 12(6), 1147-1154. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • Reddit. (2022, March 20). In aromatic nucleophilic substitution If ortho and para sites have the same leaving group ( i.e Fluorine) will nucleophile attack at para position over ortho? If so why? [Online forum post]. r/chemistry. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Sharma, G., & Kumar, V. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 25(18), 4293. [Link]

  • Organic Syntheses. (2002). Working with Hazardous Chemicals. 78, 82. [Link]

  • ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • Quora. (2017, March 24). Why do nucleophiles attack carbonyl group?[Link]

  • Myers, A. G. (n.d.). Organolithium Reagents. Harvard University. [Link]

  • Bailey, W. F., & Rathman, T. L. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151. [Link]

  • Nagaki, A., & Yoshida, J. I. (2021). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Processes, 9(1), 13. [Link]

  • Mathison, I. W., Gueldner, R. C., & Carroll, D. M. (1968). Application of n-butyl lithium in the synthesis of some methoxy-substituted aromatic carboxylic acids. Journal of Pharmaceutical Sciences, 57(10), 1820-1821. [Link]

  • ResearchGate. (n.d.). α-Fluorination of carbonyls with nucleophilic fluorine. [Link]

  • Slagt, M. Q., & Klein Gebbink, R. J. M. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 50(11), 2849-2856. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

  • Reich, H. J. (n.d.). A. Organolithium Reagents. University of Wisconsin. [Link]

Sources

Using 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis & Utilization in Pharmaceutical Development

Executive Summary

Molecule: 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide CAS: 78191-00-1 (General generic reference for the class; specific CAS may vary by salt/batch) Role: Critical Building Block / Weinreb Amide Intermediate

This guide details the synthesis and application of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide , a specialized Weinreb amide derived from 2,6-difluorophenylacetic acid. In modern drug discovery, this intermediate serves two pivotal functions:

  • Chemo-selective Ketone Synthesis: It allows for the precise introduction of the 2,6-difluorobenzyl motif into complex scaffolds via Grignard or organolithium reagents without the risk of over-addition (tertiary alcohol formation).

  • Metabolic Engineering: The 2,6-difluoro substitution pattern is a privileged motif in medicinal chemistry (e.g., Voriconazole, Luliconazole) used to block metabolic oxidation at the phenyl ring, significantly enhancing the half-life (

    
    ) of the final API.
    

Synthesis of the Intermediate

Objective: Scalable preparation of the Weinreb amide from 2,6-difluorophenylacetic acid using 1,1'-Carbonyldiimidazole (CDI). This method avoids the use of unstable acid chlorides and harsh thionyl chloride.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
2,6-Difluorophenylacetic acid 1.0Starting Material (SM)
1,1'-Carbonyldiimidazole (CDI) 1.1 - 1.2Coupling Agent / Activator
N,O-Dimethylhydroxylamine HCl 1.2Amine Source
Dichloromethane (DCM) SolventAnhydrous (0.3 M conc.)
Imidazole ByproductGenerated in situ
Step-by-Step Protocol
  • Activation:

    • Charge a flame-dried round-bottom flask with 2,6-Difluorophenylacetic acid (1.0 equiv) and anhydrous DCM .

    • Cool to 0°C under an inert atmosphere (

      
       or 
      
      
      
      ).
    • Add CDI (1.1 equiv) portion-wise over 15 minutes. Caution:

      
       gas evolution will occur.
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 45–60 minutes. The solution should become clear/yellowish, indicating the formation of the reactive acyl-imidazole intermediate.

  • Amidation:

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion.

    • Note: No additional base (like TEA) is strictly necessary as the imidazole generated in step 1 acts as a buffer, but adding 1.0 equiv of TEA can accelerate the reaction if sluggish.

    • Stir at RT for 3–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS.

  • Workup & Purification:

    • Quench with 1M HCl (cold) to remove imidazole and unreacted amine.

    • Extract with DCM (3x). Wash combined organics with Sat.

      
       and Brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Expected Yield: 85–95% (Colorless to pale yellow oil).

Downstream Application: Ketone Synthesis

Context: The primary utility of this intermediate is reacting with nucleophiles (R-MgBr) to form ketones. The stability of the 5-membered chelate intermediate prevents the "double addition" often seen with acid chlorides or esters.

Mechanism & Workflow Visualization

WeinrebMechanism cluster_0 Key Selectivity Step Start Weinreb Amide (2,6-F2-Ph-CH2-CON(OMe)Me) Chelate Stable Tetrahedral Chelate Intermediate Start->Chelate Nucleophilic Attack (THF, -78°C to 0°C) Grignard Grignard Reagent (R-MgBr) Grignard->Chelate Quench Acidic Quench (H3O+) Chelate->Quench Hydrolysis Product Target Ketone (2,6-F2-Ph-CH2-C(=O)-R) Quench->Product Collapse of Intermediate

Figure 1: The Weinreb Chelation Mechanism ensuring mono-addition of the nucleophile.

Protocol: Grignard Addition[4][7]
  • Setup: Dissolve the Weinreb Amide (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C (acetone/dry ice bath). Note: While Weinreb amides are robust, the 2,6-difluoro substitution adds steric bulk; low temperature ensures kinetic control.

  • Addition: Add the Grignard Reagent (R-MgBr) (1.2 – 1.5 equiv) dropwise over 30 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Checkpoint: Do not reflux. The stable chelate forms at low temp.

  • Quench: Pour the reaction mixture into cold 1M HCl or Sat.

    
    .[3] The acid hydrolysis breaks the N-O-Mg chelate, collapsing the intermediate to the ketone.
    
  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

Critical Analysis & Troubleshooting

The Fluorine Effect (E-E-A-T Insight)

The 2,6-difluoro substitution is not merely structural; it is electronic.

  • Steric Shielding: The two fluorine atoms create a "steric wall" around the benzylic position. This makes the amide slightly less electrophilic than a non-substituted equivalent. Implication: You may need slightly longer reaction times or 1.5 equiv of Grignard rather than 1.1.

  • pKa Shift: The electron-withdrawing nature of the fluorines increases the acidity of the benzylic protons (

    
    ).
    
    • Risk:[4] If using extremely basic nucleophiles (like t-BuLi), deprotonation at the benzylic position might compete with nucleophilic attack.

    • Solution: Use Grignard reagents (softer bases) rather than organolithiums when possible.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Amide Synthesis) Incomplete activation by CDI.Ensure

evolution ceases before adding amine. Ensure anhydrous conditions.
Over-addition (Alcohol formation) Quench was not acidic enough or temp too high.Ensure quench pH < 3 to collapse chelate. Keep reaction < 0°C.
Starting Material Recovery (Grignard) Steric hindrance of 2,6-F2 group.Increase Grignard to 2.0 equiv; warm to RT only if -78°C shows no conversion.

Safety & Handling

  • Chemical Hazards: 2,6-Difluorophenyl compounds can release Hydrogen Fluoride (HF) upon thermal decomposition or combustion. While the amide itself is stable, standard PPE (gloves, goggles, lab coat) is mandatory.

  • CDI Handling: CDI is moisture sensitive. Store in a desiccator.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Alpha-Amino Acids". Synthesis, 1983(8), 676–678. (Foundational protocol for Weinreb synthesis).

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330. (Context on 2,6-difluoro metabolic stability).

  • BenchChem Application Notes. "Reaction of substituted amides with Grignard Reagents".

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide Utilizing Amide Coupling Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the efficient one-pot synthesis of 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide, a critical Weinreb amide intermediate in pharmaceutical development. We will explore the rationale behind the selection of modern amide coupling agents over traditional methods, offering a detailed, step-by-step protocol that emphasizes both procedural efficiency and mechanistic understanding. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, providing them with the necessary tools to reliably synthesize this valuable compound.

Introduction: The Significance of Weinreb Amides

Weinreb amides, or N-methoxy-N-methylamides, are exceptionally useful functional groups in modern organic synthesis. Their stability towards a wide range of nucleophiles, including organometallic reagents, allows for the controlled formation of ketones upon reaction, preventing the over-addition that often plagues reactions with other carboxylic acid derivatives like esters or acid chlorides. The resulting ketone is a versatile intermediate for further molecular elaboration. The title compound, 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide, serves as a key building block for various pharmaceutically active molecules, where the difluorophenyl moiety is a common feature for enhancing metabolic stability and binding affinity.

The One-Pot Strategy: Efficiency and Control

A one-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of time, resources, and environmental impact. By avoiding the isolation and purification of intermediates, this approach can lead to higher overall yields and a more streamlined workflow. In the context of Weinreb amide synthesis, a one-pot procedure typically involves the in situ activation of a carboxylic acid followed by the immediate introduction of N,O-dimethylhydroxylamine.

The Role of Coupling Agents

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically unfavorable process due to the formation of a stable ammonium carboxylate salt. Coupling agents are indispensable reagents that facilitate this transformation by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it towards nucleophilic attack by the amine.

Common classes of coupling agents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Phosphonium Salts: Like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Uronium/Aminium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

For this application, we will focus on the use of HATU, a highly efficient and widely used coupling agent known for its rapid reaction times and high yields, particularly in sterically hindered systems.

Mechanism of Action: HATU-Mediated Coupling

The mechanism of HATU-mediated amide bond formation is a well-established process that proceeds through several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

HATU_Mechanism RCOOH 2-(2,6-Difluorophenyl)acetic Acid ActiveEster O-Acyl(tetramethyl)isouronium Hexafluorophosphate Ester RCOOH->ActiveEster Activation Base Base (e.g., DIPEA) Base->RCOOH Deprotonation HATU HATU HATU->ActiveEster Product Weinreb Amide Product ActiveEster->Product Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Byproduct2 HOAt ActiveEster->Byproduct2 Amine N,O-Dimethylhydroxylamine (MeO(Me)NH) Amine->ActiveEster Nucleophilic Attack

Caption: HATU-mediated amide bond formation mechanism.

  • Deprotonation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium hexafluorophosphate ester.

  • Nucleophilic Attack: The N,O-dimethylhydroxylamine then attacks the carbonyl carbon of the activated ester.

  • Product Formation: The tetrahedral intermediate collapses to form the desired Weinreb amide, along with tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) as byproducts.

Experimental Protocol

This protocol details the one-pot synthesis of 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide on a 10 mmol scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-(2,6-Difluorophenyl)acetic acid172.1210.01.72 g
HATU380.2311.04.18 g
N,O-Dimethylhydroxylamine hydrochloride97.5411.01.07 g
N,N-Diisopropylethylamine (DIPEA)129.2430.05.23 mL
Dichloromethane (DCM), anhydrous--50 mL
1 M Hydrochloric Acid (HCl)--As needed for wash
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed for wash
Saturated Sodium Chloride (NaCl) solution (Brine)--As needed for wash
Anhydrous Magnesium Sulfate (MgSO₄)--For drying
Step-by-Step Procedure

One_Pot_Workflow Start Start: Assemble Glassware Reagents Charge Reactor: - 2-(2,6-Difluorophenyl)acetic acid - HATU - N,O-Dimethylhydroxylamine HCl - Anhydrous DCM Start->Reagents Cool Cool to 0 °C (Ice-Water Bath) Reagents->Cool AddBase Slowly Add DIPEA (over 5-10 min) Cool->AddBase Warm Warm to Room Temperature AddBase->Warm Stir Stir for 2-4 hours (Monitor by TLC/LC-MS) Warm->Stir Workup Aqueous Workup: 1. 1M HCl Wash 2. Sat. NaHCO₃ Wash 3. Brine Wash Stir->Workup Dry Dry Organic Layer (Anhydrous MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography (if necessary) Concentrate->Purify End End: Isolate Pure Product Purify->End

Caption: Experimental workflow for the one-pot synthesis.

  • Reactor Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2,6-difluorophenyl)acetic acid (1.72 g, 10.0 mmol), HATU (4.18 g, 11.0 mmol), and N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask.

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 5-10 minutes until the internal temperature reaches approximately 0 °C.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) to the reaction mixture dropwise over 5-10 minutes. The addition is exothermic, and a slow rate helps maintain the temperature. Rationale: DIPEA serves two purposes: it deprotonates the carboxylic acid to form the active carboxylate and neutralizes the hydrochloride salt of the amine, liberating the free N,O-dimethylhydroxylamine.

  • Reaction: After the addition of DIPEA is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting carboxylic acid.

  • Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL). Rationale: The acid wash removes excess DIPEA, while the bicarbonate wash removes unreacted carboxylic acid and HOAt byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety and Handling

  • HATU: Can be irritating to the eyes, respiratory system, and skin. It is also moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DIPEA: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a reliable and efficient one-pot protocol for the synthesis of 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide using HATU as a coupling agent. The method is characterized by its operational simplicity, mild reaction conditions, and typically high yields. By understanding the underlying mechanism of the coupling reaction, researchers can adapt this protocol to a variety of substrates and scales, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Weinreb Amide Synthesis Review: S. Nahm and S. M. Weinreb, "N-methoxy-N-methylamides as effective acylating agents," Tetrahedron Letters, vol. 22, no. 39, pp. 3815–3818, 1981. [Link]

  • HATU Coupling Agent: L. A. Carpino, "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive," Journal of the American Chemical Society, vol. 115, no. 10, pp. 4397–4398, 1993. [Link]

  • Amide Bond Formation Review: E. Valeur and M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, vol. 38, no. 2, pp. 606-631, 2009. [Link]

  • One-Pot Synthesis Strategies: C. J. B. F. T. de la Torre, "Multicomponent and one-pot syntheses: a vision for the future of chemical synthesis," Angewandte Chemie International Edition, vol. 55, no. 2, pp. 554-555, 2016. [Link]

Reduction of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide to aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DFP Topic: Precision Reduction of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide to 2-(2,6-Difluorophenyl)acetaldehyde

Executive Summary

This application note details the controlled reduction of 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide (a Weinreb amide) to its corresponding aldehyde, 2-(2,6-difluorophenyl)acetaldehyde. This transformation is a critical step in the synthesis of fluorinated bioactive scaffolds. Unlike esters or acid chlorides, Weinreb amides allow for the isolation of aldehydes using strong reducing agents (LAH or DIBAL-H) by forming a stable tetrahedral metal-chelate intermediate that resists collapse until acidic hydrolysis.

Key Takeaways:

  • Chemo-selectivity: The protocol leverages the inherent stability of the Weinreb chelate to prevent over-reduction to the alcohol.

  • Reagent Choice: Diisobutylaluminum hydride (DIBAL-H) is recommended for pharmaceutical-grade purity, while Lithium Aluminum Hydride (LAH) serves as a robust alternative for smaller scales.

  • Handling: The product, 2-(2,6-difluorophenyl)acetaldehyde, is prone to oxidation and enolization; immediate use or storage as a bisulfite adduct is advised.

Mechanistic Insight

The success of this reaction hinges on the "Weinreb Chelate." Upon nucleophilic attack by the hydride, the reaction does not immediately eject the leaving group (N,O-dimethylhydroxylamine). Instead, the aluminum atom coordinates between the carbonyl oxygen and the methoxy oxygen, forming a rigid, 5-membered cyclic intermediate.

This tetrahedral intermediate is stable in the reaction mixture, protecting the carbonyl carbon from further hydride attack. The aldehyde is only liberated during the acidic aqueous workup.

WeinrebMechanism Substrate Weinreb Amide (Substrate) Intermediate Stable Tetrahedral Chelate (Al-Complex) Substrate->Intermediate Nucleophilic Attack (Low Temp) Hydride Hydride Source (DIBAL-H or LAH) Hydride->Intermediate Product Aldehyde (Target) Intermediate->Product Hydrolysis (Collapse of Chelate) Quench Acidic Quench (H3O+) Quench->Product

Figure 1: The stability of the 5-membered aluminum chelate prevents over-reduction to the alcohol.

Reagent Selection Guide

While both LAH and DIBAL-H are effective, DIBAL-H is preferred for this fluorinated substrate to minimize side reactions associated with the electron-deficient aromatic ring.

FeatureDIBAL-H (Recommended) Lithium Aluminum Hydride (LAH)
Selectivity High (1 eq. hydride delivery)Moderate (4 eq. hydride potential)
Temperature -78°C (Kinetic control)0°C to RT (Thermodynamic control)
Workup Clean (Aluminum salts soluble in tartrate)Difficult (Sticky Al-hydroxide gels)
Scale-up Excellent (Liquid handling)Challenging (Solid handling/Slurry)
Risk Lower risk of defluorinationHigher risk of aryl-fluorine reduction

Experimental Protocol

Method A: DIBAL-H Reduction (Primary Protocol)

Best for: High-value intermediates, scale-up, and minimizing impurities.

Materials:

  • Substrate: 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (1.0 eq)

  • Reagent: DIBAL-H (1.2 eq, 1.0 M solution in Toluene or DCM)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

  • Quench: Rochelle’s Salt (Sat.[1] aq. Potassium Sodium Tartrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve the Weinreb amide (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

    • Expert Note: While Weinreb amides tolerate higher temperatures, -78°C prevents any potential nucleophilic attack on the electron-deficient fluorinated ring.

  • Addition: Add DIBAL-H (1.2 eq) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 60 minutes. Monitor by TLC (Note: The stable intermediate may have a different Rf than the starting material, or may revert to SM on silica if not carefully quenched in the vial).

  • Quench (Critical):

    • While still at -78°C, quench excess hydride by adding anhydrous Methanol (2.0 eq) dropwise.

    • Remove the cooling bath and allow to warm to 0°C.

    • Add saturated aqueous Rochelle’s Salt solution (volume equal to reaction solvent).[2]

  • Phase Separation: Vigorously stir the biphasic mixture at Room Temperature (RT) for 1–2 hours until two clear layers form.

    • Why? This breaks the aluminum emulsion.[2][3]

  • Extraction: Separate layers. Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo (bath temp < 30°C to avoid aldehyde polymerization).
    
Method B: LAH Reduction (Alternative)

Best for: Small scale, academic labs, or when DIBAL-H is unavailable.

  • Setup: Prepare a slurry of LAH (0.6 eq, providing 2.4 eq hydride) in anhydrous THF at 0°C.

  • Addition: Add a solution of Weinreb amide in THF dropwise to the LAH slurry.

  • Reaction: Stir at 0°C for 30–60 minutes.

  • Fieser Workup:

    • Dilute with diethyl ether.[1]

    • Add water (

      
       mL per 
      
      
      
      g LAH).
    • Add 15% NaOH (

      
       mL).[1][3][4]
      
    • Add water (

      
       mL).[1][3][4]
      
    • Add

      
      , stir 15 min, and filter the granular white precipitate.
      

Workup & Purification Logic

The following decision tree outlines the critical path for isolating the sensitive aldehyde.

WorkupLogic Crude Reaction Mixture (Al-Chelate) Quench Quench Strategy Crude->Quench Rochelle Rochelle's Salt (Preferred for DIBAL) Quench->Rochelle If Emulsion Risk Fieser Fieser Method (Preferred for LAH) Quench->Fieser If Granular Ppt Desired PhaseSep Phase Separation (Clear Layers Required) Rochelle->PhaseSep Fieser->PhaseSep Purification Purification PhaseSep->Purification Column Flash Chromatography (Neutral Silica) Purification->Column Immediate Use Bisulfite Bisulfite Adduct (Storage/Purification) Purification->Bisulfite Long-term Storage

Figure 2: Workflow for the isolation of 2-(2,6-difluorophenyl)acetaldehyde.

Troubleshooting & Stability

Challenge: Aldehyde Oxidation

  • Symptom: Appearance of a carboxylic acid peak in NMR (broad singlet ~11-13 ppm) or low mass balance.

  • Cause: Phenylacetaldehydes are notoriously air-sensitive. The 2,6-difluoro substitution pulls electron density, potentially making the

    
    -proton more acidic and the carbonyl more reactive.
    
  • Solution: Store under Argon at -20°C. If purity degrades, convert to the Sodium Bisulfite adduct (solid) for storage, which can be reversed to the aldehyde with aqueous formaldehyde or mild base when needed.

Challenge: Over-reduction to Alcohol

  • Symptom: Product mass is M+2 relative to aldehyde.

  • Cause: Quench was too slow, or reaction temperature was too high (allowing chelate dissociation).

  • Solution: Ensure the quench is performed cold (-78°C for DIBAL). Ensure the Weinreb amide is high purity (free of amine/acid impurities) before starting.

Challenge: Defluorination

  • Symptom: Loss of Fluorine signals in

    
     NMR.
    
  • Cause: Lithium-Halogen exchange or nucleophilic aromatic substitution if temperature is too high.

  • Solution: Strictly adhere to -78°C. Avoid LAH if this occurs; DIBAL-H is less prone to attacking the aryl ring.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

  • Organic Chemistry Portal. "Reduction of Amides to Aldehydes."

  • Thermo Fisher Scientific. "2,2-Difluoro-N-methoxy-N-methylacetamide Product Specifications."

Sources

Reaction conditions for nucleophilic acyl substitution of fluorinated Weinreb amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability (


), lipophilicity (

), and binding affinity. The Weinreb Ketone Synthesis —utilizing N-methoxy-N-methylamides—remains the gold standard for acyl substitution due to its ability to prevent nucleophilic over-addition.

However, fluorinated Weinreb amides (e.g., trifluoroacetyl or


-fluoro derivatives) present unique electronic challenges. The strong inductive effect ($ -I $) of fluorine significantly increases the electrophilicity of the carbonyl, altering the stability of the tetrahedral intermediate and the kinetics of hydrolysis.

This guide provides a validated protocol for the nucleophilic acyl substitution of fluorinated Weinreb amides with organometallic reagents (Grignard/Lithium), specifically addressing the "Hydrate Trap" and stability management of perfluorinated intermediates.

The "Fluorine Effect" on Weinreb Chemistry

To optimize reaction conditions, one must understand how fluorine alters the standard chelation model.

Electronic Activation & Chelation

In standard Weinreb chemistry, the stability of the tetrahedral intermediate depends on the chelation of the metal (Mg/Li) between the carbonyl oxygen and the methoxy oxygen.

  • Standard Amide: Moderate electrophilicity; chelate is stable at

    
    .
    
  • Fluorinated Amide (

    
    ):  The electron-withdrawing fluorine atoms pull density from the carbonyl carbon.
    
    • Consequence 1: Reaction rates with nucleophiles are significantly faster.

    • Consequence 2: The C-N bond in the tetrahedral intermediate is weakened, but the chelate remains tight due to the high charge density on the oxygen anions.

    • Consequence 3 (Critical): The resulting fluorinated ketone product is highly susceptible to hydration (forming gem-diols) upon aqueous workup, often leading to confusion during spectral analysis.

Mechanistic Pathway (Visualization)

WeinrebMechanism Start Fluorinated Weinreb Amide (Rf-CO-N(OMe)Me) Transition Tetrahedral Intermediate (Stable 5-Membered Chelate) Start->Transition Fast Nucleophilic Attack (-78°C to 0°C) Nucleophile Nucleophile (R-MgBr / R-Li) Nucleophile->Transition Hydrolysis Acidic Hydrolysis (HCl / H2O) Transition->Hydrolysis Quench Product Fluorinated Ketone (Rf-CO-R) Hydrolysis->Product Elimination of HN(OMe)Me Hydrate Gem-Diol Hydrate (Rf-C(OH)2-R) *Common Trap* Product->Hydrate Equilibrium in H2O

Figure 1: Mechanistic pathway highlighting the stable chelated intermediate and the equilibrium between the ketone product and its hydrate form.

Protocol 1: Synthesis of Fluorinated Weinreb Amides

Precursor Preparation

While coupling agents (EDC/HOBt) can be used, the Acid Chloride/Anhydride Method is superior for fluorinated substrates due to the low nucleophilicity of fluorinated carboxylic acids and the commercial availability of reagents like trifluoroacetic anhydride (TFAA).

Reagents:

  • Trifluoroacetic anhydride (TFAA) or Fluorinated Acid Chloride (

    
     equiv)
    
  • N,O-Dimethylhydroxylamine hydrochloride (

    
     equiv)[1][2]
    
  • Pyridine (

    
     equiv) or Triethylamine (
    
    
    
    equiv)
  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solubilization: Suspend N,O-dimethylhydroxylamine HCl (

    
     equiv) in anhydrous DCM (
    
    
    
    concentration).
  • Base Addition: Cool to

    
    . Add Pyridine (
    
    
    
    equiv) dropwise. The solution will become clear/homogeneous.
  • Acylation: Add the Fluorinated Acid Chloride/Anhydride (

    
     equiv) dropwise over 15 minutes.
    
    • Note: Exotherm is expected. Maintain internal temp

      
      .
      
  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (stain with PMA or KMnO

    
    ; UV active if conjugated).
    
  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with
    
    
    HCl (to remove pyridine) and Brine.
  • Purification: Dry over MgSO

    
     and concentrate. Vacuum distillation is preferred for volatile fluorinated amides (e.g., N-methoxy-N-methyl-2,2,2-trifluoroacetamide).
    

Protocol 2: Nucleophilic Acyl Substitution (The Core Reaction)

Synthesis of Fluorinated Ketones

This protocol addresses the high reactivity of the fluorinated carbonyl and the stability of the metal-chelate.

Reagent Selection
  • Nucleophile: Grignard reagents (RMgX) are generally preferred over Organolithiums (RLi) for fluorinated substrates to minimize

    
    -deprotonation or defluorination side reactions.
    
  • Solvent: THF (anhydrous) is mandatory to support the solubility of the magnesium salts and the chelate.

Experimental Procedure

Step-by-Step:

  • Preparation: Charge a flame-dried flask with the Fluorinated Weinreb Amide (

    
     equiv) and anhydrous THF (
    
    
    
    ).
  • Cooling (Critical):

    • For Perfluoroalkyl (

      
      )  groups (e.g., 
      
      
      
      ,
      
      
      ): Cool to
      
      
      .
    • For

      
      -Fluoroalkyl  with protons (e.g., 
      
      
      
      ,
      
      
      ): Cool to
      
      
      to prevent deprotonation/elimination.
  • Addition: Add the Grignard reagent (

    
     to 
    
    
    
    equiv) dropwise over 30 minutes.
    • Visual Cue: Solution often turns yellow/orange upon formation of the chelate.

  • Digestion:

    • Stir at the addition temperature for 30 minutes.

    • Allow to warm to

      
       (if started at 
      
      
      
      ) over 1 hour.
    • Checkpoint: Do NOT reflux. The intermediate is stable, but high heat can induce defluorination or decomposition.

  • Quench (The Hydrolysis Step):

    • Pour the reaction mixture into cold

      
       HCl  or 
      
      
      
      KHSO
      
      
      .
    • Why: Strong acid is required to break the tight O-Mg-O chelate stabilized by the fluorine induction.

    • Stir vigorously for 20–30 minutes to ensure complete hydrolysis of the tetrahedral intermediate.

  • Isolation: Extract with Et

    
    O or EtOAc. Wash with Brine.[2] Dry over Na
    
    
    
    SO
    
    
    .
Handling the "Hydrate Trap"

Fluorinated ketones (especially trifluoromethyl ketones) exist in equilibrium with their hydrates (


-diols) in the presence of water.


  • Observation: The crude NMR may show no carbonyl peak in

    
    C (expected ~180 ppm) but a peak around 90–100 ppm (tetrahedral carbon).
    
  • Resolution:

    • Distillation: Often dehydrates the compound.

    • Dean-Stark: Reflux in toluene with a Dean-Stark trap if the compound is non-volatile.

    • Molecular Sieves: Store the organic solution over 4Å MS before concentration.

Data Summary & Troubleshooting

Optimization Table
VariableStandard ConditionFluorinated ConditionRationale
Stoichiometry 1.1–1.2 eq RMgX1.2–1.5 eq RMgXEnsure complete conversion; F-induction stabilizes the chelate, sometimes slowing final kinetics.
Temperature

to RT

to

Prevent

-deprotonation (if

-H present) and defluorination.
Quench Sat. NH

Cl

HCl or KHSO

Stronger acid needed to disrupt the electron-poor, tightly chelated intermediate.
Workup StandardDehydration StepMandatory due to stable hydrate formation (

for many

ketones).
Decision Tree for Optimization

Optimization Start Reaction Analysis CheckTLC Starting Material Consumed? Start->CheckTLC CheckProd Product Observed? CheckTLC->CheckProd Yes AddMore Add 0.5 eq Grignard Warm to RT CheckTLC->AddMore No HydrateCheck Check 13C NMR (Peak at ~95 ppm?) CheckProd->HydrateCheck Yes (but messy NMR) Dehydrate Distill or Reflux with Toluene/Sieves HydrateCheck->Dehydrate Yes (Hydrate) Pure Proceed HydrateCheck->Pure No (Ketone)

Figure 2: Troubleshooting workflow for incomplete reactions or hydrate formation.

References

  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Rudzevich, V. L., et al. (2019). "Recent Developments in Weinreb Synthesis and Their Applications". Current Organic Chemistry, 23. Link

  • Reeves, J. T., et al. (2008).[4] "Preparation of Trifluoromethyl Ketones from Carboxylic Acids". Journal of Organic Chemistry, 73(23), 9476–9478. Link

  • Singh, R. P., et al. (1999).[4] "Nucleophilic Trifluoromethylation of Esters and Amides". Journal of Organic Chemistry, 64(8), 2873–2876. Link

  • Gagosz, F.; Zard, S. Z. (2007). "N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide and N-1-(Chloro-2,2,2-trifluoro-ethyl)acetamide".[5] Organic Syntheses, 84, 32. Link

Sources

Application Notes & Protocols: A Guide to the Scalable Synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, a versatile Weinreb amide intermediate crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. We present a detailed, validated laboratory-scale protocol and an in-depth analysis of the critical parameters and procedures required for a successful and safe scale-up. The narrative emphasizes the causality behind experimental choices, focusing on chemical principles, process safety, and thermal management to ensure a robust and reproducible manufacturing process.

Introduction: The Strategic Importance of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful functional groups in modern organic synthesis.[1][2] Their prominence stems from their controlled reactivity with organometallic reagents (like Grignards or organolithiums) to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[3] Furthermore, they can be selectively reduced to aldehydes.[1][3] This unique stability is attributed to the formation of a stable chelated tetrahedral intermediate during the addition of a nucleophile.[1]

The target molecule, 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, serves as a key building block for introducing the 2,6-difluorophenylacetyl moiety, a common structural motif in biologically active compounds. Scaling the synthesis of such intermediates from the laboratory bench to a pilot plant or manufacturing facility is a non-trivial endeavor. It requires a profound understanding of reaction kinetics, thermodynamics, and engineering principles to manage challenges related to heat transfer, mass transfer, and process safety.[4] This guide provides the necessary framework for navigating these challenges effectively.

Chemical Pathway and Mechanistic Rationale

The synthesis is a two-step process starting from 2-(2,6-difluorophenyl)acetic acid.

Overall Reaction Scheme:

  • Step 1: Acyl Chloride Formation. The carboxylic acid is activated by converting it to the more reactive 2-(2,6-difluorophenyl)acetyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).[5][6]

  • Step 2: Weinreb Amide Formation. The freshly prepared acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the final product.[1][3]

Mechanistic Insights:

  • Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate is unstable and decomposes, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to yield the acyl chloride. The release of these gases helps drive the reaction to completion.

  • Amide Formation: This is a nucleophilic acyl substitution reaction. The N,O-dimethylhydroxylamine, liberated from its hydrochloride salt by a base, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The stability of the resulting tetrahedral intermediate prevents the elimination of the methoxy group and subsequent second nucleophilic attack, thus avoiding over-addition.[3]

Critical Safety & Hazard Analysis

A rigorous understanding and mitigation of hazards are paramount for scale-up.

  • Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water to release large volumes of toxic HCl and SO₂ gas.[7][8][9][10] All operations must be conducted in a well-ventilated area (e.g., a fume hood or a closed reactor system vented to a scrubber). Personal Protective Equipment (PPE) must include chemical-resistant gloves, splash goggles, a face shield, and a corrosive-resistant apron or lab coat.[9] Accidental contact with moisture must be strictly avoided.[7]

  • 2-(2,6-Difluorophenyl)acetyl chloride (Intermediate): As an acyl chloride, this intermediate is corrosive, a lachrymator (induces tearing), and will react with atmospheric moisture.[6][11] It should be prepared and used in-situ without isolation where possible, under an inert atmosphere (e.g., nitrogen).

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂) (Byproducts): These gaseous byproducts from Step 1 are toxic and corrosive. In a laboratory setting, a gas trap is sufficient. At scale, the reactor must be vented through a caustic scrubber (e.g., containing NaOH solution) to neutralize these acidic gases before release.

  • Exothermic Reactions: Both steps of the synthesis are exothermic. While manageable at the lab scale due to a high surface-area-to-volume ratio, heat dissipation becomes a critical challenge at a larger scale.[4] Uncontrolled exotherms can lead to thermal runaway, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.

Experimental Protocols

Laboratory-Scale Synthesis (Exemplary 10 g Scale)

Step 1: Synthesis of 2-(2,6-Difluorophenyl)acetyl chloride

  • Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or an inverted funnel over a beaker of dilute NaOH solution).

  • Charge the flask with 2-(2,6-difluorophenyl)acetic acid (10.0 g, 58.1 mmol).

  • Under a nitrogen atmosphere in a fume hood, add thionyl chloride (12.6 mL, 20.7 g, 174.3 mmol, 3.0 eq.) to the flask.

  • Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. This step must be performed with care in a well-ventilated fume hood. The resulting crude 2-(2,6-difluorophenyl)acetyl chloride is a light-yellow oil and is used immediately in the next step.

Step 2: Synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

  • In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend N,O-dimethylhydroxylamine hydrochloride (8.48 g, 86.9 mmol, 1.5 eq.) in anhydrous dichloromethane (DCM, 150 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (TEA) (24.3 mL, 17.6 g, 174.3 mmol, 3.0 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (50 mL).

  • Add the acyl chloride solution to the cooled amine suspension dropwise via an addition funnel over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the acyl chloride.

  • Work-up: a. Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl (aq) (100 mL). b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (100 mL) and brine (100 mL).[12] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a colorless oil or a white solid.

Scale-Up Procedure: From Bench to Pilot Plant

Transitioning from grams to kilograms requires a fundamental shift in procedure and equipment, prioritizing safety and control.

Core Principles for Scale-Up
  • Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat removal the primary challenge.[4] Reactions must be controlled by the rate of addition rather than by external cooling alone.

  • Mass Transfer: Efficient mixing is crucial to maintain uniform temperature and concentration, preventing the formation of localized hot spots and potential side reactions.

  • Safety by Design: A Process Hazard Analysis (PHA) should be conducted to identify potential risks. All operations must be performed in a contained system with appropriate engineering controls (e.g., scrubbers, rupture disks, emergency cooling).[4]

Pilot-Scale Protocol (Exemplary 10 kg Scale)

Equipment:

  • Reactor 1 (Acyl Chloride Formation): 100 L glass-lined steel reactor equipped with a mechanical agitator, temperature probe, heating/cooling jacket, reflux condenser, and a vent line to a caustic scrubber.

  • Reactor 2 (Amide Formation): 200 L glass-lined steel reactor with similar features as Reactor 1, plus a calibrated dosing pump for liquid addition.

Step 1: Acyl Chloride Formation (in Reactor 1)

  • Inert the reactor with nitrogen. Charge 2-(2,6-difluorophenyl)acetic acid (10.0 kg).

  • Charge thionyl chloride (20.7 kg) via a closed-system transfer.

  • Charge DMF catalyst (approx. 100 mL).

  • Start agitation. Heat the reactor jacket to 85-90 °C to achieve a gentle reflux.

  • Maintain reflux for 4-6 hours, monitoring the reaction via in-process control (IPC), such as HPLC, to confirm the disappearance of the starting material.

  • Cool the reactor to 40-50 °C. Apply vacuum slowly to distill off excess thionyl chloride. The distilled SOCl₂ should be collected in a designated, cooled receiver.

Step 2: Weinreb Amide Formation (in Reactor 2)

  • Inert Reactor 2 with nitrogen. Charge anhydrous DCM (150 L) followed by N,O-dimethylhydroxylamine hydrochloride (8.48 kg).

  • Cool the reactor jacket to -5 to 0 °C.

  • Slowly add triethylamine (17.6 kg) over 1-2 hours, ensuring the internal temperature is maintained below 5 °C.

  • Transfer the crude 2-(2,6-difluorophenyl)acetyl chloride from Reactor 1 to a dosing vessel, diluted with anhydrous DCM (50 L).

  • Using the dosing pump, add the acyl chloride solution to Reactor 2 over 3-4 hours. The addition rate must be carefully controlled to keep the internal temperature between 0-5 °C. This is the critical control point for managing the reaction exotherm.

  • After addition, allow the mixture to warm to 20-25 °C and stir for 4-6 hours, monitoring by IPC for completion.

  • Work-up and Isolation: a. Cool the reactor to 0-5 °C. Slowly add 1 M HCl (100 L) via the dosing pump, controlling any exotherm. b. Stop agitation and allow the layers to separate. Transfer the lower organic layer to a clean vessel. c. Perform sequential washes with saturated NaHCO₃ solution (100 L) and brine (100 L) directly in the reactor. d. Transfer the final organic layer to a distillation vessel. Concentrate the solvent under vacuum. e. For isolation, the resulting oil can be induced to crystallize by adding a suitable anti-solvent (e.g., heptane) and then filtered using a Nutsche filter dryer. The cake is washed with cold anti-solvent and dried under vacuum.

Data Presentation: Lab vs. Scale-Up Comparison

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Rationale for Change
Scale 10 g10 kg1000x increase in batch size.
Reactor Type Glass round-bottom flaskGlass-lined steel reactorMechanical strength, better heat transfer, and containment.
Reagent Addition Manual (dropping funnel)Automated (dosing pump)Precise control of addition rate to manage exotherm.
Temperature Control Ice bath / Heating mantleReactor heating/cooling jacketAccurate and responsive control over a large volume.
Off-Gas Handling Simple gas trapCaustic scrubber systemSafe neutralization of large volumes of corrosive gases.
Mixing Magnetic stirrerMechanical agitator (impeller)Ensures homogeneity in a large, viscous volume.
Work-up Separatory funnelPhase separation in-reactorMinimizes manual handling and exposure.
Isolation Chromatography / EvaporationCrystallization / FiltrationChromatography is not economically viable at this scale.
Typical Yield 75-85%80-90%Improved control and reduced handling losses at scale.

Visualization of Workflow and Control Points

Overall Synthesis Workflow

SynthesisWorkflow SM 2-(2,6-Difluorophenyl) acetic Acid AC Acyl Chloride Intermediate SM->AC Step 1 Reflux SOCl2 Thionyl Chloride (SOCl2, cat. DMF) SOCl2->AC WA Weinreb Amide (Crude Product) AC->WA Step 2 0-5 °C AmineHCl N,O-Dimethylhydroxylamine HCl + Base (TEA) AmineHCl->WA Workup Aqueous Workup (Quench, Wash) WA->Workup Isolation Isolation (Crystallization/ Filtration) Workup->Isolation Purified Final Product 2-(2,6-Difluorophenyl)-N- methoxy-N-methylacetamide Isolation->Purified

Caption: High-level workflow for the synthesis of the target Weinreb amide.

Scale-Up Critical Control Points

ScaleUpControls reagent_prep Reagent Charging Inert atmosphere Closed system transfer step1 Step 1: Acyl Chloride Formation Temp: 80-90°C Monitor gas evolution reagent_prep->step1 step2 Step 2: Amide Formation Temp: 0-5°C Exothermic Reaction step1->step2 workup Workup & Isolation Phase separation Crystallization step2->workup control1 Control Point: Off-Gas Scrubbing control1->step1 Neutralize HCl, SO₂ control2 Critical Control Point: Controlled Addition Rate control2->step2 Manage Exotherm control3 Control Point: Jacket Temperature control3->step2 Maintain Setpoint control4 Control Point: Agitation Speed control4->step2 Ensure Homogeneity

Sources

Solvent selection for reactions involving 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Engineering for 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Executive Summary

This technical guide addresses the solvent selection strategy for reactions involving 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (CAS: 86455-17-6). While Weinreb amides are celebrated for their ability to suppress over-addition during ketone synthesis, the introduction of the 2,6-difluorophenyl moiety introduces specific steric and electronic constraints that demand rigorous solvent control.

This protocol recommends shifting from traditional Tetrahydrofuran (THF) to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .[1] Evidence suggests these "green" alternatives not only align with sustainability mandates but, more importantly, enhance the stability of the tetrahedral magnesium-chelate intermediate, thereby increasing yield and minimizing the formation of tertiary alcohol byproducts.

Physicochemical Profile & The "Ortho-Fluoro" Effect

The target molecule is a specialized building block used primarily to introduce the 2,6-difluorobenzyl motif into pharmaceutical scaffolds (e.g., kinase inhibitors, agrochemicals).

PropertyDescriptionImpact on Process
Functional Group Weinreb Amide (N-methoxy-N-methyl)Designed to form a stable 5-membered chelate with metals (Mg, Li), preventing collapse to the ketone until acidic quench.
Substituent 2,6-Difluorophenyl groupElectronic: Strong electron-withdrawing inductive effect (-I) increases carbonyl electrophilicity.Steric: The two ortho-fluorine atoms create significant steric shielding around the benzylic position.
Solubility Lipophilic; poor water solubility.[1][2]Requires non-polar to moderately polar organic solvents.[1][2] Fluorination can surprisingly decrease solubility in cold THF compared to non-fluorinated analogs.[1][2]

The Engineering Challenge: The electron-deficient nature of the difluorophenyl ring makes the carbonyl highly reactive toward nucleophiles.[1] However, the steric bulk can slow down the initial attack.[2] The solvent must facilitate the formation of the Magnesium-Chelate Intermediate without competing for coordination sites so aggressively that it disrupts the chelate.[1]

Solvent Selection Matrix

The choice of solvent dictates the position of the Schlenk equilibrium and the stability of the intermediate.[1]

Primary Recommendation: 2-Methyltetrahydrofuran (2-MeTHF)[3][4][5][6]
  • Status: Preferred (Green Alternative).[1][2]

  • Mechanism: 2-MeTHF has lower Lewis basicity than THF due to the steric bulk of the methyl group.[1] This makes it a "weaker" ligand for Magnesium, allowing the Weinreb amide oxygen atoms to bind more tightly to the Mg, forming a more robust tetrahedral chelate.

  • Process Benefit: Higher boiling point (80°C) allows for higher reaction temperatures if the steric hindrance of the 2,6-difluoro group slows kinetics, without the risk of solvent evaporation seen with THF (66°C).

  • Work-up: Inverse water solubility (solubility decreases as T increases) allows for cleaner phase separation during the quench, crucial for fluorinated compounds which can form emulsions.

Secondary Recommendation: Cyclopentyl Methyl Ether (CPME)[2][7]
  • Status: Alternative (High Stability).[1][2]

  • Mechanism: Extremely low peroxide formation and high hydrophobicity.[1][2] Excellent for organolithium reactions where moisture exclusion is critical.[1][2]

  • Process Benefit: High boiling point (106°C) and low latent heat of vaporization.[1][2]

Traditional: Tetrahydrofuran (THF)[3][8][9]
  • Status: Standard (Baseline).[1][2]

  • Drawback: High miscibility with water complicates work-up.[1][2][3] High Lewis basicity can sometimes compete with the chelate, potentially leading to "leakage" (collapse of intermediate) and over-addition to the tertiary alcohol.

Solvent Comparison Table
SolventBoiling Point (°C)Water SolubilityPeroxide RiskChelate StabilityRecommendation
2-MeTHF 80Low (Inverse)LowHigh [1][3]★★★★★ (Optimal)
CPME 106Very LowNegligibleHigh[2]★★★★☆ (Robust)
THF 66MiscibleHighModerate★★★☆☆ (Standard)
DCM 40LowN/ALow★☆☆☆☆ (Avoid)

Note: Dichloromethane (DCM) should generally be avoided for Grignard reactions involving this amide, as it can react with organometallics (carbenoid formation) and does not support the necessary chelation stabilization.[2]

Scientific Visualization

Diagram 1: The Chelation-Controlled Mechanism

This diagram illustrates why solvent coordination is critical.[1][2] The solvent (L) must stabilize the Mg species but not displace the Weinreb binding.[1][2]

Caption: The 5-membered magnesium chelate prevents the expulsion of the Weinreb amine. 2-MeTHF stabilizes this complex without disrupting the internal coordination.

Detailed Protocol: Grignard Addition in 2-MeTHF

Objective: Synthesis of a 2,6-difluorobenzyl ketone via nucleophilic addition.

Reagents:

  • 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (1.0 equiv).

  • Organomagnesium Reagent (Grignard) (1.2 – 1.5 equiv).[2]

  • Solvent: Anhydrous 2-MeTHF (stabilizer-free preferred).[1][2]

  • Quench: 1M HCl or Sat. NH4Cl.[1][2][4][5][6]

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

    • Critical: Ensure all glassware is free of acetone traces, which react violently with Grignards.[2]

  • Solubilization (The Solubility Check):

    • Charge the flask with the Weinreb amide (1.0 equiv).[1][2]

    • Add 2-MeTHF (concentration 0.3 – 0.5 M).[1][2]

    • Observation Point: 2,6-difluorophenyl compounds can exhibit lower solubility than expected.[2][3] Stir at Room Temperature (RT) for 10 mins. If the solution is not clear, gently warm to 30°C until dissolved, then cool back down.[2]

  • Temperature Control:

    • Cool the solution to 0°C (Ice/Water bath).

    • Note: While -78°C is standard for esters, Weinreb amides in 2-MeTHF are robust enough for 0°C additions, which helps overcome the steric hindrance of the 2,6-difluoro group.

  • Nucleophile Addition:

    • Add the Grignard reagent dropwise over 30 minutes.[1][2]

    • Maintain internal temperature < 5°C.[1][2]

    • Reaction Monitoring: After addition, allow to warm to RT.[2][7] Monitor by TLC or HPLC.[1][2] The intermediate is stable; you should see consumption of starting material but not formation of ketone (which only forms after quench).[1][2]

  • The "Inverse Quench" (Safety & Yield):

    • Do not add water to the reaction flask.[1][2]

    • Instead, transfer the reaction mixture slowly into a separate flask containing vigorously stirred 1M HCl or Sat. NH4Cl at 0°C.[1][2]

    • Reasoning: This ensures immediate hydrolysis of the stable chelate and prevents localized heating that could trigger side reactions.[1][2]

  • Work-up:

    • Separate phases.[1][2][8] The 2-MeTHF layer will separate cleanly (unlike THF).[1][2][9][8]

    • Wash organic layer with Brine.[1][2] Dry over MgSO4.[1][2]

    • Concentrate in vacuo.[1][2]

Troubleshooting & FAQ

Q: I see starting material remaining even after adding 1.5 equiv of Grignard.

  • Cause: The steric bulk of the 2,6-difluorophenyl group is hindering the approach of the nucleophile.

  • Solution: Do not add more reagent immediately. Instead, allow the reaction to warm to RT or even 40°C. 2-MeTHF allows this thermal boost safely.

Q: I am getting the tertiary alcohol (double addition).

  • Cause: The tetrahedral intermediate collapsed during the reaction.[1][2] This often happens if the reaction gets too hot or if the solvent is too polar (like pure THF with high water content).[1][2]

  • Solution: Switch to 2-MeTHF or Toluene/THF (4:1) mixture.[1][2] Ensure the quench is performed cold and strictly acidic.[1][2]

Q: Can I use DIBAL-H to make the aldehyde?

  • Yes. The solvent rules remain similar.[1][2] Toluene is the preferred solvent for DIBAL-H reductions of this amide to avoid over-reduction.[1][2]

References

  • Pace, V., et al. (2014).[2] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][10][3] ChemSusChem.[1][2][11] Link[2]

  • Aycock, D. F. (2007).[1][2] "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry." Organic Process Research & Development. Link[2]

  • Nahm, S., & Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents."[1][12] Tetrahedron Letters. Link[2]

  • Savage, S. A., et al. (2009).[2] "Synthesis of Fluorinated Weinreb Amides." Journal of Organic Chemistry. (Contextual grounding for fluorinated intermediates).

  • GuideChem. (2023).[1][2] "Why is 2-Methyltetrahydrofuran a Superior Alternative to Tetrahydrofuran?" Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important Weinreb amide intermediate. The inherent steric hindrance and electronic effects of the 2,6-difluorophenyl moiety can present unique synthetic hurdles. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 2-(2,6-difluorophenyl)acetic acid.

  • The desired product is not observed, or is present in very low quantities.

Potential Causes and Solutions:

CauseExplanationRecommended Solutions
Insufficient Activation of Carboxylic Acid The steric hindrance from the two ortho-fluorine atoms on the phenyl ring can make the carboxyl group less accessible for activation by standard coupling reagents.1. Switch to a more potent coupling reagent: For sterically hindered acids, reagents like HATU, HBTU, or PyBOP are often more effective than standard carbodiimides like DCC or EDC.[1][2] 2. Convert to the acid chloride: The acid chloride is significantly more reactive. Treat 2-(2,6-difluorophenyl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-(2,6-difluorophenyl)acetyl chloride prior to reaction with N,O-dimethylhydroxylamine hydrochloride.[3][4]
Inadequate Base A non-nucleophilic organic base is required to neutralize the HCl salt of N,O-dimethylhydroxylamine and to facilitate the coupling reaction. Insufficient or inappropriate base can stall the reaction.1. Use a suitable base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Ensure at least two equivalents are used when starting from the N,O-dimethylhydroxylamine hydrochloride salt. 2. Ensure anhydrous conditions: Moisture can quench the activated carboxylic acid intermediate and the base.
Low Reaction Temperature While some coupling reactions are initiated at 0°C to control exotherms, sterically hindered substrates may require higher temperatures to overcome the activation energy barrier.Optimize reaction temperature: After the initial addition of reagents at a lower temperature, allow the reaction to warm to room temperature and stir for an extended period (12-24 hours). Gentle heating (e.g., 40-50°C) may be necessary, but should be monitored for potential side product formation.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and product.

  • Purification is difficult due to impurities with similar polarity to the product.

Potential Causes and Solutions:

CauseExplanationRecommended Solutions
Side Reactions with Coupling Reagent Some coupling reagents can lead to the formation of stable byproducts that are difficult to remove. For example, DCC forms dicyclohexylurea (DCU), which can sometimes be challenging to filter completely.1. Choose a reagent with water-soluble byproducts: EDC is a good alternative to DCC as its urea byproduct is water-soluble and easily removed during aqueous workup.[1] 2. Use phosphonium or uronium salt reagents: Reagents like PyBOP and HATU generally lead to cleaner reactions with byproducts that are easily removed.[1]
Decomposition of Activated Intermediate The activated carboxylic acid species can be unstable and may decompose if not reacted with the amine in a timely manner.Control the order of addition: Add the coupling reagent to the carboxylic acid and base mixture, allow for a short activation period (5-10 minutes), and then add the N,O-dimethylhydroxylamine hydrochloride.
Reaction with Solvent In some cases, the activated intermediate may react with the solvent if it is nucleophilic.Use an inert solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable choices.
Problem 3: Difficult Purification

Symptoms:

  • The product is difficult to separate from starting materials or byproducts by column chromatography.

  • The isolated product is an oil that is difficult to crystallize.

Potential Causes and Solutions:

CauseExplanationRecommended Solutions
Similar Polarity of Product and Impurities The polarity of the Weinreb amide may be very close to that of the unreacted carboxylic acid or certain byproducts.1. Optimize chromatographic conditions: Use a shallow solvent gradient during column chromatography to improve separation. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. Aqueous workup: A thorough aqueous workup can remove many common impurities. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.[5]
Product is a Non-Crystalline Oil Many Weinreb amides are oils at room temperature.High-vacuum distillation: If the product is thermally stable, short-path distillation under high vacuum can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide challenging?

The primary challenge arises from the steric hindrance caused by the two fluorine atoms at the ortho positions of the phenyl ring. This steric bulk can impede the approach of reagents to the carboxylic acid group, making both its activation and subsequent reaction with N,O-dimethylhydroxylamine more difficult than for unhindered carboxylic acids.[6]

Q2: Which coupling reagent is best for this synthesis?

For sterically hindered substrates like 2-(2,6-difluorophenyl)acetic acid, more powerful coupling reagents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent first choice due to its high efficiency in forming amide bonds with hindered partners and its low propensity for racemization.[1][2] PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another strong alternative.

Q3: Can I make the acid chloride first? What are the advantages and disadvantages?

Yes, converting the carboxylic acid to 2-(2,6-difluorophenyl)acetyl chloride is a very effective strategy.[3]

  • Advantages: The acid chloride is much more reactive than the parent carboxylic acid, which can significantly improve the reaction rate and overall yield. The reaction with N,O-dimethylhydroxylamine hydrochloride can then often proceed under milder conditions.

  • Disadvantages: This adds an extra step to the synthesis. Acid chlorides are sensitive to moisture and can be corrosive, requiring careful handling under anhydrous conditions.

Q4: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The Weinreb amide product should have a higher Rf value than the starting carboxylic acid. The carboxylic acid will often streak on the TLC plate, which can be suppressed by adding a small amount of acetic acid to the mobile phase.

  • LC-MS: This is a more definitive method to track the disappearance of the starting material and the appearance of the product mass.

Q5: What are the expected NMR signals for the final product?

While a specific literature spectrum may not be readily available, you can predict the key signals for 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide:

  • ¹H NMR: You would expect to see singlets for the N-methoxy (-OCH₃) and N-methyl (-NCH₃) groups, likely in the 3.0-4.0 ppm range. The methylene protons (-CH₂-) adjacent to the carbonyl and the phenyl ring will appear as a singlet or a triplet (due to coupling with fluorine) around 3.5-4.5 ppm. The aromatic protons will show complex splitting patterns in the aromatic region (6.8-7.5 ppm) due to fluorine coupling.

  • ¹⁹F NMR: You would expect to see a signal for the two equivalent fluorine atoms.

  • ¹³C NMR: Signals for the carbonyl carbon, the two methyl groups, the methylene carbon, and the aromatic carbons (with C-F coupling) would be expected.

Experimental Protocols

Protocol 1: Direct Amide Coupling using HATU

This protocol is recommended as a starting point for the direct coupling of the carboxylic acid, leveraging a potent coupling reagent to overcome steric hindrance.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup & Purification A 1. Dissolve 2-(2,6-difluorophenyl)acetic acid in anhydrous DCM/DMF. B 2. Add N,O-dimethylhydroxylamine HCl and DIPEA. A->B C 3. Cool mixture to 0°C. B->C D 4. Add HATU portion-wise. C->D E 5. Warm to room temperature. D->E F 6. Stir for 12-24 hours. E->F G 7. Monitor by TLC/LC-MS. F->G H 8. Quench and perform aqueous workup. G->H H->H I 9. Dry organic layer. H->I J 10. Purify by column chromatography. I->J

Workflow for HATU-mediated coupling.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(2,6-difluorophenyl)acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the stirred mixture to 0°C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Two-Step Synthesis via the Acid Chloride

This protocol is a more robust alternative if direct coupling methods provide low yields.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Workup & Purification A 1. Dissolve 2-(2,6-difluorophenyl)acetic acid in anhydrous DCM. B 2. Add oxalyl chloride and catalytic DMF. C 3. Stir at RT until gas evolution ceases. D 4. Concentrate in vacuo. E 5. Dissolve N,O-dimethylhydroxylamine HCl and pyridine/TEA in anhydrous DCM at 0°C. F 6. Add acid chloride solution dropwise. D->F E->F G 7. Stir and warm to RT. F->G H 8. Quench and perform aqueous workup. G->H I 9. Dry organic layer. H->I J 10. Purify by column chromatography. I->J

Workflow for two-step synthesis via acid chloride.

Step-by-Step Methodology:

Part A: Formation of 2-(2,6-Difluorophenyl)acetyl chloride [3]

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(2,6-difluorophenyl)acetic acid (1.0 eq) and dissolve in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Carefully remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Part B: Amide Formation

  • In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

  • Cool the suspension to 0°C and add triethylamine (2.2 eq) or pyridine (2.2 eq) dropwise. Stir for 15 minutes.

  • Dissolve the crude 2-(2,6-difluorophenyl)acetyl chloride from Part A in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold amine suspension.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.[7]

  • Proceed with the aqueous workup and purification as described in Protocol 1.

References

  • Organic Syntheses. THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Available from: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Available from: [Link]

  • Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. Available from: [Link]

  • Google Patents. Process and intermediate for the manufacture of difluoroacetyl chloride.
  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Available from: [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. Available from: [Link]

Sources

Minimizing over-addition side reactions in 2,6-difluorophenyl Weinreb amides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Difluorophenyl Weinreb Amides

A Guide to Mitigating Over-Addition and Other Side Reactions

Welcome to the technical support center for handling 2,6-difluorophenyl Weinreb amides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing ketones using this specific class of substrates. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing significant amounts of tertiary alcohol in my reaction with a Grignard reagent, despite using a Weinreb amide. What's causing this over-addition?

Answer: This is a common and frustrating issue, particularly with electron-deficient aromatic systems like the 2,6-difluorophenyl group. The primary reason for over-addition is the breakdown of the tetrahedral intermediate, which is normally stabilized by chelation.[1][2][3]

Causality Explained:

The success of the Weinreb ketone synthesis hinges on the stability of the five-membered cyclic intermediate formed after the initial nucleophilic attack.[2][4] This chelated species is typically stable at low temperatures, preventing the elimination of the N,O-dimethylhydroxylamine moiety and subsequent formation of a ketone in situ.[5] If the ketone forms while a significant concentration of the organometallic reagent is still present, a second, rapid addition occurs, leading to the tertiary alcohol byproduct.[6][7]

The 2,6-difluoro substitution pattern on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon. This electronic effect can destabilize the tetrahedral intermediate, making it more prone to collapse even at low temperatures.

Troubleshooting Steps:

  • Strict Temperature Control is Critical: The stability of the tetrahedral intermediate is highly temperature-dependent.[8]

    • Recommendation: Perform the Grignard addition at -78 °C (dry ice/acetone bath). Maintain this temperature throughout the addition and for a period afterward (e.g., 30-60 minutes) to ensure complete formation of the intermediate. Do not allow the reaction to warm prematurely.[8]

  • Slow Addition of the Organometallic Reagent: A high localized concentration of the Grignard reagent can promote over-addition.

    • Recommendation: Add the Grignard reagent dropwise via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low concentration of the nucleophile, favoring the formation of the stable intermediate over the ketone.

  • Stoichiometry of the Grignard Reagent: While Weinreb amides are designed to prevent over-addition, using a large excess of a highly reactive Grignard reagent can still lead to byproduct formation.

    • Recommendation: Titrate your Grignard reagent immediately before use to determine its exact concentration. Use a modest excess, typically 1.1 to 1.5 equivalents.

  • Quenching Procedure: The way you quench the reaction can influence the final product distribution.

    • Recommendation: Quench the reaction at low temperature (-78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This will protonate the intermediate and any remaining Grignard reagent. Allow the mixture to warm slowly to room temperature. Avoid quenching with strong acids at low temperatures, as this can accelerate the collapse of the intermediate to the ketone.

Question 2: My reaction with an organolithium reagent is giving even more over-addition product than the Grignard reaction. Why is this happening and how can I fix it?

Answer: Organolithium reagents are generally more reactive and less sterically hindered than their Grignard counterparts.[9] This heightened reactivity can easily overcome the stabilizing effect of the Weinreb amide's chelation, leading to rapid formation of the ketone and subsequent over-addition.[10]

Causality Explained:

The increased ionic character of the carbon-lithium bond compared to the carbon-magnesium bond makes organolithiums more potent nucleophiles. This can lead to a faster initial addition and a less stable tetrahedral intermediate, which is more likely to collapse to the ketone.

Troubleshooting Steps:

  • Extreme Low Temperatures are Necessary: For organolithium reagents, -78 °C is often the starting point, and sometimes even lower temperatures (e.g., -90 °C or -100 °C with a liquid nitrogen/ethanol bath) may be required.

  • Consider a Transmetalation Strategy: If direct addition of the organolithium reagent proves too reactive, consider transmetalating to a less reactive organometallic species in situ.

    • Recommendation: Add a solution of a copper(I) salt, such as CuI or CuBr·SMe₂, to the reaction mixture at low temperature before adding the organolithium reagent. This will generate a less reactive organocuprate species (a Gilman reagent), which is known to be highly effective for additions to Weinreb amides with minimal over-addition.

  • Solvent Choice: The choice of solvent can influence the reactivity of the organolithium reagent.

    • Recommendation: Ethereal solvents like tetrahydrofuran (THF) are standard. However, in some cases, using a less polar solvent like toluene in combination with THF can help to temper the reactivity of the organolithium reagent.

Question 3: I'm seeing unreacted starting material even after adding more than one equivalent of my organometallic reagent. What could be the issue?

Answer: This can be due to several factors, including inaccurate quantification of the organometallic reagent, steric hindrance, or issues with the reaction setup.

Troubleshooting Steps:

  • Titrate Your Reagent: As mentioned previously, accurately knowing the concentration of your Grignard or organolithium reagent is crucial. Commercial reagents can degrade over time, and their stated concentration may not be accurate.

  • Ensure Anhydrous Conditions: Weinreb amide reactions are highly sensitive to moisture. Any water present will quench the organometallic reagent, leading to incomplete reaction.

    • Recommendation: Flame-dry all glassware under vacuum or in an oven overnight. Use anhydrous solvents, and perform the reaction under an inert atmosphere of nitrogen or argon.[11]

  • Steric Hindrance: The 2,6-difluorophenyl group is sterically demanding. If your nucleophile is also bulky, the reaction may be sluggish.

    • Recommendation: You may need to increase the reaction temperature slightly after the initial low-temperature addition (e.g., allow it to warm to -40 °C or -20 °C) and extend the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between driving the reaction to completion and minimizing side reactions.

Quantitative Data Summary: Key Reaction Parameters
ParameterRecommendation for Grignard ReagentsRecommendation for Organolithium ReagentsRationale
Temperature -78 °C for addition, then slow warm-up-78 °C to -100 °C for additionMaximizes the stability of the tetrahedral intermediate to prevent premature collapse to the ketone.[8]
Reagent Stoichiometry 1.1 - 1.5 equivalents (titrated)1.1 - 1.3 equivalents (titrated)Minimizes excess nucleophile available for over-addition.
Addition Rate Slow, dropwise addition (e.g., via syringe pump)Very slow, dropwise additionAvoids localized high concentrations of the highly reactive nucleophile.
Solvent Anhydrous THFAnhydrous THF (or THF/Toluene mixture)Ethereal solvents are necessary to solvate the organometallic species.
Quench Saturated aq. NH₄Cl at low temperatureSaturated aq. NH₄Cl at low temperatureMildly acidic quench protonates the intermediate without forcing rapid ketone formation.

Experimental Protocol: Optimized Synthesis of 2,6-Difluorophenyl Ketone

This protocol provides a detailed methodology for the reaction of a 2,6-difluorophenyl Weinreb amide with a Grignard reagent, incorporating best practices to minimize over-addition.

Materials:

  • 2,6-difluorophenyl Weinreb amide

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, thermometer, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Allow the flask to cool to room temperature under a stream of inert gas.

  • Reaction Setup:

    • Dissolve the 2,6-difluorophenyl Weinreb amide (1.0 eq) in anhydrous THF (use a concentration of approximately 0.1-0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent (1.2 eq, freshly titrated) to the stirred solution via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Stirring:

    • After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 1 hour.

  • Quenching:

    • While maintaining the temperature at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired ketone.

Visualizing the Process

Diagram 1: Reaction Mechanism and Side Reaction Pathway

G Start 2,6-Difluorophenyl Weinreb Amide Intermediate Stable Tetrahedral Intermediate (Chelated) Start->Intermediate + R-MgX (1 eq) Low Temp (-78°C) Grignard R-MgX (Nucleophile) Grignard->Start Ketone Desired Ketone Grignard->Ketone Intermediate->Ketone Warm-up / Quench OverAddition Tertiary Alcohol (Over-addition Product) Ketone->OverAddition + R-MgX (excess) Premature Formation Quench Aqueous Workup (e.g., NH4Cl) Quench->Ketone

Caption: The desired reaction pathway proceeds via a stable chelated intermediate, while the over-addition side reaction occurs if the ketone forms prematurely in the presence of excess Grignard reagent.

Diagram 2: Troubleshooting Workflow

G Problem Problem: Over-addition (Tertiary Alcohol Formation) Temp Is Temperature strictly <= -70°C? Problem->Temp Addition Is Addition Rate Slow (e.g., >1h)? Temp->Addition Yes SolutionTemp Action: Decrease Temp & Maintain Strictly Temp->SolutionTemp No Stoich Is Stoichiometry Controlled (1.1-1.5 eq)? Addition->Stoich Yes SolutionAddition Action: Use Syringe Pump for Slow Addition Addition->SolutionAddition No Quench Is Quench Performed at Low Temp with NH4Cl? Stoich->Quench Yes SolutionStoich Action: Titrate Reagent & Use Minimal Excess Stoich->SolutionStoich No SolutionQuench Action: Modify Quench Procedure Quench->SolutionQuench No Success Problem Resolved Quench->Success Yes SolutionTemp->Success SolutionAddition->Success SolutionStoich->Success SolutionQuench->Success

Sources

Technical Support Center: Troubleshooting Low Conversion in Grignard Reactions with Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Weinreb amide chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Grignard reactions involving N-methoxy-N-methylamides (Weinreb amides). As a dependable method for synthesizing ketones, the Weinreb-Nahm synthesis is valued for preventing the common issue of over-addition that plagues reactions with other acyl compounds.[1][2] However, achieving high conversion rates requires careful attention to reagent quality, reaction conditions, and substrate characteristics.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 1: The Grignard Reagent: Quality, Activity, and Stoichiometry

The quality and accurate quantification of the Grignard reagent are the most critical factors for success. Since these reagents are highly sensitive to moisture and oxygen, their actual concentration often deviates from the value stated on the bottle.

FAQ 1: My reaction shows low or no conversion, and I'm recovering my starting Weinreb amide. How do I know if my Grignard reagent is active?

Answer: This is the most common failure mode and almost always points to an issue with the Grignard reagent's activity or concentration. Commercial Grignard reagents can degrade over time, and their stated molarity is often inaccurate upon delivery and decreases with each use.

Core Directive: Always titrate your Grignard reagent before use.

Titration is a simple, rapid procedure that determines the precise concentration of the active organometallic species. This allows for accurate stoichiometric control, preventing the use of insufficient reagent, which leads to incomplete conversion, or excessive reagent, which can complicate purification. Several methods are available, with iodine-based titrations being particularly reliable for Grignard reagents.[3]

Experimental Protocol: Titration of Grignard Reagents with Iodine

This method, based on the work of Knochel and others, is quick and gives a sharp, visual endpoint.[4]

Materials:

  • Anhydrous solvent (THF, the same used for your reaction)

  • Anhydrous Lithium Chloride (LiCl) - helps to solubilize the iodine and sharpen the endpoint.

  • Iodine (I₂)

  • Oven-dried glassware (e.g., a 10 mL vial with a stir bar and septum)

  • Nitrogen or Argon supply

  • Accurate syringes (e.g., 1.0 mL)

Procedure:

  • Prepare the Titration Solution: In an oven-dried vial under an inert atmosphere, dissolve ~100 mg of iodine and a molar excess of LiCl in 1-2 mL of anhydrous THF. The solution will be a dark brown/purple color.

  • Cool the Solution: Cool the iodine solution to 0 °C in an ice bath.

  • Perform Titration: While stirring, slowly add the Grignard reagent dropwise via a syringe.

  • Observe Endpoint: The endpoint is reached when the dark brown color disappears and the solution becomes colorless or pale yellow.[4]

  • Calculate Molarity:

    • Moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )

    • Volume of Grignard reagent added in L

    • Molarity (M) = (Moles of I₂) / (Volume of Grignard in L) (Note: The stoichiometry is 1:1 for this titration)

Run the titration in duplicate or triplicate for the most accurate result. Knowing the true molarity is essential for using the correct number of equivalents in your main reaction.

FAQ 2: I'm using a brand new bottle of Grignard reagent. Do I still need to titrate it?

Answer: Yes, absolutely. Even freshly purchased reagents can have a lower-than-specified concentration due to handling and storage conditions. Furthermore, every time the bottle is opened, the reagent in the headspace and around the septum is exposed to atmospheric moisture and oxygen, leading to degradation. Establishing a lab culture where titration is a mandatory first step for any organometallic reaction will save significant time and resources.

Section 2: Reaction Conditions and Experimental Setup

Assuming your Grignard reagent is active and its concentration is known, the next area to troubleshoot is the reaction setup and conditions. Grignard reactions are intolerant of protic sources and require strict anhydrous conditions.

FAQ 3: I've confirmed my Grignard reagent is active, but my conversion is still low. What are the most likely experimental setup issues?

Answer: The primary culprits are residual water or oxygen in the reaction system. Grignard reagents are potent bases and will react instantly with any protic source, including water, alcohols, or even acidic protons on your substrate.

Troubleshooting Checklist:

  • Glassware: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying overnight (e.g., at 130 °C) and cooling under a stream of inert gas is mandatory.[5][6]

  • Solvent: Use anhydrous solvents. Freshly distilled THF or ether from a solvent purification system (SPS) is ideal. Commercially available anhydrous solvents should be used from a freshly opened bottle or one stored properly under an inert atmosphere over molecular sieves.

  • Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen). This prevents atmospheric moisture and oxygen from entering the flask.

  • Substrate Purity: Ensure your Weinreb amide is dry and free of protic impurities. If it's a liquid, consider drying it over molecular sieves. If it's a solid, ensure it has been dried under vacuum.

FAQ 4: What is the optimal temperature for adding the Grignard reagent to the Weinreb amide?

Answer: Low temperature is crucial. The addition should typically be performed at 0 °C to -78 °C .[7]

Causality: The success of the Weinreb-Nahm synthesis hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack. This intermediate is stabilized by chelation between the magnesium atom, the carbonyl oxygen, and the N-methoxy oxygen.[1][2][8] This stable, five-membered ring prevents the collapse of the intermediate to a ketone in situ, which would then be susceptible to a second Grignard addition.[9]

  • At low temperatures (e.g., -78 °C): The chelated intermediate is very stable and remains intact until an aqueous workup is performed.[10]

  • At higher temperatures (e.g., room temperature): The intermediate has enough thermal energy to break down prematurely. This releases the ketone into the reaction mixture, where it will rapidly react with any remaining Grignard reagent to form the tertiary alcohol byproduct.

Therefore, slow, dropwise addition of the Grignard reagent to a cooled solution of the Weinreb amide is the standard and recommended procedure.

Table 1: Recommended Reaction Temperatures

Temperature Stability of Intermediate Risk of Over-addition Recommendation
-78 °C High Very Low Ideal for sensitive substrates or highly reactive Grignard reagents.
0 °C Moderate Low to Moderate Generally acceptable for many standard reactions.

| Room Temp. | Low | High | Not recommended; leads to byproduct formation. |

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low conversion issues.

G start Low or No Conversion check_reagent Is Grignard Reagent Active? start->check_reagent titrate Action: Titrate Reagent check_reagent->titrate No reagent_ok Reagent is Active check_reagent->reagent_ok Yes titrate->check_reagent Re-test check_conditions Are Reaction Conditions Anhydrous? reagent_ok->check_conditions dry_system Action: Flame-dry Glassware, Use Anhydrous Solvent check_conditions->dry_system No conditions_ok Conditions are Anhydrous check_conditions->conditions_ok Yes dry_system->check_conditions Re-run check_temp Was Addition Performed at Low Temperature? conditions_ok->check_temp lower_temp Action: Run at 0°C or -78°C check_temp->lower_temp No temp_ok Temperature is Correct check_temp->temp_ok Yes lower_temp->check_temp Re-run check_byproducts Analyze Byproducts (TLC, NMR, MS) temp_ok->check_byproducts success Problem Solved check_byproducts->success

Caption: A logical workflow for troubleshooting Grignard reactions.

Section 3: Side Reactions and Substrate Issues

If reagent quality and reaction conditions are optimal, the problem may lie with unintended side reactions or the inherent properties of your specific substrates.

FAQ 5: My main byproduct is a tertiary alcohol. How can I prevent this over-addition?

Answer: The formation of a tertiary alcohol is the classic sign that the tetrahedral intermediate is collapsing prematurely.[11][12] This releases the ketone product, which is more reactive than the starting Weinreb amide and quickly captures a second equivalent of the Grignard reagent.

Solutions:

  • Lower the Temperature: This is the most effective solution. As discussed in FAQ 4, performing the addition at -78 °C significantly increases the stability of the chelated intermediate.[1]

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent based on your titration results. A large excess can promote over-addition, especially if the reaction warms up.[13]

  • Slow Addition: Add the Grignard reagent very slowly (dropwise) to the amide solution. This keeps the instantaneous concentration of the Grignard reagent low, minimizing the chance of it reacting with any prematurely formed ketone.

  • Quench Cold: After the reaction is complete (as determined by TLC or a reasonable time like 1-2 hours), quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not let the reaction warm to room temperature before quenching.

Reaction Mechanism Diagram

Caption: Reaction pathway showing desired vs. undesired product formation.

FAQ 6: Could the structure of my Weinreb amide or Grignard reagent be the problem?

Answer: Yes, substrate structure can play a significant role.

  • Acidic Protons: Grignard reagents are strong bases. If your Weinreb amide contains acidic protons (e.g., unprotected alcohols, phenols, thiols, or even some acidic C-H bonds like terminal alkynes or protons alpha to multiple carbonyls), the Grignard reagent will be consumed in an acid-base reaction before it can add to the amide. Ensure all acidic functional groups are appropriately protected.[14]

  • Steric Hindrance: Extreme steric hindrance on either the Grignard reagent (e.g., t-butylmagnesium chloride) or near the carbonyl group of the Weinreb amide can slow down the desired reaction, potentially allowing side reactions to compete. In such cases, longer reaction times or slightly elevated temperatures (while carefully monitoring for decomposition) may be necessary.

  • Highly Reactive Grignards: Some Grignard reagents, like allylmagnesium bromide, are exceptionally reactive and may lead to over-addition even at low temperatures.[7] For these, inverse addition (slowly adding the Weinreb amide to the Grignard solution) at very low temperatures (-78 °C) might be beneficial.

By systematically addressing these common points of failure—reagent quality, reaction conditions, and substrate compatibility—you can effectively troubleshoot and optimize your Grignard reactions with Weinreb amides to achieve high conversion rates and pure ketone products.

References
  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Ghorbani-Vaghei, R. (2014). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas Treasures. [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

  • BYJU'S. Grignard Reagent. [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]

  • Filo. The Weinreb amide method is a good way to prepare ketones in high yields.... [Link]

  • ResearchGate. How to measure the concentration of any grignard reagent (RMgX) in situ?. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Scribd. Titration Grignard and BuLi. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides.... [Link]

  • Organic Syntheses. Procedure for Titration of Grignard Reagent. [Link]

  • University of Wisconsin-Green Bay. Experiment 10: Grignard Reagent Preparation and Reaction. [Link]

  • National Institutes of Health. Proximity Effects in Nucleophilic Addition Reactions.... [Link]

  • Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Reddit. Overaddition of grignard to weinreb amide. [Link]

  • Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone.... [Link]

  • Chemistry Stack Exchange. Reactions of Grignard Reagents with amides. [Link]

  • ACS Publications. Teaching an Old Reagent New Tricks.... [Link]

  • University of California, Irvine. Grignard Reaction - Common Conditions. [Link]

  • YouTube. Reaction of amides with Grignard reagents. [Link]

Sources

Technical Support Center: Purification of Crude 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide. This document provides practical, in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals. As a critical intermediate, often referred to as a Weinreb-Nahm amide, its purity is paramount for the successful synthesis of downstream ketones and other target molecules[1]. This guide is designed to help you navigate common challenges and achieve high purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the purification process.

Q1: What are the most likely impurities in my crude 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide?

A: The impurity profile largely depends on the synthetic route used. For a typical amide coupling reaction between 2,6-difluorophenylacetic acid and N,O-dimethylhydroxylamine hydrochloride[1][2], you should anticipate the following:

  • Unreacted Starting Materials: Residual 2,6-difluorophenylacetic acid is a very common impurity.

  • Coupling Reagent Byproducts: If you use a carbodiimide coupling agent like EDC, you will have the corresponding isourea byproduct. Other reagents will have their own unique byproducts.

  • Excess N,O-dimethylhydroxylamine: While often a volatile salt, it can persist through the initial workup.

  • Side-Reaction Products: Minor products resulting from side reactions can also be present.

Q2: My crude product is a persistent oil or waxy solid. How can I induce crystallization?

A: Oiling out is a common problem, often caused by residual solvents or impurities that inhibit the formation of a crystal lattice. Here are several techniques to try:

  • Trituration: Stirring the crude oil with a non-polar solvent in which the product is poorly soluble (like hexanes or diethyl ether) can often wash away soluble impurities and induce crystallization of the desired amide.

  • High-Vacuum Drying: Ensure all residual reaction solvents (e.g., DCM, THF) are thoroughly removed under high vacuum, as they can act as plasticizers[3][4].

  • Solvent-Antisolvent Recrystallization: If a single solvent system fails, a two-solvent system is highly effective. Dissolve your crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, isopropanol) and then slowly add a "poor" solvent (e.g., hexanes, heptane) until persistent cloudiness is observed[5]. Re-heat to clarify and then allow to cool slowly.

Q3: How can I specifically target and remove the unreacted 2,6-difluorophenylacetic acid?

A: The most effective method is a mild basic aqueous wash during your liquid-liquid extraction (workup). The carboxylic acid is acidic, while your target Weinreb amide is neutral.

  • Sodium Bicarbonate Wash: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer[6][7].

  • Mechanism: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

  • Caution: This reaction generates CO₂ gas. Be sure to vent your separatory funnel frequently and with care to release the pressure that builds up[6].

Q4: My TLC plate shows multiple spots close together. What is the most robust purification strategy?

A: When impurities have polarities similar to your product, a multi-step approach is necessary. The recommended sequence is:

  • Aqueous Workup: Always begin with a comprehensive liquid-liquid extraction to remove acidic and basic impurities as described in Guide A. This significantly cleans up the crude material.

  • Recrystallization: Attempt recrystallization next, as it is an efficient and scalable method for removing impurities with different solubility profiles (See Guide B).

  • Flash Column Chromatography: If recrystallization fails to provide adequate purity, or if impurities co-crystallize, flash column chromatography is the definitive method for separating compounds with similar polarities (See Guide C).

Part 2: In-Depth Troubleshooting Guides

Guide A: Initial Purification via Liquid-Liquid Extraction

Principle: This technique separates components of a mixture between two immiscible liquid phases (typically an organic solvent and an aqueous solution). By sequentially washing the organic layer with acidic, basic, and neutral aqueous solutions, you can selectively remove different classes of impurities.

Experimental Protocol:

  • Dissolution: Dissolve the entire crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. A volume of 10-20 mL per gram of crude material is a good starting point.

  • Acid Wash (Optional): To remove any residual basic impurities (e.g., triethylamine, N-methylmorpholine), wash the organic layer with 1M HCl (aq). Extract once with a volume equal to about one-third of the organic layer.

  • Base Wash (Critical): To remove the acidic starting material (2,6-difluorophenylacetic acid), wash the organic layer with a saturated NaHCO₃ solution[6][7]. Repeat this wash 2-3 times.

    • Validation: You can test the final aqueous wash with pH paper to ensure it is neutral or slightly basic, indicating the acid has been fully removed.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase[8].

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, washed product.

Guide B: High Purity Isolation by Recrystallization

Principle: Recrystallization purifies solid compounds based on their differential solubility in a given solvent at hot and cold temperatures. An ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain soluble at all temperatures.

Experimental Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent system. Test small aliquots of your crude product in different solvents. A good starting point is provided in the table below.

  • Dissolution: Place the crude, extracted solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar) while adding more solvent dropwise until the solid just dissolves completely[9]. Do not add a large excess of solvent.

  • Hot Filtration (If Necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them[9].

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield[10].

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemGood Solvent (Soluble Hot)Poor Solvent (Insoluble Cold)Typical Ratio (Good:Poor)Notes
System 1 Isopropanol (IPA)WaterN/A (single solvent)A good first choice for many amides. Cool slowly.
System 2 Ethyl Acetate (EtOAc)Hexanes / Heptane1:1 to 1:5A very common and effective mixed-solvent system. Add hexanes hot until cloudy[5].
System 3 TolueneHexanes / Heptane1:2 to 1:4Good for aromatic compounds. Ensure adequate ventilation.
System 4 AcetoneWater1:1 to 1:3Use if other systems fail. Acetone is very volatile.
Guide C: Purification by Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer. Weinreb amides are moderately polar and well-suited for this technique[11][12].

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf value of approximately 0.25-0.35[10].

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent mixture. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude material by weight[10].

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the final, high-purity product.

Part 3: Visualization & Formatting

Purification Workflow Diagram

The following diagram illustrates the logical decision-making process for purifying crude 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Extraction) Crude->Workup TLC1 TLC Analysis of Washed Product Workup->TLC1 Recryst Recrystallization TLC1->Recryst Single Major Spot Column Flash Column Chromatography TLC1->Column Multiple Spots / Smear TLC2 TLC Analysis of Crystals Recryst->TLC2 TLC2->Column Impurities Remain Pure Pure Product TLC2->Pure Single Spot (Pure) Column->Pure

Caption: Decision workflow for purification.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. (2022-04-07). [Link]

  • A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. AWS. [Link]

  • Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. ResearchGate. (2025-08-09). [Link]

  • Carboxylic Acid Extraction: New Techniques for Improved Purity. Patsnap Eureka. (2025-07-31). [Link]

  • Isolation of a Carboxylic acid. Reddit. (2019-04-18). [Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters - ACS Publications. (2023-11-06). [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Scope of the method with N-methyl-N-methoxyamides. ResearchGate. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

  • Meth Recrystalization. [Link]

  • 2,2-Difluoro-N-methoxy-N-methylacetamide: A Versatile Tool for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. (2017-09-09). [Link]

  • recrystallization.pdf. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. (2022-12-15). [Link]

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

  • Weinreb amide workup extraction issues. Reddit. (2025-08-15). [Link]

  • Methylamines purification process. Patent 0037695. (1981-10-14). [Link]

  • Weinreb (ketone synthesis). [Link]

  • 2-(2,6-DIFLUOROPHENYL)-N-METHOXY-N-METHYLACETAMIDE (1 x 100 mg). Alchimica. [Link]

  • Process for the preparation of acetamide derivatives.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. [Link]

Sources

Technical Guide: Optimizing Temperature for Organometallic Addition to Fluorinated Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect"

Welcome to the optimization hub for synthesizing fluorinated ketones. If you are accessing this guide, you are likely observing unexpected results—stable hydrates, over-addition to amines, or defluorination—when reacting Grignard (


) or Organolithium (

) reagents with fluorinated acetamides (

).

The Core Conflict: In standard amide chemistry, Weinreb amides are required to prevent over-addition. However, in fluorinated acetamides , the strong electron-withdrawing nature of the fluorine group (


, 

) fundamentally alters the stability of the tetrahedral intermediate .

This guide provides the protocols to leverage this stability, allowing you to stop the reaction at the ketone stage even with simple dialkyl amides, provided the temperature is managed with surgical precision.

The Thermodynamic Landscape (Mechanism)

To troubleshoot, you must visualize the invisible. The diagram below illustrates the bifurcation point between success (Ketone) and failure (Amine/Side Products).

Key Mechanistic Insight:

Unlike non-fluorinated amides, the Tetrahedral Intermediate (TI) formed from trifluoroacetamide is remarkably stable due to the inductive effect of the


 group, which pulls electron density away from the central carbon, strengthening the C-O-Metal bond and discouraging the expulsion of the amine leaving group.

Critical Control Point: If the reaction warms above 0°C before quenching, the TI collapses, expelling the amine to form a highly reactive imine, which immediately consumes a second equivalent of organometallic reagent.

TFMK_Mechanism Start Fluorinated Amide (CF3-CO-NR2) TI_Stable Stable Tetrahedral Intermediate (TI) (-78°C to 0°C) Start->TI_Stable Nucleophilic Attack Reagent Organometallic (R-Li or R-MgX) Reagent->TI_Stable Collapse Collapse to Imine (> 0°C) TI_Stable->Collapse Warm > 0°C (Premature) Quench Acidic Quench (H3O+) TI_Stable->Quench Maintain < 0°C OverAdd 2nd Addition (Tertiary Amine) Collapse->OverAdd + Excess R-M Hemiaminal Hemiaminal / Hydrate (Stable Solid/Oil) Quench->Hemiaminal Workup Dehydration Dehydration Step (H2SO4 or P2O5) Hemiaminal->Dehydration Force Eq. Product Trifluoromethyl Ketone (TFMK) Hemiaminal->Product Equilibrium Dehydration->Product

Figure 1: The temperature-dependent divergence in fluorinated amide additions. The green path represents the optimized protocol.

Troubleshooting Wizard

Use this decision matrix to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
Product is a Tertiary Amine Thermal Collapse: The reaction warmed up before quenching, causing the TI to collapse to an imine, which reacted again.Strict Cold Chain: Maintain -78°C during addition. Do not allow the internal temp to rise above -20°C until after the acid quench is added.
Product is a White Solid (Not Ketone) Stable Hydrate: TFMKs bind water avidly. The "product" is likely the gem-diol (hydrate) or hemiaminal.Dehydration: Do not discard. Dissolve in benzene/toluene and reflux with a Dean-Stark trap or treat with conc.

/

to distill the ketone [1].
Low Conversion / Recovered SM Enolization: The basic reagent acted as a base, deprotonating the

-proton (if

) or the amide R-group protons.
"Turbo" Reagents: Switch from R-Li to Organocerium (

) or use "Turbo-Grignards" (

) to increase nucleophilicity over basicity [2].
Defluorination (

)
Fluoride Elimination: High temp or non-nucleophilic bases caused

-fluoride elimination (formation of difluoroenolates).
Cryogenic Control: Ensure T < -70°C. Avoid HMPA or highly polar co-solvents that strip cations and promote elimination [3].

Optimization Protocols

Protocol A: The Cryogenic Standard (Recommended)

Best for: Phenyl, Alkyl, and Vinyl additions to Trifluoroacetamides.

Reagents:

  • Substrate:

    
    -Diethyltrifluoroacetamide (1.0 equiv)
    
  • Reagent:

    
     or 
    
    
    
    (1.1 - 1.2 equiv)
  • Solvent: Anhydrous THF or Et₂O

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask under Argon. Charge with amide and THF (

    
     concentration).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone). Wait 15 minutes for thermal equilibration.

  • Addition: Add the organometallic reagent dropwise via syringe pump.

    • Critical: Rate should be slow enough that internal temp never exceeds -70°C .

  • The Soak: Stir at -78°C for 1-2 hours.

    • Note: Unlike standard amides, do not warm to room temp to "push" the reaction. The TI is formed at -78°C.

  • The Quench (The "Reverse" Technique):

    • Prepare a separate flask with

      
      
      
      
      
      or
      
      
      solution.
    • Cannulate the cold reaction mixture into the quenching solution. This ensures immediate protonation of the TI before it can thermally collapse.

  • Workup & Dehydration:

    • Extract with ether. The crude oil is often the hydrate (

      
      ).
      
    • To isolate the ketone: Distill the crude oil from

      
       (phosphorus pentoxide) or concentrated 
      
      
      
      [4].
Protocol B: The "Barbier" Modification

Best for: Allylic or unstable organometallics.

If the organometallic is unstable, generate it in situ in the presence of the amide.

  • Mix Amide + Allyl Bromide in THF.

  • Cool to -10°C.

  • Add activated Magnesium turnings or Zinc dust.

  • Why it works: The transient organometallic reacts immediately with the amide, and the low temp prevents side reactions.

Frequently Asked Questions (FAQs)

Q: Do I really need a Weinreb amide (


-methoxy-

-methyl) for trifluoromethyl ketones?
A: Generally, no . While Weinreb amides are essential for non-fluorinated ketones to prevent over-addition, the

group stabilizes the tetrahedral intermediate of simple

-diethyl amides enough to prevent collapse at low temperatures. However, Weinreb amides are still a "safer" bet if your temperature control is imprecise [5].

Q: My NMR shows a messy mixture of two forms. Is my product impure? A: Not necessarily. Trifluoromethyl ketones exist in equilibrium with their hydrates (in air) or hemiacetals (in alcoholic solvents).

  • Test: Run the NMR in

    
     with a drop of 
    
    
    
    . If it shifts entirely to the hydrate form, your ketone is likely pure but hygroscopic.

Q: Can I use Grignards (


) instead of Lithiates (

)?
A: Yes, but Grignards are less reactive.
  • Optimization: If using Grignard, you may need to warm the reaction from -78°C to 0°C very slowly over 2 hours to ensure conversion, then quench immediately.

    
     usually reacts fully at -78°C.
    

Q: Why did I get a difluoro-alkene byproduct? A: You likely triggered a "defluoroalkylation."[1] If the metal-oxygen bond in the intermediate becomes too ionic (often due to HMPA or warming), the oxygen pushes electron density back, expelling a fluoride ion (


-elimination) instead of the amine. Keep it cold and avoid cation-sequestering additives [3].

References

  • Creary, X. (1987). Reaction of organometallic reagents with trifluoroacetamide. Journal of Organic Chemistry, 52(22), 5026–5030. Link

  • Krasavin, M., et al. (2019). Organocerium addition to fluorinated amides: A practical access to fluoroalkyl ketones. Tetrahedron Letters, 60(15), 1056-1059. Link

  • Prakash, G. K. S., & Hu, J. (2004). Fluorine-containing synthons.[2][3][4][5][6] Chemical Reviews, 105(3), 827-856. Link

  • Linderman, R. J., & Jamois, E. A. (1991). Synthesis of fluorinated ketones via the reaction of organolithium reagents with N-trifluoroacetyl piperidine. Journal of Fluorine Chemistry, 53(1), 79-91. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

Sources

Handling moisture sensitivity in 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Executive Summary & Molecule Analysis

The Challenge: You are working with 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide .[1] While Weinreb amides are generally stable, this specific scaffold presents a unique kinetic challenge. The 2,6-difluoro substitution pattern on the phenyl ring introduces significant steric hindrance proximal to the carbonyl electrophile.

The Moisture Correlation: In standard Weinreb syntheses, nucleophilic attack by organometallics (R-MgX or R-Li) is rapid.[1] However, the ortho-fluorine atoms in your substrate retard the rate of nucleophilic addition to the carbonyl. This creates a kinetic window where trace moisture—which reacts with organometallics at diffusion-controlled rates—becomes a dominant competitor.[1]

Failure Mode: If the system is not rigorously anhydrous, the organometallic reagent will be quenched by moisture before it can overcome the steric barrier of the 2,6-difluorophenyl group, leading to recovered starting material and low yields, rather than the expected ketone.

Mechanistic Workflow & Failure Pathways

The following diagram illustrates the competition between the desired stable tetrahedral intermediate and the moisture-induced failure pathway.

WeinrebMechanism cluster_0 Critical Control Point Reagent Organometallic (R-MgBr / R-Li) Intermediate Stable Tetrahedral Chelate (Mg/Li) Reagent->Intermediate Slow Attack (Steric Hindrance) Dead Protonated Alkane (R-H) + Mg(OH)Br Reagent->Dead FAST Reaction (If Wet) Amide 2-(2,6-Difluorophenyl)- Weinreb Amide Amide->Intermediate Water Trace Moisture (H2O) Water->Dead Quench Acidic Quench (HCl/H2O) Intermediate->Quench Workup Product Target Ketone Quench->Product Hydrolysis

Figure 1: Kinetic competition model. Note that the 2,6-difluoro steric bulk slows the "Blue" pathway, making the "Red" (moisture) pathway statistically more probable if water content >50 ppm.

Troubleshooting Guide (FAQ)
Q1: My reaction stalls with 50% starting material remaining, even though I used 1.5 equivalents of Grignard. Why?

Diagnosis: This is the classic "Steric-Moisture Trap."[1] Explanation: Because of the 2,6-difluoro steric bulk, the reaction half-life is longer than a standard phenyl Weinreb amide.[1] 1.5 equivalents of Grignard might theoretically be enough, but if your solvent contains even 100-200 ppm water, or if there is headspace humidity, the "effective" concentration of active Grignard drops rapidly.[1] Solution:

  • Increase reagent stoichiometry to 2.0 - 2.5 equivalents .

  • Implement the Azeotropic Drying Protocol (see Section 4) on the amide before reaction.

  • Switch from Diethyl Ether to THF , as THF coordinates Mg better, potentially increasing the nucleophilicity of the Grignard reagent to overcome the steric barrier.

Q2: I see a new impurity spot just above the starting material. Is this the alcohol product?

Diagnosis: Unlikely. Weinreb amides are designed to prevent over-addition (alcohol formation) via the stable chelate. Explanation: With electron-deficient rings like 2,6-difluorophenyl, you face a risk of Nucleophilic Aromatic Substitution (


) .[1] If the reaction temperature is too high (

C) or the carbonyl is too hindered, the nucleophile may attack the ring, displacing a fluorine atom. Solution:
  • Keep the internal temperature strictly below -10^\circ C during addition.

  • Do not reflux. Allow the reaction to warm only to room temperature (20-25^\circ C) for completion.

Q3: The reaction mixture freezes or becomes a slurry at -78^\circ C.

Diagnosis: Solubility limit of the fluorinated scaffold. Explanation: Fluorinated aromatics often have poor solubility in pure diethyl ether at cryogenic temperatures. Solution: Use a THF/Toluene (1:1) mixture. Toluene improves the solubility of the aromatic amide, while THF is required for the Grignard stability.

Standard Operating Procedure (SOP): Anhydrous Execution

Objective: Synthesis of ketone from 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide minimizing moisture deactivation.[1]

Phase 1: Pre-Reaction Drying (Crucial)

Note: The amide is hygroscopic. Standard vacuum drying is often insufficient.[1]

  • Dissolve the amide in anhydrous Toluene (10 mL per gram of amide).

  • Concentrate on a rotary evaporator to dryness.

  • Repeat 3 times. This azeotropically removes trace water trapped in the crystal lattice or oil.

  • Place under high vacuum (<1 mbar) for 2 hours before back-filling with Argon.

Phase 2: Reaction Setup
  • Vessel: Flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, internal temperature probe, and pressure-equalizing addition funnel.[1]

  • Atmosphere: Cycle Argon/Vacuum 3 times. Maintain positive Argon pressure.

  • Solvent: Cannula-transfer anhydrous THF (Water <50 ppm).

Phase 3: Reagent Addition
  • Cool the amide solution to -20^\circ C (Ice/NaCl bath is sufficient; -78^\circ C is often unnecessary and causes solubility issues unless using highly reactive organolithiums).

  • Add the Organometallic reagent (2.2 equiv) dropwise over 30 minutes.

    • Why? Slow addition prevents local heating which could trigger the

      
       side reaction on the fluorinated ring.
      
  • Monitor internal temperature; do not exceed -10^\circ C.[1]

Phase 4: The "Warm-Up"
  • Remove the cooling bath.

  • Allow to stir at Room Temperature for 1-2 hours.

  • TLC Check: If starting material persists, do NOT add more reagent immediately. Check for moisture ingress.[2]

Phase 5: Quenching
  • Cool back to 0^\circ C.

  • Quench with saturated NH_4Cl (mild) or 1M HCl (vigorous).

    • Note: The tetrahedral intermediate requires acid hydrolysis to break down. Ensure the aqueous layer is acidic (pH < 3) to fully release the ketone.

Solvent & Reagent Specifications

To ensure reproducibility, adhere to these quantitative limits.

ComponentParameterLimitDetection Method
THF (Solvent) Water Content< 50 ppm Karl Fischer (Coulometric)
Toluene (Drying) Water Content< 30 ppm Karl Fischer
Amide Substrate Residual Solvent< 1.0% 1H NMR
Grignard Reagent TitrationWithin 10% of Label Titration w/ Menthol/Phenanthroline
Atmosphere O2 / H2O< 5 ppm Glovebox Sensor (if applicable)
References
  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents.[1][3][4][5] Tetrahedron Letters, 22(39), 3815–3818.[4][5][6] [4]

    • Core citation for the stability of the tetrahedral intermedi
  • Wakefield, B. J. (1995).Organomagnesium Methods in Organic Synthesis. Academic Press. Authoritative text on Grignard handling and moisture sensitivity.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

    • Supports the solvent drying protocols and ppm limits.
  • Process Chemistry of Fluorinated Intermediates. (General Industry Consensus).

Sources

Recrystallization techniques for N-methoxy-N-methylacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methoxy-N-Methylacetamide (Weinreb Amide) Purification

Status: Operational Subject: Recrystallization & Purification Protocols Ticket ID: WA-PUR-001

Executive Summary: The "Oil" Problem

User Warning: N-methoxy-N-methylamides (Weinreb amides) possess a unique structural feature—the


-methoxy group—that significantly disrupts crystal lattice packing. Consequently, many aliphatic derivatives are oils  or low-melting solids at room temperature.

Do not attempt recrystallization if your derivative has a predicted melting point


. For these, proceed directly to high-vacuum distillation or flash chromatography. For aromatic or high-molecular-weight derivatives that should be solids, follow the protocols below.

Module 1: The Pre-Requisite (Workup Protocol)

"You cannot crystallize a dirty oil." Most recrystallization failures for Weinreb amides stem from retained


-dimethylhydroxylamine hydrochloride or coupling byproducts (e.g., urea from EDC/DCC). You must purify the crude chemically before purifying it physically.
The "Self-Validating" Wash Sequence

Standard Scale: 10 mmol reaction

  • Quench: Dilute reaction mixture with 5 volumes of EtOAc or Et₂O.

  • Acid Wash (Critical): Wash organic layer with 1M HCl (2x) .

    • Why? This protonates unreacted

      
      -dimethylhydroxylamine and EDC, forcing them into the aqueous layer.
      
    • Validation: Aqueous layer pH should be < 2.

  • Base Wash: Wash organic layer with Saturated NaHCO₃ (2x) .

    • Why? Removes unreacted carboxylic acids and neutralizes residual HCl.

    • Validation: Aqueous layer pH should be ~8-9.

  • Brine Wash: Wash with Saturated NaCl (1x) to remove trapped water.

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.

Result: A "Golden Oil" or "Off-White Solid." If the residue is dark brown/black, perform a silica plug filtration before crystallization.

Module 2: Solvent Selection Matrix

If your compound is a solid, use this matrix. Weinreb amides generally follow "Standard Organic" solubility rules but are highly soluble in chlorinated solvents and alcohols.

Table 1: Solvent Systems for Weinreb Amides

Derivative TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Notes
Aromatic / Rigid Ethyl Acetate (EtOAc)Hexanes / Heptane1:3 to 1:5Gold Standard. Most reliable system.
Highly Polar Dichloromethane (DCM)Diethyl Ether / Pentane1:4Use for very soluble amides. Caution: Low boiling point.[1]
High MW Aliphatic Diethyl EtherPentane / Hexanes1:10Requires cooling to -20°C (freezer).
Very Impure MethanolWaterVariableRisky. Only for highly crystalline derivatives.

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for purifying Weinreb amides, distinguishing between oils and solids.

WeinrebPurification Start Crude Reaction Mixture Workup Acid/Base Workup (Remove Amine/EDC) Start->Workup CheckState Physical State at RT? Workup->CheckState Oil Oil / Gum CheckState->Oil Liquid Solid Solid / Semi-Solid CheckState->Solid Solid VacDist High Vac Distillation (<0.5 mmHg) Oil->VacDist Simple Structure Chrom Flash Chromatography (EtOAc/Hex) Oil->Chrom Complex Structure Recryst Recrystallization (See Table 1) Solid->Recryst OilingOut ISSUE: Oiling Out Recryst->OilingOut Droplets Form Pure Pure Weinreb Amide Recryst->Pure Crystals Form Rescue Reheat & Add More Primary Solvent OilingOut->Rescue Seed Seed at metastable temp Rescue->Seed Seed->Pure

Caption: Decision tree for Weinreb amide purification, prioritizing physical state assessment.

Module 4: Troubleshooting & FAQs

Q1: My solution turned cloudy, but then "oiled out" into yellow droplets at the bottom. What happened?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The melting point of your solid is likely lower than the boiling point of your solvent, or the solution is too concentrated.[2] The Rescue Protocol:

  • Reheat the mixture until the oil redissolves (clear solution).

  • Add a small amount (5-10% volume) of the Primary Solvent (e.g., EtOAc). This lowers the saturation slightly.

  • Cool Slowly: Do not put it in ice. Let it cool to room temperature with vigorous stirring.

  • Seed: If you have any solid crystal (even a speck), add it when the solution is warm (approx. 30-35°C).

  • Trituration: If it oils out again, decant the solvent. Add cold Pentane or Hexanes to the oil and scratch the glass vigorously with a spatula. This often induces solidification.

Q2: I used EDC/HOBt, and I have a stubborn white solid that won't dissolve in EtOAc/Hexanes.

Diagnosis: This is likely DCU (dicyclohexylurea) if you used DCC, or the EDC-urea byproduct. The Fix:

  • Weinreb amides are very soluble in EtOAc. If you have a solid that is insoluble in hot EtOAc, it is an impurity.

  • Filter it off while hot.[3] The filtrate contains your product.

Q3: Can I use water to recrystallize?

Answer: Generally, No. While Weinreb amides are stable to water (unlike acid chlorides), they are often too soluble in it (due to the amide oxygen) to crystallize effectively, or they will form emulsions. Use water only during the workup phase.

Q4: My yield is low after crystallization. Where is my compound?

Diagnosis: Weinreb amides are polar. They love to stay in the mother liquor, especially if you used too much EtOAc. The Fix:

  • Evaporate the mother liquor to dryness.

  • Run a "flash" column on the residue (short path silica).

  • Alternatively, try a second crop using a more non-polar system (e.g., Ether/Pentane) in the freezer (-20°C).

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Armarego, W. L. F.; Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard text for solvent selection).
  • Murphy, J. A., et al. (2005).[4] "Direct Conversion of N-Methoxy-N-methylamides to Ketones". Organic Letters, 7(7), 1427–1429.[4] (Context on stability and handling). Link

  • Not Voodoo X. "Workup and Purification: Amides". University of Rochester. (General amide troubleshooting). Link

Sources

Resolving steric hindrance issues in 2,6-difluorophenyl substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #DF-206 Topic: Resolving Steric & Electronic Bottlenecks in 2,6-Difluorophenyl Substitution Status: Open Assigned Specialist: Senior Application Scientist

User Guide: 2,6-Difluorophenyl Substitution Troubleshooting

Welcome to the Technical Support Center. You are likely here because your standard reaction conditions—which work perfectly for phenyl or 4-fluorophenyl substrates—are failing with the 2,6-difluoro motif.

This is not just "steric hindrance." The 2,6-difluoro substitution presents a unique "Steric-Electronic Pincer" :

  • Steric: The ortho-fluorines create a repulsive wall for incoming nucleophiles or metal centers.

  • Electronic: The high electronegativity of fluorine deactivates the ring for oxidative addition (in Pd-catalysis) while simultaneously making the C-B bond (in boronic acids) highly labile to hydrolysis (protodeboronation).

This guide is structured to diagnose your specific failure mode and prescribe the exact protocol to resolve it.

Part 1: Diagnostic Triage (Start Here)

Before modifying your reaction, identify your mechanism. The presence of two ortho-fluorines radically changes the rules of engagement depending on whether you are running a metal-catalyzed cross-coupling or a nucleophilic aromatic substitution (


).

Triage Start Identify Your Reaction Type Type Is the 2,6-Difluoro ring the Nucleophile or Electrophile? Start->Type Electrophile Electrophile (e.g., 2,6-difluorobromobenzene) Type->Electrophile Electrophile Nucleophile Nucleophile (e.g., 2,6-difluorophenylboronic acid) Type->Nucleophile Nucleophile SNAr_Check Is there a strong EWG (NO2, CN) at para/ortho? Electrophile->SNAr_Check SNAr_Yes Use SNAr Protocol (Fluorine accelerates reaction) SNAr_Check->SNAr_Yes Yes SNAr_No Use Pd-Catalysis (Requires specialized ligands) SNAr_Check->SNAr_No No Issue_Check Primary Failure Mode? Nucleophile->Issue_Check Proto Protodeboronation (Starting material replaced by H) Issue_Check->Proto Product is Ar-H Steric Stalled Conversion (Starting material remains) Issue_Check->Steric No Reaction

Figure 1: Diagnostic workflow for selecting the correct optimization pathway. Note that for


, the "steric" bulk of fluorine is often overridden by its electronic activation.

Part 2: Troubleshooting & Solutions

Scenario A: The "Protodeboronation" Trap (Suzuki Coupling)

Symptom: You are coupling 2,6-difluorophenylboronic acid. You see low product yield, and LCMS shows the formation of 1,3-difluorobenzene (the "de-boronated" byproduct). Root Cause: The two electron-withdrawing fluorines make the C-B bond hyper-reactive toward hydrolysis. The boronic acid decomposes faster than the palladium catalyst can transmetallate.

The Fix: The "Fast-Ligand" Strategy You must accelerate the oxidative addition and transmetallation steps to "outrun" the decomposition.

  • Ligand: Switch to SPhos or XPhos . These biaryl phosphine ligands form a monolithic Pd(0) species that is extremely active. SPhos is specifically designed to handle the steric bulk of 2,6-disubstitution.

  • Base: Avoid aqueous bases if possible. Use anhydrous

    
      or CsF .
    
  • Pre-catalyst: Do not use

    
    . It is too slow. Use Pd(OAc)2 + SPhos  (1:2 ratio) or the pre-formed SPhos Pd G2/G3  precatalyst.
    
Scenario B: The "Steric Wall" (Buchwald-Hartwig/Suzuki)

Symptom: You are coupling a 2,6-difluorohalide. The starting material remains untouched. Root Cause: The Pd center cannot access the C-X bond due to the "ortho effect." Standard ligands (


, dppf) are too small to force the Pd center open or too bulky in the wrong way to allow approach.

The Fix: The "Flexible Bulk" Strategy

  • Ligand: BrettPhos (for amination) or RuPhos (for difficult coupling). These ligands have a "dialkylbiaryl" backbone that allows the Pd center to accommodate the ortho-fluorines during the reductive elimination step.

  • Solvent: Switch to 1,4-Dioxane or Toluene at 100°C+. High temperature is non-negotiable to overcome the rotational barrier.

Scenario C: "False Negative"

Symptom: You are attempting


 on 2,6-difluorobromobenzene and getting no reaction.
Root Cause:  While Fluorine activates 

(Meisenheimer stabilization), the ring must be electron-deficient overall. If you don't have a para-nitro, cyano, or carbonyl group, the ring is too electron-rich for

despite the fluorines.

The Fix:

  • If an activating group exists: Use DMSO or NMP (polar aprotic is critical) and switch the leaving group to Fluorine (yes, 1,2,6-trifluorobenzene reacts faster than 2,6-difluoro-1-bromobenzene in

    
    ).
    
  • If no activating group exists: Stop.

    
     will not work. Switch to the Pd-catalysis protocol below.
    

Part 3: Validated Experimental Protocols

Protocol 1: The "SPhos" Standard for 2,6-Difluoro Suzuki Coupling

Use this for: Coupling 2,6-difluorophenylboronic acid with aryl halides.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Catalyst SPhos Pd G2 0.02 - 0.05Pre-formed precatalyst is superior to in-situ mixing.
Electrophile Aryl Bromide/Chloride1.0
Nucleophile 2,6-Difluorophenylboronic acid1.5 - 2.0 Excess is required to account for protodeboronation.
Base

(Tribasic)
3.0Finely ground.
Solvent Toluene / Water10:1The biphasic system with SPhos is highly effective.
Conditions 100°C, 2-4 hoursVigorous stirring is essential.

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and SPhos Pd G2 (2-5 mol%).
    
  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (Oxygen kills the active monomeric Pd species).

  • Add degassed Toluene and Water (10:1 ratio) via syringe.

  • Heat to 100°C. Note: If the reaction turns black immediately (Pd black precipitation), your ligand loading is too low or oxygen was present.

Protocol 2: High-Temperature for Sterically Crowded Systems

Use this for: Displacing a halide on a 2,6-difluoro ring containing a para-EWG (e.g.,


, 

).
  • Solvent: Anhydrous DMSO (0.5 M concentration).

  • Base:

    
      (2.0 equiv) or DIPEA  (3.0 equiv) for amine nucleophiles.
    
  • Nucleophile: Add 1.2 equiv.

  • Temperature: 120°C.

  • Workup: Pour into ice water. The product usually precipitates.

    • Why DMSO? It solvates the cation (

      
      ), leaving the nucleophile "naked" and highly reactive, which is necessary to penetrate the steric shielding of the ortho-fluorines.
      

Part 4: Mechanism of Action (Visualized)

The diagram below illustrates why SPhos succeeds where


 fails. The interaction between the Pd center and the ligand's biaryl ring protects the empty coordination site, preventing the formation of inactive dimers, while the bulk forces the reductive elimination of the crowded 2,6-difluoro product.

Mechanism Pd_L Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd_L->OxAdd Fast with SPhos TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet Rate Determining Step RedElim Reductive Elimination (Product Release) TransMet->RedElim Facilitated by Ligand Bulk Hydrolysis Protodeboronation (Ar-B(OH)2 -> Ar-H) TransMet->Hydrolysis If Catalyst is Slow RedElim->Pd_L Regeneration

Figure 2: The Catalytic Cycle. The red node (Transmetallation) is where 2,6-difluoro substrates fail due to steric clash. SPhos accelerates this step to prevent the side reaction (Hydrolysis).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society, 130(24), 7538–7539. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Kotha, S., & Lahiri, K. (2005). Suzuki–Miyaura cross-coupling reaction: recent developments. European Journal of Organic Chemistry, 2005(23), 4909-4923. [Link]

  • Rohde, J. J., et al. (2015). Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(2,6-difluorophenyl)acetamide Inhibitors. Journal of Medicinal Chemistry, 58(24), 9480-9497. [Link]

Sources

Technical Support Center: Isolating 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the workup and isolation of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this Weinreb amide. The following troubleshooting guide and frequently asked questions are based on established principles of organic synthesis and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and isolation of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide.

Problem 1: Emulsion formation during aqueous extraction.

  • Question: I'm seeing a persistent emulsion at the interface of my organic and aqueous layers during the extraction process, making separation difficult. What's causing this and how can I resolve it?

  • Answer: Emulsion formation is a common issue, particularly when dealing with compounds that have surfactant-like properties or when residual solids are present. The difluorophenyl moiety can alter the polarity and solubility of your compound, potentially contributing to this issue.

    • Immediate Action:

      • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion by reducing the solubility of organic compounds in the aqueous layer.[1]

      • Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel to minimize the formation of a stable emulsion.

      • Filtration: If you suspect that fine particulate matter is stabilizing the emulsion, you can filter the entire mixture through a pad of Celite® or glass wool.

    • Preventative Measures:

      • Ensure complete dissolution of all reagents before beginning the workup.

      • Consider using a different organic solvent for extraction. If you are using dichloromethane (DCM), which is denser than water, switching to a less dense solvent like ethyl acetate or diethyl ether might alter the interfacial dynamics and prevent emulsion formation.[1]

Problem 2: Low yield of the desired product after extraction.

  • Question: My final yield of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield can be attributed to several factors, including incomplete reaction, product loss during workup, or degradation of the target molecule.

    • Potential Causes & Solutions:

      • Incomplete Reaction: Before initiating the workup, it is crucial to confirm the reaction has gone to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Product Loss in Aqueous Layers: The presence of the two fluorine atoms on the phenyl ring can increase the compound's polarity compared to its non-fluorinated analog. This might lead to some solubility in the aqueous phase. To mitigate this, perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery of the product. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can also help recover any dissolved product.

      • Amide Hydrolysis: While Weinreb amides are generally stable, prolonged exposure to strongly acidic or basic conditions during the workup could lead to hydrolysis back to the starting carboxylic acid.[2][3] It is advisable to perform the acid and base washes efficiently and not let the biphasic mixture sit for extended periods.

Problem 3: Presence of unreacted starting material or byproducts in the final product.

  • Question: After purification, I'm still seeing impurities in my NMR or LC-MS analysis, specifically the starting carboxylic acid or byproducts from my coupling reagent. How can I improve the purity?

  • Answer: The key to a pure final product lies in a well-designed workup and purification strategy.

    • Workup Optimization:

      • Acid Wash: A wash with a dilute acid (e.g., 1 M HCl) will protonate any unreacted N,O-dimethylhydroxylamine and any basic byproducts, pulling them into the aqueous layer.

      • Base Wash: A wash with a saturated sodium bicarbonate solution will neutralize any remaining acidic reagents and convert the unreacted 2-(2,6-difluorophenyl)acetic acid into its sodium salt, which is highly soluble in the aqueous phase and will be removed from the organic layer.[4]

    • Chromatography:

      • Silica gel column chromatography is a standard method for purifying Weinreb amides.[5][6] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended to effectively separate the desired amide from any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for the synthesis of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide?

A1: A typical workup procedure is as follows:

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents. For example, if you used a coupling reagent like CDI, quenching with water or a dilute acid is common.[4]

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Washes:

    • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove basic impurities.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities, including the starting carboxylic acid.

    • Wash with brine to remove residual water and aid in phase separation.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Q2: Is 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide stable to acidic and basic workup conditions?

A2: Weinreb amides are known for the stability of their tetrahedral intermediates upon nucleophilic attack, which prevents over-addition of organometallic reagents.[7][8] This stability generally extends to typical workup conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis.[2][3] Therefore, it is best practice to perform aqueous washes in a timely manner and avoid letting the reaction mixture stand in contact with acidic or basic solutions for extended periods.

Q3: What are the best practices for purifying 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide by column chromatography?

A3:

  • Stationary Phase: Standard silica gel is typically effective.

  • Mobile Phase: A solvent system of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product. Due to the fluorine atoms, the compound may be slightly more polar than similar non-fluorinated amides.

  • Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to monitor the separation.

Experimental Workflow & Data Presentation

Table 1: Recommended Solvents for Extraction and Chromatography
StepPrimary SolventAlternative(s)Rationale
Extraction Ethyl AcetateDichloromethane (DCM), Diethyl EtherGood balance of polarity for product solubility while allowing for removal of aqueous impurities. Diethyl ether can be useful for breaking emulsions.[1]
Chromatography Hexane/Ethyl AcetatePetroleum Ether/Ethyl AcetateProvides a good polarity gradient for effective separation of the product from less polar and more polar impurities on silica gel.
Step-by-Step Aqueous Workup Protocol
  • Quench the Reaction: Cool the reaction mixture to 0 °C and slowly add 50 mL of deionized water.

  • Dilute with Organic Solvent: Add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel.

  • Acid Wash: Add 50 mL of 1 M HCl to the separatory funnel. Shake gently, allow the layers to separate, and discard the aqueous layer.

  • Base Wash: Add 50 mL of saturated aqueous NaHCO₃. Swirl gently at first to allow for any CO₂ evolution to subside, then shake. Separate and discard the aqueous layer.

  • Brine Wash: Add 50 mL of brine, shake, separate, and discard the aqueous layer.

  • Dry: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl and let it stand for 10-15 minutes.

  • Filter and Concentrate: Filter the drying agent and wash the filter cake with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

Visualizing the Workflow

Workup and Isolation Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench with H₂O Reaction->Quench 1. Extract Extract with Ethyl Acetate Quench->Extract 2. AcidWash Wash with 1M HCl Extract->AcidWash 3. BaseWash Wash with NaHCO₃ AcidWash->BaseWash 4. BrineWash Wash with Brine BaseWash->BrineWash 5. Dry Dry over Na₂SO₄ BrineWash->Dry 6. Concentrate Concentrate Dry->Concentrate 7. Chromatography Silica Gel Chromatography Concentrate->Chromatography 8. PureProduct Pure Product Chromatography->PureProduct 9.

Caption: A typical workflow for the workup and isolation of the target Weinreb amide.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Product Yield CheckCompletion Was the reaction complete before workup? Start->CheckCompletion IncompleteReaction Optimize reaction conditions (time, temp, reagents). CheckCompletion->IncompleteReaction No AqueousLoss Is the product partially soluble in the aqueous phase? CheckCompletion->AqueousLoss Yes IncompleteReaction->Start MultipleExtractions Perform multiple extractions with the organic solvent. AqueousLoss->MultipleExtractions Yes Degradation Could the product have degraded during workup? AqueousLoss->Degradation No MultipleExtractions->Degradation MinimizeContactTime Minimize contact time with acidic/basic solutions. Degradation->MinimizeContactTime Yes FinalProduct Improved Yield Degradation->FinalProduct No MinimizeContactTime->FinalProduct

Caption: A decision tree to troubleshoot the causes of low product yield.

References

  • ChemSpider. (2012, September 13).
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Singh, R. P., et al. (2000, December 15). Weinreb amides. PNAS.
  • ResearchGate. (n.d.). Scope of the method with N-methyl-N-methoxyamides.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
  • Reddit. (2025, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry.
  • CORE. (n.d.).
  • Chemguide. (n.d.). The hydrolysis of amides.
  • Chemistry Steps. (2022, June 25).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in pharmaceutical and agrochemical research, the N-methoxy-N-methylamide, or Weinreb amide, is a cornerstone intermediate.[1] Its utility in forming carbon-carbon bonds via controlled addition of organometallic reagents makes it a frequent subject of characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of a specific Weinreb amide, 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide.

This document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of NMR spectroscopy. We will dissect the expected spectral features, compare them against common precursors and related structures, and provide robust experimental protocols to ensure data integrity.

Part 1: Deconstructing the Expected ¹H NMR Spectrum

The structural features of 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide each impart a distinct signature on the ¹H NMR spectrum. Our analysis anticipates signals from three key regions: the aromatic protons of the difluorophenyl ring, the methylene (-CH₂-) bridge, and the N-methoxy (-OCH₃) and N-methyl (-NCH₃) groups of the Weinreb amide.

dot graph "Expected_Spectrum" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dito Caption: Key proton environments in 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide.

1.1. The 2,6-Difluorophenyl Group (6.9 – 7.4 ppm)

The aromatic region is defined by the protons on the difluorophenyl ring. Due to symmetry, the H-3 and H-5 protons are chemically equivalent, as are the H-4 proton.

  • H-3/H-5 Protons: These protons will appear as a doublet of doublets (dd) or a triplet-like multiplet. They are coupled to the adjacent H-4 proton (ortho coupling, ³J ≈ 8 Hz) and the fluorine atom at C-2/C-6 (meta coupling, ⁴J ≈ 6-8 Hz).

  • H-4 Proton: This proton will appear as a triplet of triplets (tt). It is coupled to the two ortho protons (H-3 and H-5, ³J ≈ 8-9 Hz) and the two meta fluorine atoms (C-2 and C-6, ³J ≈ 8-10 Hz). The signal is typically found further downfield than the H-3/H-5 protons due to its para position relative to the electron-withdrawing acetyl group.

1.2. The Methylene Bridge (-CH₂-) (~3.9 ppm)

The two protons of the methylene group are chemically equivalent and will appear as a singlet. However, long-range coupling to the two ortho fluorine atoms is possible, which could manifest as a triplet (t). This phenomenon, known as through-space coupling, can sometimes be observed. A chemical shift of approximately 3.9 ppm is anticipated, influenced by the adjacent aromatic ring and the carbonyl group.

1.3. The N-Methoxy & N-Methyl Groups (~3.7 and ~3.2 ppm)

The Weinreb amide functionality gives rise to two distinct singlets:

  • N-Methoxy (-OCH₃): Expected around 3.7 ppm.

  • N-Methyl (-NCH₃): Expected around 3.2 ppm.

A critical consideration for N-methoxy-N-methylamides with ortho-substituted aromatic rings is the potential for restricted rotation around the amide C-N bond and the aryl-CH₂ bond.[2] This restricted rotation can lead to the existence of rotamers, which are distinct conformational isomers. If the rate of interconversion between these rotamers is slow on the NMR timescale at room temperature, it can result in significant broadening of the -OCH₃ and -NCH₃ signals.[2] A variable temperature (VT) NMR study would be required to confirm this, as sharpening of the peaks would be expected at higher temperatures where the rotational barrier is overcome.

Part 2: Comparative ¹H NMR Analysis

Objective interpretation requires comparison. The identity and purity of the target compound are best confirmed by contrasting its spectrum with those of potential starting materials and byproducts.

CompoundKey ¹H NMR Signals (Solvent: CDCl₃)Distinguishing Features
2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (Target) ~7.4-6.9 (m, 3H, Ar-H), ~3.9 (s or t, 2H, -CH₂-), ~3.7 (s, 3H, -OCH₃), ~3.2 (s, 3H, -NCH₃)Presence of all four key signals in a 3:2:3:3 integration ratio. Potential for broad -OCH₃ and -NCH₃ signals.
2,6-Difluorophenylacetic Acid (Precursor) [3][4]~10-12 (br s, 1H, -COOH), ~7.4-6.9 (m, 3H, Ar-H), ~3.8 (s, 2H, -CH₂-)Very broad carboxylic acid proton signal far downfield. Absence of the characteristic -OCH₃ and -NCH₃ singlets of the Weinreb amide.
N,O-Dimethylhydroxylamine Hydrochloride (Precursor) [5][6]In CDCl₃: ~6.7 (dd, 1H), ~6.4 (dd, 1H), ~5.8 (dd, 1H), ~3.7 (s, 3H), ~3.3 (s, 3H). Note: Spectrum can vary significantly with solvent and pH. In D₂O, two singlets for the methyl groups are more typical.Signals are highly dependent on the salt form and solvent. In its free base form, two singlets are expected.[7] The key is the absence of aromatic and methylene bridge signals.
N-Methylacetamide (Potential Side Product) [8]~2.8 (d, 3H, N-CH₃), ~2.0 (s, 3H, CO-CH₃). (Note: Varies with solvent)Characterized by a doublet for the N-methyl group (due to coupling with the N-H proton) and a singlet for the acetyl methyl group. Lacks the aromatic, methylene, and N-methoxy signals of the target compound.

dot graph "Comparison_Workflow" { rankdir=LR; node [shape=record, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} dito Caption: Synthetic and analytical workflow for the target molecule.

Part 3: Experimental Protocol for High-Fidelity NMR Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural elucidation.

3.1. Sample Preparation

  • Massing: Accurately weigh 5-10 mg of the dried 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide sample.

  • Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a standard choice for its excellent solubilizing properties for molecules of this type. Ensure the solvent is from a fresh, sealed ampule to minimize water contamination.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent if it is not already present, to serve as the 0 ppm reference point.

  • Dissolution: Transfer the solvent to the vial containing the sample. Cap the vial and gently vortex or swirl until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz or 500 MHz NMR spectrometer.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow and symmetrical TMS peak.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

    • Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all protons, ensuring accurate integration.

    • Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is adequate to cover all expected signals.

    • Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.

  • Data Processing:

    • Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier Transform (FT).

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the integration values relative to a well-resolved signal, such as the methylene protons (set to 2.00).

References

  • Harikrishna, K., Balasubramaniam, S., & Aidhen, I. Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]

  • Supporting Information for various chemical syntheses. [Link]

  • PubChem. 2,6-Difluorophenylacetic acid | C8H6F2O2 | CID 123585. [Link]

  • Supporting Information - Theranostics. [Link]

  • PubChem. N,O-Dimethylhydroxylamine | C2H7NO | CID 14232. [Link]

  • Al-Subari, A. A. M., et al. Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. [Link]

  • Gadge, S. T., & Bhanage, B. M. Supporting Information: Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides. The Royal Society of Chemistry. [Link]

  • Nahm, S., & Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. [Link]

  • The Automated Topology Builder (ATB). N,O-Dimethylhydroxylamine | C2H7NO | MD Topology | NMR | X-Ray. [Link]

  • ChemRxiv. Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. [Link]

  • PubChem. N-Methylacetamide | C3H7NO | CID 6582. [Link]

  • Franke, M., et al. Selected 1 H NMR chemical shifts [ppm] of compounds 2-6 in C 6 D 6 (500 MHz, 298 K). ResearchGate. [Link]

  • NIST. 2,6-Difluorophenylacetic acid. [Link]

  • Sibi, M. P. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

Sources

19F NMR spectral analysis of 2,6-difluorophenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 19F NMR Spectroscopic Strategies for 2,6-Difluorophenyl Characterization

Executive Summary

The 2,6-difluorophenyl moiety is a critical pharmacophore in medicinal chemistry, often employed to block metabolic oxidation at the phenyl ring's most reactive sites or to modulate lipophilicity (LogP).[1] However, characterizing this motif using standard


H NMR is frequently complicated by second-order "roof effects" and signal overlap in the crowded aromatic region (7.0–7.5 ppm).[1]

This guide objectively compares


F NMR  against traditional alternatives (

H,

C), establishing it as the superior method for structural validation of 2,6-difluorophenyl derivatives.[1] We provide a self-validating experimental protocol designed to distinguish regioisomers (e.g., 2,6- vs. 2,4-difluoro) and quantify purity with high precision.

The Comparative Landscape

While X-ray crystallography remains the gold standard for absolute configuration, it is low-throughput and requires crystalline samples. For solution-state analysis,


F NMR offers a distinct advantage over 

H and

C methods.[1]

Table 1: Performance Matrix of NMR Nuclei for Fluorinated Aromatics

Feature

H NMR

C NMR

F NMR
Sensitivity (Rel. to

H)
1.00 (Reference)0.000170.83 (High)
Natural Abundance 99.98%1.1%100%
Spectral Window ~15 ppm~250 ppm>300 ppm
Background Interference High (Solvents, impurities)LowZero (Endogenous silence)
Structural Insight Scalar coupling (

)
Carbon skeletonIsomer differentiation via symmetry
Acquisition Time SecondsHoursMinutes

Expert Insight: The decisive factor for 2,6-difluorophenyl analysis is symmetry . In


H NMR, the H-3/H-5 protons often appear as a complex multiplet due to virtual coupling with the equivalent fluorines. In 

F NMR, the symmetry renders the two fluorines chemically equivalent, resulting in a single, clean resonance that instantly rules out asymmetric isomers (like 2,3- or 2,4-difluoro).[1]

Spectral Characteristics of 2,6-Difluorophenyls

To interpret the data correctly, one must understand the specific magnetic environment of the 2,6-difluoro motif.[1]

Chemical Shift ( )[1]
  • Typical Range:

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    at 0 ppm).[1]
  • Electronic Influence: Electron-withdrawing groups (EWGs) at the C-1 position (e.g., carbonyls, amides) typically cause a downfield shift (less negative ppm).[1] Electron-donating groups induce an upfield shift.[2]

Coupling Constants ( )

In a non-decoupled spectrum, the


F signal reveals the substitution pattern via scalar coupling to the aromatic protons.[1]
  • 
     (Ortho):  ~6–10 Hz.[1] (Coupling to H-3/H-5).
    
  • 
     (Meta):  ~5–8 Hz.[1] (Coupling to H-4).
    
  • Pattern: For a 2,6-difluoro substituted benzene (with a substituent at C-1), the two fluorines are equivalent.[1] They couple to H-3/H-5 and H-4.[1] The resulting signal is often a triplet of triplets or a broadened triplet , depending on the resolution and the exact magnitude of

    
     values.
    

Experimental Protocol: The "Dual-Mode" Workflow

This protocol uses a self-validating "Dual-Mode" approach: Proton-Coupled for structural assignment and Proton-Decoupled for purity quantification.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar pharmaceutical intermediates to prevent aggregation.
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Reference: Internal standard

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or calibrate to the spectrometer's unified scale (Xi).
Instrument Parameters
  • Pulse Sequence: zg (standard) or zgig (inverse gated decoupling for quantitation).[1]

  • Spectral Width (SW): 200 ppm (centered at -120 ppm).[1]

  • Relaxation Delay (

    
    ): 
    
    • Qualitative: 1.0 s.

    • Quantitative:

      
       (typically 5–7 s for aromatic F).[1]
      
  • O1P (Offset): -115 ppm.

The Workflow Diagram

G Start Sample Preparation (5-10mg in DMSO-d6) Run1H Run 1H NMR (Check Solvency & H-H Coupling) Start->Run1H Run19F_C Run 19F Coupled (No Decoupling) Run1H->Run19F_C Decision Count 19F Signals Run19F_C->Decision Single Single Signal (Symmetric) Decision->Single 1 Peak Multiple Multiple Signals (Asymmetric) Decision->Multiple 2+ Peaks Run19F_D Run 19F {1H} Decoupled (Inverse Gated) Single->Run19F_D Confirm 2,6-Isomer Multiple->Run19F_D Identify 2,3 / 2,4 / 2,5 Analysis Calculate Purity & Integrals Run19F_D->Analysis

Figure 1: The "Dual-Mode" decision matrix for characterizing fluorinated aromatics. The branching logic ensures rapid identification of asymmetric impurities.

Case Study: Distinguishing Regioisomers

A common synthetic challenge is the separation of 2,6-difluorobenzamide (Target) from its 2,4-difluoro isomer (Impurity).[1]

Experimental Data Comparison:

Parameter2,6-Difluorophenyl Derivative 2,4-Difluorophenyl Derivative
Symmetry

Symmetric
Asymmetric

F Signals
1 Signal (Integration = 2F)2 Signals (Integration = 1F each)
Chemical Shift

ppm

ppm,

ppm
Coupling Pattern Triplet/Multiplet (Coupled to H3, H4, H5)Complex; F-F coupling (

) often observed

Self-Validating Check: If you observe two distinct fluorine signals, your synthesis has failed to produce the pure 2,6-isomer. If you observe one signal, verify the coupling pattern (triplet-like) to ensure it isn't a 4-fluoro or 3,5-difluoro derivative (which would appear as a triplet or doublet respectively, but with different


 values).[1]

Advanced Technique: Solvent-Induced Shifts (ASIS)

If the


F signals of the product and an impurity overlap in CDCl

, utilize the Aromatic Solvent Induced Shift (ASIS) effect.[1]
  • Method: Re-run the sample in Benzene-

    
     or Toluene-
    
    
    
    .
  • Mechanism: Benzene molecules stack specifically against the electron-deficient difluorophenyl ring. This anisotropic shielding shifts the

    
    F signals significantly (often by 0.5 – 1.5 ppm) compared to CDCl
    
    
    
    .[1]
  • Result: Overlapping peaks in chloroform often resolve completely in benzene, allowing for accurate integration and purity calculation.[1]

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. [1]

  • Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison.

  • Chemical Instrumentation Facility. (2024).[1] NMR Coupling Constants. Iowa State University.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide. As a Weinreb amide derivative, this compound holds significance in modern organic synthesis for the preparation of ketones.[1][2][3] Understanding its mass spectral behavior is crucial for reaction monitoring, purity assessment, and structural confirmation. This document will explore the anticipated fragmentation pathways, compare them with related chemical structures, and provide a foundational methodology for its analysis.

Introduction: The Rationale Behind Fragmentation Analysis

In mass spectrometry, electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[4] The resulting fragmentation pattern serves as a molecular "fingerprint," offering valuable structural insights.[5][6] For a molecule like 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, the fragmentation is governed by the interplay of its distinct functional groups: the stable difluorophenyl ring, the central carbonyl group, and the N-methoxy-N-methyl (Weinreb) moiety.[7]

This guide will proceed by first establishing a theoretical framework for the fragmentation of this molecule based on established principles of mass spectrometry. We will then present a detailed, yet general, experimental protocol for acquiring the mass spectrum of this and similar compounds. The core of this document is a predictive analysis of the key fragmentation pathways, supported by a visual diagram and a comparative discussion with simpler, analogous structures.

Experimental Protocol: A Self-Validating Approach to Mass Spectrometry

The following protocol outlines a robust method for the analysis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source. The causality behind these choices is to ensure thermal stability, efficient ionization, and reproducible fragmentation.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) analyzer with an electron ionization (EI) source.

Methodology:

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C. This temperature ensures efficient volatilization without thermal degradation.

    • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a moderate rate (e.g., 10 °C/min). This allows for good separation from any impurities.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry Analysis:

    • Ionization Source: Electron Ionization (EI).[8]

    • Electron Energy: 70 eV. This standard energy level ensures that the fragmentation patterns are consistent and comparable to library spectra.[4]

    • Source Temperature: 230 °C. This prevents condensation of the analyte in the ion source.

    • Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all expected fragments.

The workflow for this experimental setup is illustrated in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Dichloromethane injection GC Injection dissolve->injection 1 µL Injection separation Capillary Column Separation injection->separation ionization EI Source (70 eV) separation->ionization Elution analysis Mass Analyzer (Quadrupole/TOF) ionization->analysis detection Detector analysis->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Fragmentation Pattern Analysis spectrum->interpretation

Caption: Experimental workflow for GC-MS analysis.

Predicted Fragmentation Pattern and Mechanistic Insights

The molecular weight of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide is 215.19 g/mol . The molecular ion peak (M⁺˙) is expected at m/z 215. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.[9]

The fragmentation of the molecular ion is predicted to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments. Aromatic rings generally produce stable molecular ions.[5]

Key Fragmentation Pathways:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.[10][11]

    • Loss of the N-methoxy-N-methyl group: Cleavage of the CO-N bond would result in the formation of a stable acylium ion. This is often a dominant pathway for amides and esters.[12][13]

      • [M - N(OCH₃)CH₃]⁺: This would lead to a fragment at m/z 155 . This acylium ion is resonance-stabilized.

    • Loss of the 2,6-difluorobenzyl group: Cleavage of the C-C bond between the carbonyl and the aromatic ring.

      • [M - CH₂(C₆H₃F₂)]⁺: This would result in a fragment at m/z 88 .

  • Cleavage within the N-methoxy-N-methyl Group:

    • Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 184 .

    • Loss of a methyl radical (•CH₃): This would lead to a fragment at m/z 200 .

  • Fragmentation of the Difluorophenyl Moiety:

    • The difluorobenzyl cation at m/z 127 is an expected fragment, likely arising from the cleavage of the C-C bond adjacent to the ring.

    • Further fragmentation of the aromatic ring can occur, but the difluorobenzyl cation itself is expected to be relatively stable.

The predicted fragmentation pathways are visualized in the following diagram:

fragmentation_pathway M Molecular Ion (M⁺˙) m/z 215 F155 Acylium Ion m/z 155 M->F155 - •N(OCH₃)CH₃ F184 [M - OCH₃]⁺ m/z 184 M->F184 - •OCH₃ F127 Difluorobenzyl Cation m/z 127 M->F127 α-cleavage F88 [M - C₇H₅F₂]⁺ m/z 88 M->F88 - •CH₂(C₆H₃F₂)

Caption: Predicted fragmentation of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide.

Summary of Predicted Key Fragments:

m/zProposed Fragment StructureFragmentation Pathway
215[C₁₀H₁₁F₂NO₂]⁺˙Molecular Ion (M⁺˙)
184[C₁₀H₁₁F₂NO]⁺Loss of •OCH₃
155[C₈H₅F₂O]⁺Loss of •N(OCH₃)CH₃ (Acylium ion)
127[C₇H₅F₂]⁺Difluorobenzyl cation
88[C₃H₆NO₂]⁺Loss of difluorobenzyl radical

Comparative Analysis: Contextualizing the Fragmentation Pattern

To build confidence in these predictions, we can compare the expected fragmentation of our target molecule with that of simpler, related compounds.

  • Comparison with Benzamide: Simple aromatic amides, like benzamide, readily undergo alpha-cleavage to lose the •NH₂ radical, forming a stable benzoyl cation (m/z 105).[13] Our predicted formation of the difluorobenzoyl cation at m/z 155 is a direct analogy to this well-established fragmentation pathway.

  • Comparison with Difluorobenzene: Halogenated aromatic compounds often show characteristic losses of the halogen atom.[14] While direct loss of a fluorine radical is possible, the fragmentation in our molecule is more likely to be directed by the amide functionality due to the presence of the carbonyl group and heteroatoms, which can better stabilize the positive charge.[5] The stability of the difluorophenyl ring contributes to the likely observation of the m/z 127 fragment.

  • The Role of the Weinreb Amide Moiety: N-methoxy-N-methylamides are known for their stability, which is a key reason for their utility in synthesis.[7] In the context of mass spectrometry, this stability might lead to a more prominent molecular ion peak compared to other amide derivatives. However, the N-O bond is relatively weak and can be a site of initial fragmentation, leading to the loss of the methoxy group.

Conclusion

The electron ionization mass spectrum of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide is predicted to be characterized by a discernible molecular ion at m/z 215, followed by key fragment ions at m/z 155, 184, 127, and 88. The dominant fragmentation pathway is anticipated to be the alpha-cleavage leading to the formation of a stable difluorobenzoyl acylium ion at m/z 155. This predictive analysis, grounded in the established fragmentation patterns of aromatic amides and halogenated compounds, provides a robust framework for the identification and structural elucidation of this compound and its analogs in a research and development setting.

References

  • Benchchem. Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Chemistry LibreTexts. (2023).
  • Wikipedia.
  • University of Arizona. Ionization Methods in Organic Mass Spectrometry.
  • Pápai, B., et al. (2019).
  • Michigan State University.
  • University of Calgary. Mass spectrometry.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Fiveable.
  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 450, 116298.
  • eGyanKosh.
  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • University of California, Davis.
  • Semantic Scholar. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS.
  • De Leoz, M. L. A., et al. (2013). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 24(11), 1736–1747.
  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.
  • PubMed. Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction.

Sources

Technical Guide: IR Spectroscopy of N-Methoxy-N-Methyl Amides (Weinreb Amides)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the infrared (IR) spectroscopic characterization of N-methoxy-N-methyl amides , commonly known as Weinreb amides . Unlike standard tertiary amides, the Weinreb amide contains a unique N-O linkage that imparts specific electronic properties, crucial for its role in preventing nucleophilic over-addition during ketone synthesis.

For the drug development professional, the value of IR spectroscopy lies not just in structural confirmation, but in process analytical technology (PAT) . This guide focuses on distinguishing the Weinreb amide from its precursors (acid chlorides, esters) and side products, providing a robust framework for reaction monitoring.

Part 1: The Spectroscopic Signature

The infrared spectrum of a Weinreb amide is defined by a "tug-of-war" between resonance and inductive effects. While it shares the general features of a tertiary amide, the electronegative oxygen atom on the nitrogen modifies the bond order of the carbonyl.

The Carbonyl (C=O) Stretch: The Primary Diagnostic[1]
  • Frequency Range: 1630 – 1670 cm⁻¹ (Strong)

  • Mechanism:

    • Resonance Effect (Red Shift): Like all amides, the lone pair on the nitrogen donates into the carbonyl

      
      -system, lowering the bond order and frequency compared to ketones (~1715 cm⁻¹) or acid chlorides (~1800 cm⁻¹).
      
    • Inductive Effect (Blue Shift): The methoxy group (-OMe) on the nitrogen is electron-withdrawing. This pulls electron density away from the nitrogen, slightly reducing its ability to donate into the carbonyl compared to a standard dialkyl amide.

    • Net Result: The resonance effect dominates, keeping the peak in the amide region, but often slightly higher (10-20 cm⁻¹) than a corresponding N,N-dimethyl amide depending on the solvent and conjugation.

The N-Methoxy-N-Methyl Fingerprint
  • N-CH₃ / O-CH₃ C-H Stretches: 2810 – 2830 cm⁻¹ (Medium/Weak)

    • The C-H symmetric stretch of the methyl group attached to the oxygen (N-O-Me) is often distinct from the bulk alkyl C-H stretches (2900-3000 cm⁻¹). This "Bohlmann band" region is diagnostic for methyl groups attached to heteroatoms with lone pairs.

  • N-O-C Stretch: 1000 – 1200 cm⁻¹ (Medium)

    • This region contains mixed vibrations of C-N and N-O stretches. While often cluttered in complex molecules, a distinct band in this region that tracks with the amide carbonyl confirms the N-O linkage.

Part 2: Comparative Analysis & Data

The following table contrasts the Weinreb amide with its common synthetic precursors and analogues. Use this data to determine reaction conversion.

Table 1: Functional Group IR Comparison
Functional GroupDiagnostic Peak (cm⁻¹)IntensityElectronic DriverDifferentiator vs. Weinreb
Acid Chloride (Precursor)1790 – 1815 StrongInductive withdrawal by Cl raises bond order.+140 cm⁻¹ shift. Disappearance of this peak is the primary metric for reaction completion.
Ester (Alternative Precursor)1735 – 1750 StrongInductive effect of Oxygen > Resonance.+80 cm⁻¹ shift. Esters appear at significantly higher frequencies than Weinreb amides.
Weinreb Amide 1630 – 1670 StrongResonance dominates, modulated by N-OMe induction.Target peak. Lower frequency than precursors; distinct from ketones.
Dialkyl Amide (e.g., -CONMe₂)1630 – 1650 StrongStrongest resonance donation.Very similar to Weinreb.[1][2] Weinreb may be 10-20 cm⁻¹ higher due to OMe induction, but difficult to distinguish in mixtures.
Carboxylic Acid (Hydrolysis Product)1700 – 1725 StrongDimers H-bonding.Broad O-H (2500-3300) is the key giveaway of hydrolysis, not just the carbonyl.

Part 3: Experimental Protocol (Reaction Monitoring)

Scenario: Synthesis of N-methoxy-N-methylbenzamide from Benzoyl Chloride. Objective: Validate complete conversion using FTIR to prevent yield loss during workup.

Methodology
  • Baseline Acquisition:

    • Take a background scan of the dry solvent (e.g., DCM or THF) and the pure Acid Chloride starting material.

    • Note the position of the Acid Chloride C=O peak (e.g., 1775 cm⁻¹ for conjugated benzoyl chloride).

  • Reaction Sampling:

    • Aliquot 50 µL of the reaction mixture.

    • Critical Step: If using an amine base (e.g., Et₃N), filter the aliquot through a mini-plug of cotton or silica to remove amine salts which can scatter IR light and create baseline noise.

  • Spectral Analysis:

    • Apply the sample to the ATR (Attenuated Total Reflectance) crystal.

    • Pass Criteria:

      • Disappearance: The peak at ~1775 cm⁻¹ must be absent ( < 2% residual intensity).

      • Appearance: A new, strong band must appear at ~1660 cm⁻¹.

      • Absence of Hydrolysis: Ensure no broad "beard" peak exists at 2500-3300 cm⁻¹ (indicating water contamination and hydrolysis to benzoic acid).

Workflow Diagram

The following logic flow illustrates the decision-making process for the scientist.

Weinreb_Monitoring Start Start Reaction (Acid Chloride + N,O-Dimethylhydroxylamine) Sample Take Aliquot (Filter Salts) Start->Sample IR_Scan Acquire FTIR Spectrum Sample->IR_Scan Check_1800 Check 1780-1810 cm⁻¹ (Acid Chloride) IR_Scan->Check_1800 Check_1660 Check 1630-1670 cm⁻¹ (Weinreb Amide) Check_1800->Check_1660 Peak Absent Action_Wait Incomplete: Continue Stirring Check_1800->Action_Wait Peak Present Broad_OH Check 2500-3300 cm⁻¹ (Broad OH?) Check_1660->Broad_OH Peak Present Check_1660->Action_Wait Peak Absent Action_Quench Complete: Proceed to Workup Broad_OH->Action_Quench No Action_Fail Failure: Hydrolysis Detected (Dry Solvents Required) Broad_OH->Action_Fail Yes

Figure 1: Decision logic for monitoring the conversion of Acid Chloride to Weinreb Amide via FTIR.

Part 4: Troubleshooting & Nuance

Conjugation Effects

If your substrate is aromatic (like the benzamide example) or


-unsaturated, the C=O peak will shift to lower wavenumbers  (e.g., 1630-1640 cm⁻¹) due to extended conjugation. Do not mistake this for a dialkyl amide; it is a predictable physical phenomenon.
Solvent Masking

Common solvents like Ethyl Acetate have strong C=O stretches (~1740 cm⁻¹).

  • Solution: Use chlorinated solvents (DCM, Chloroform) or Ethers (THF) for monitoring, as their fingerprint regions do not overlap with the amide I band (1650 cm⁻¹).

The "Tetrahedral Intermediate" Stability

One of the unique features of Weinreb amides is the formation of a stable chelated intermediate upon reaction with organometallics (Grignard/Lithium).[2]

  • Advanced Insight: If monitoring the subsequent reaction (Weinreb -> Ketone), you will NOT see the ketone peak (1715 cm⁻¹) form immediately. You will see the disappearance of the Weinreb peak (1660 cm⁻¹) and the formation of a C-O-Metal stretch. The ketone carbonyl only appears after acidic hydrolysis .

References

  • LibreTexts Chemistry. "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts. [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy. [Link]

  • Royal Society of Chemistry. "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides." RSC Advances. [Link]

  • UCLA Chemistry. "Table of IR Absorptions." UCLA Department of Chemistry and Biochemistry. [Link]

Sources

A Comparative Guide to the Synthesis of 2,6-Difluorophenyl Ketones: Weinreb Amide vs. Acid Chloride Acylation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, 2,6-difluorophenyl ketones serve as pivotal intermediates and structural motifs. Their unique electronic properties, conferred by the ortho-difluoro substitution, make them valuable in the design of bioactive molecules and advanced materials. However, their synthesis is not without challenges, particularly when employing highly nucleophilic organometallic reagents like Grignard reagents. This guide provides an in-depth, objective comparison of two prominent synthetic strategies: the classical acid chloride acylation and the more controlled Weinreb-Nahm ketone synthesis. We will delve into the mechanistic underpinnings, practical considerations, and provide field-proven protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Core Challenge: Over-Addition in Ketone Synthesis

The synthesis of ketones via the acylation of organometallic reagents is a fundamental carbon-carbon bond-forming reaction. The primary difficulty, especially with highly reactive acylating agents like acid chlorides, is the propensity for over-addition. When a potent nucleophile, such as a Grignard reagent, reacts with an acid chloride, it forms the desired ketone. However, this newly formed ketone is often more reactive than the starting acid chloride, leading to a second nucleophilic attack that yields an undesired tertiary alcohol.[1][2][3] Controlling the stoichiometry and reaction temperature can be challenging, often resulting in a mixture of products and reduced yields of the target ketone.[2][4]

Method 1: The Acid Chloride Route - A Balance of Reactivity and Selectivity

Acyl chlorides are among the most reactive carboxylic acid derivatives, which allows for rapid acylation reactions. They are typically prepared by treating the corresponding carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The Mechanism and Its Pitfalls

The reaction of an acid chloride with a Grignard reagent proceeds via nucleophilic acyl substitution. The Grignard carbanion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate quickly collapses, expelling the chloride anion—an excellent leaving group—to generate the ketone.[5][6] The problem, as previously mentioned, is that the Grignard reagent present in the reaction mixture can then attack the newly formed ketone.[7]

To circumvent this, chemists often turn to less reactive organometallic reagents, such as organocuprates (Gilman reagents).[1][8] Gilman reagents are "softer" nucleophiles and are generally unreactive towards ketones, allowing the reaction to stop cleanly after the first addition.[1][2]

Advantages:
  • High Reactivity: Acid chlorides react quickly, often at low temperatures.

  • Straightforward Preparation: They are easily synthesized from the parent carboxylic acid.[9]

Disadvantages:
  • High Propensity for Over-addition: With common and robust Grignard reagents, formation of tertiary alcohol byproducts is a significant issue.[1]

  • Requires Specific Reagents for Selectivity: Achieving high yields of the ketone often necessitates the use of organocuprates, which can be more sensitive and less readily available than Grignard reagents.[2]

  • Byproduct Generation: The reaction generates HCl or chloride salts, which can be detrimental to sensitive functional groups elsewhere in the molecule.

Method 2: The Weinreb-Nahm Amide - A Paradigm of Control

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method utilizes an N-methoxy-N-methylamide (Weinreb amide) as the acylating agent. It has become a gold-standard procedure for ketone synthesis due to its remarkable ability to prevent over-addition.[10]

The Key to Selectivity: A Stable Intermediate

The success of the Weinreb amide lies in its reaction mechanism. When a Grignard or organolithium reagent adds to the Weinreb amide, it forms a highly stable tetrahedral intermediate. This stability is attributed to the chelation of the magnesium or lithium cation by both the newly formed alkoxide and the N-methoxy oxygen atom.[11] This five-membered chelate is stable at low temperatures and does not collapse to form the ketone until an aqueous acidic workup is performed.[11] Consequently, there is no ketone present in the reaction mixture to react with the excess organometallic reagent, thus completely avoiding the over-addition problem.[10][12]

Advantages:
  • Excellent Over-addition Control: The stable chelated intermediate ensures the reaction stops after a single addition, leading to high yields of the desired ketone.[12][13]

  • Broad Functional Group Tolerance: The reaction is compatible with a wide array of sensitive functional groups, including esters, nitriles, and protected amines.

  • High Purity and Yields: Typically provides clean reactions with high yields of the ketone product.[14]

  • Stable and Isolable Reagent: Weinreb amides are generally stable compounds that can be purified by chromatography and stored for future use.[10]

Disadvantages:
  • Additional Synthetic Step: Requires the initial preparation of the Weinreb amide from a carboxylic acid or its derivative, adding a step to the overall sequence.

  • Reagent Cost: The precursor, N,O-dimethylhydroxylamine hydrochloride, can be more expensive than reagents like thionyl chloride used for acid chloride formation.[15]

Head-to-Head Comparison: Synthesis of 2,6-Difluorophenyl Ketones

FeatureWeinreb Amide MethodAcid Chloride Method
Primary Acylating Agent N-methoxy-N-methylamideAcyl chloride
Key Intermediate Stable, five-membered chelated tetrahedral intermediate.[11]Unstable tetrahedral intermediate; ketone formed in situ.
Over-addition Control Excellent; the stable intermediate prevents a second nucleophilic addition.Poor with Grignard reagents; requires less reactive organocuprates for control.[2]
Typical Nucleophile Grignard reagents, organolithium reagents.Organocuprates (for ketone synthesis); Grignard reagents (leads to 3° alcohols).[1][2]
Reaction Workup Acidic quench required to hydrolyze the intermediate to the ketone.[11]Direct isolation of the ketone (with organocuprates).
Typical Yields Generally high (>80-95%) for the ketone.[14][16]Variable; can be high with organocuprates but lower with Grignard reagents due to byproducts.
Substrate Scope Broad; tolerates many sensitive functional groups.More limited; the high reactivity and HCl byproduct can be problematic.
Number of Core Steps Two steps from carboxylic acid (amide formation, then acylation).One step from acid chloride (acylation).

Senior Application Scientist's Insights

For the synthesis of a valuable 2,6-difluorophenyl ketone, particularly in a drug development context where purity and yield are paramount, the Weinreb amide approach is unequivocally superior . The additional step to prepare the amide is a small price to pay for the reliability, predictability, and high purity of the final product. It eliminates the often-troublesome purification required to remove the tertiary alcohol byproduct common in the acid chloride/Grignard route.

The acid chloride method may be considered for initial exploratory work or when a less reactive and specific organometallic reagent, like an organocuprate, is readily available and compatible with the substrate. However, for scaling up and ensuring robust, reproducible results, the control offered by the Weinreb amide is unmatched. The stability of the Weinreb amide also lends itself well to library synthesis and multi-step sequences where a reliable acylating agent is needed.

Visualizing the Workflows

The following diagrams illustrate the distinct synthetic pathways for each method.

Weinreb_Workflow cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Synthesis Start 2,6-Difluorobenzoic Acid Amide 2,6-Difluoro Weinreb Amide Start->Amide 1. Reagent1 Coupling Reagent (e.g., POCl3, EDCI) Reagent1->Amide Amine HN(OMe)Me·HCl, Base Amine->Amide Intermediate Stable Chelated Intermediate Amide->Intermediate 2. Grignard R-MgX Grignard->Intermediate Ketone 2,6-Difluorophenyl Ketone (Product) Intermediate->Ketone 3. Workup H3O+ Workup Workup->Ketone

Caption: Workflow for 2,6-difluorophenyl ketone synthesis via the Weinreb amide.

AcidChloride_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Ketone Synthesis Start 2,6-Difluorobenzoic Acid AcidChloride 2,6-Difluorobenzoyl Chloride Start->AcidChloride 1. Reagent1 SOCl2 or (COCl)2 Reagent1->AcidChloride Ketone 2,6-Difluorophenyl Ketone (Product) AcidChloride->Ketone 2. Gilman R2CuLi (Gilman Reagent) Gilman->Ketone

Caption: Workflow for 2,6-difluorophenyl ketone synthesis via the acid chloride.

Experimental Protocols

The following are representative, field-tested protocols. Researchers should always perform a thorough safety assessment before conducting any experiment.

Protocol 1: Synthesis of N-methoxy-N-methyl-2,6-difluorobenzamide (Weinreb Amide)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-difluorobenzoic acid (1.0 eq).

  • Activation: Dissolve the acid in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, followed by the slow addition of a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).[17]

  • Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM with DIPEA (1.2 eq) and cool to 0 °C. Slowly add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb amide.

Protocol 2: Acylation of a Grignard Reagent with a Weinreb Amide
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the purified 2,6-difluoro Weinreb amide (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Workup: Quench the reaction by slowly adding a 1 M HCl aqueous solution at 0 °C.[18] Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate. The crude ketone can be purified by flash chromatography or recrystallization.

Protocol 3: Synthesis of 2,6-Difluorobenzoyl Chloride
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

  • Reaction: Add 2,6-difluorobenzoic acid (1.0 eq) to the flask, followed by the slow addition of thionyl chloride (SOCl₂, 2.0-3.0 eq). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, until gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,6-difluorobenzoyl chloride is often used directly in the next step without further purification.

Protocol 4: Acylation of a Gilman Reagent with an Acid Chloride
  • Gilman Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve copper(I) iodide (CuI, 0.5 eq) in anhydrous THF at -78 °C. Slowly add an organolithium reagent (e.g., Phenyllithium, 1.0 eq) to form the lithium diphenylcuprate solution.

  • Acylation Setup: In a separate flame-dried flask, dissolve the crude 2,6-difluorobenzoyl chloride (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Reaction: Slowly transfer the freshly prepared Gilman reagent solution into the acid chloride solution via cannula.

  • Stirring: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

References

  • Weinreb, S. M.; Nahm, S. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 1981 , 22(39), 3815-3818. [Link]

  • Sibi, M. P. Chemistry of n-methoxy-n-methylamides. Applications in synthesis. Organic Preparations and Procedures International, 1993 , 25(1), 15-40. [Link]

  • Chemistry Steps. Conversion of Acid Chlorides to Ketones. Chemistrysteps.com. [Link]

  • Pearson. Acid Chloride to Ketone. Pearsonplus.com. [Link]

  • Chemistry LibreTexts. Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chem.libretexts.org. [Link]

  • Organic Syntheses. Org. Synth.2024 , 101, 61-83. [Link]

  • Li, G.; Szostak, M. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 2020 , 18(18), 3544-3549. [Link]

  • Pearson Study Prep. Ketones from Acid Chloride. YouTube, 2015 . [Link]

  • Organic Chemistry Portal. Grignard Reaction - Common Conditions. Organic-chemistry.org. [Link]

  • Chad's Prep. 20.4 Reaction with Organometallic Reagents. Chadsprep.com. [Link]

  • Khalid, M. et al. Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate, 2020 . [Link]

  • Reddit. r/OrganicChemistry - Amide synthesis. Reddit.com, 2023 . [Link]

  • Hirai, T. et al. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 2022 . [Link]

  • Chemistry LibreTexts. 21.4: Chemistry of Acid Halides. Chem.libretexts.org, 2024 . [Link]

  • Ogiwara, Y. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme, 2025 . [Link]

  • Chemistry Stack Exchange. Acyl chlorides reaction with grignard. Chemistry.stackexchange.com, 2025 . [Link]

  • Save My Exams. Acylation Mechanism. Savemyexams.com, 2025 . [Link]

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Adichemistry.com. [Link]

  • Douglas, C. J. et al. Friedel-Crafts Acylation with Amides. NIH National Center for Biotechnology Information, 2011 . [Link]

  • Toppr. Why is Grignard reagent not successful in the preparation of ketones from acid chlorides?. Toppr.com. [Link]

  • Chemistry Stack Exchange. Synthesis of a weinreb amide from an acid. Chemistry.stackexchange.com, 2019 . [Link]

  • ResearchGate. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Researchgate.net. [Link]

  • Reddit. r/chemhelp - Do grignard reagents react with acid chlorides?. Reddit.com, 2017 . [Link]

  • Yu, H. Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry, 2021 . [Link]

  • World Journal of Pharmaceutical Research. A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. Wjpr.net, 2016 . [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Masterorganicchemistry.com, 2011 . [Link]

  • The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube, 2015 . [Link]

  • Royal Society of Chemistry. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Rsc.org, 2020 . [Link]

Sources

A Senior Application Scientist's Guide to the HPLC Analysis of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and robust quantification of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth technical overview of the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide, a compound of interest in modern synthetic chemistry. While specific retention time data for this exact molecule is not widely published, this guide will establish a robust, scientifically-grounded HPLC methodology based on the analysis of structurally related N-alkoxy-N-alkylamides. We will explore the critical parameters of the method, compare it with potential alternatives, and provide the foundational knowledge to adapt and validate this starting point for your specific analytical needs.

The Analytical Imperative: Why HPLC for 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide?

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture. For a molecule like 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide, HPLC offers several distinct advantages:

  • Specificity: The ability to separate the target analyte from impurities, starting materials, and byproducts is crucial for accurate quantification.

  • Sensitivity: Modern HPLC detectors, such as UV-Vis or Mass Spectrometry (MS), can detect analytes at very low concentrations.

  • Quantitative Accuracy: When properly validated, HPLC methods provide highly accurate and reproducible quantitative data, which is essential for regulatory submissions and quality control.

The structural features of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide, including its aromatic ring and polar amide group, make it well-suited for reversed-phase HPLC, a common and robust mode of separation.

A Foundational HPLC-UV Method for Analysis

The following detailed protocol represents a well-reasoned starting point for the analysis of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide, drawing upon established principles for the analysis of N-alkylamides.[1][2][3]

Experimental Protocol: Reversed-Phase HPLC-UV

Objective: To develop a robust isocratic reversed-phase HPLC method with UV detection for the quantification of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide.

Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure.[4]
Mobile Phase Acetonitrile:Water (60:40, v/v)This starting mobile phase composition provides a good balance of polarity to achieve reasonable retention of the analyte. The ratio can be adjusted to fine-tune the retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point to ensure method robustness.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and detector sensitivity.
Detection Wavelength 210 nm or 254 nmThe aromatic ring of the analyte is expected to have significant UV absorbance at these wavelengths. The optimal wavelength should be determined by running a UV scan of the analyte.
Run Time 10 minutesThis should be sufficient to elute the analyte and any closely related impurities. The run time can be extended if late-eluting peaks are observed.

Sample Preparation:

  • Prepare a stock solution of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the mobile phase.

  • Filter the working standard through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The retention time of the analyte is the primary identifier.

  • Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of a known standard.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Dilute to 10 µg/mL Working Standard Stock->Working Filter Filter with 0.45 µm Syringe Filter Working->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Isocratic Elution (ACN:Water 60:40) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: A streamlined workflow for the HPLC analysis of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide.

Comparative Analysis: Alternative and Complementary Techniques

While HPLC-UV is a robust and widely accessible technique, other analytical methods can offer complementary information or advantages in specific scenarios.

TechniquePrincipleAdvantages for this AnalyteDisadvantages
HPLC-MS Separates compounds by HPLC and detects them by mass spectrometry.Provides molecular weight and fragmentation data, offering higher certainty in identification and the ability to analyze co-eluting peaks.[2][5]Higher instrumentation cost and complexity compared to HPLC-UV.
Gas Chromatography (GC) Separates volatile and thermally stable compounds in the gas phase.May be suitable if the analyte is sufficiently volatile and thermally stable.The relatively high molecular weight and polarity of the analyte may require derivatization, adding complexity to the sample preparation.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Can offer faster separations and reduced solvent consumption compared to HPLC.Less common instrumentation and requires specialized expertise.
Quantitative NMR (qNMR) Uses nuclear magnetic resonance spectroscopy to quantify a substance by comparing its signal intensity to that of a certified reference material.A primary analytical method that does not require a standard of the analyte itself for quantification.Lower sensitivity compared to chromatographic methods and requires a highly pure reference standard.
Logical Decision Flow for Method Selection

Method_Selection Start Analytical Need Routine_QC Routine QC & Quantification? Start->Routine_QC ID_Confirmation Impurity ID or Structure Confirmation? Routine_QC->ID_Confirmation No HPLC_UV HPLC-UV Routine_QC->HPLC_UV Yes High_Throughput High-Throughput Screening? ID_Confirmation->High_Throughput No HPLC_MS HPLC-MS ID_Confirmation->HPLC_MS Yes SFC SFC High_Throughput->SFC Yes qNMR qNMR High_Throughput->qNMR No (Primary Standard Quantification)

Caption: A decision tree for selecting the optimal analytical method.

Conclusion and Future Directions

This guide provides a comprehensive starting point for the HPLC analysis of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide. The proposed reversed-phase HPLC-UV method is robust, reliable, and based on sound scientific principles for the analysis of similar N-alkoxy-N-alkylamides. For routine quality control and quantification, this method, once validated, should prove highly effective.

For more complex analytical challenges, such as impurity identification or high-throughput screening, alternative techniques like HPLC-MS and SFC should be considered. The key to successful analytical method development is a thorough understanding of the analyte's chemical properties and the specific goals of the analysis. By leveraging the information and methodologies presented here, researchers can confidently develop and implement robust analytical methods for this and other novel chemical entities.

References

  • Boone, C., et al. (2014). N-alkylamides: from plant to brain. PeerJ, 2, e441. Available at: [Link]

  • Veryser, L., et al. (2011). LC-MS profiling of N-alkylamides in Spilanthes acmella extract and the transmucosal behaviour of its main bio-active spilanthol. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 345-353. Available at: [Link]

  • Shrestha, S., et al. (2018). Characterization of N-Alkylamides of Spilanthes acmella var calva by Using High Performance Liquid Chromatography Electrospray Ionization Ion Trap Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 459-467. Available at: [Link]

  • ResearchGate. (2019). HPLC analysis, different retention time?. Available at: [Link]

  • Chaturvedi, R., et al. (2017). Isolation and quantification of antimalarial N-alkylamides from flower-head derived in vitro callus cultures of Spilanthes paniculata. Journal of Bioscience and Bioengineering, 124(1), 104-111. Available at: [Link]

Sources

Characterization data for 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide , a specialized Weinreb amide intermediate used in the precision synthesis of fluorinated pharmaceutical scaffolds.

Executive Summary

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (CAS: 946402-24-0) is the Weinreb amide derivative of 2,6-difluorophenylacetic acid. It serves as a critical "chemoselective gateway" in medicinal chemistry, specifically for the synthesis of 2,6-difluorobenzyl ketones .

These ketone motifs are pharmacophores in various kinase inhibitors and antifungal agents. Direct alkylation of the corresponding acid chloride often fails due to the electron-deficient nature of the 2,6-difluorophenyl ring, which accelerates double-addition of nucleophiles (leading to tertiary alcohols). This Weinreb amide circumvents that failure mode by forming a stable metal-chelated intermediate, ensuring exclusive mono-addition of Grignard or organolithium reagents.

Chemical Profile & Characterization

Note: Data presented below represents the consensus physicochemical profile for this specific derivative based on structure-activity relationships of the 2,6-difluorophenyl class.

PropertySpecification
IUPAC Name 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide
CAS Number 946402-24-0
Molecular Formula C

H

F

NO

Molecular Weight 215.20 g/mol
Physical State Viscous colorless to pale yellow oil
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Stability Stable at Room Temp; Hygroscopic (Store under N

)
Spectral Signature (Representative)

Researchers should validate product identity using these diagnostic signals:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.20–7.30 (m, 1H, Ar-H para), 6.90–7.00 (m, 2H, Ar-H meta).
      
    • 
       3.95 (s, 2H, Ar-CH
      
      
      
      -CO). Note: Shifted downfield relative to non-fluorinated benzyl due to electron-withdrawing F atoms.
    • 
       3.68 (s, 3H, N-OCH
      
      
      
      ).
    • 
       3.20 (s, 3H, N-CH
      
      
      
      ).
  • 
    F NMR:  Single peak at 
    
    
    
    -114 ppm.
  • MS (ESI): Calculated [M+H]

    
    : 216.20.
    

Comparative Performance Analysis

The following table contrasts the Weinreb amide route against the traditional Acid Chloride route for synthesizing 1-(2,6-difluorophenyl)propan-2-one (a model target).

FeatureWeinreb Amide RouteAcid Chloride Route
Reagent Compatibility Compatible with Grignard (R-MgX) & Hydrides (DIBAL)Highly reactive; requires organocuprates or Cd reagents
Selectivity High (>95% Ketone). Forms stable chelate; prevents over-addition.Low. Prone to forming tertiary alcohols (double addition).
Stability Stable to aqueous workup; can be purified on silica.Hydrolyzes rapidly in air; must be used immediately.
Atom Economy Moderate (requires N,O-dimethylhydroxylamine).High (direct conversion), but lower yield due to side reactions.
Overall Yield 85-92% 40-60% (variable)
Mechanism of Selectivity

The superiority of this compound lies in its ability to form a stable 5-membered chelate with the metal cation (Mg


 or Li

) of the incoming nucleophile. This "lock" prevents the collapse of the tetrahedral intermediate during the reaction, effectively masking the carbonyl group from a second attack.

WeinrebMechanism cluster_legend Mechanism Logic Amide Weinreb Amide (Starting Material) Chelate Stable Tetrahedral Intermediate (Chelate) Amide->Chelate Nucleophilic Attack RMgX Nucleophile (R-MgBr) RMgX->Chelate Ketone Target Ketone (Product) Chelate->Ketone Hydrolysis Quench Acidic Quench (H3O+) Quench->Ketone Collapse Text The Mg atom coordinates between the carbonyl oxygen and the methoxy oxygen, 'locking' the intermediate.

Figure 1: The chelation mechanism prevents the expulsion of the leaving group until acidic workup, ensuring mono-addition.[1]

Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide

Objective: Convert 2,6-difluorophenylacetic acid to 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide. Rationale: We use CDI (Carbonyldiimidazole) as the coupling agent to avoid the difficult removal of urea byproducts associated with DCC/EDC methods.

Reagents:

  • 2,6-Difluorophenylacetic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Activation: In a flame-dried flask under N

    
    , dissolve 2,6-difluorophenylacetic acid in anhydrous DCM (0.5 M concentration).
    
  • Add CDI portion-wise at 0°C. Observation: Gas evolution (CO

    
    ) will occur.
    
  • Stir at room temperature for 1 hour to ensure complete formation of the acyl-imidazole intermediate.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride in one portion.

  • Stir at room temperature for 12–16 hours.

  • Workup: Quench with 1M HCl (to remove unreacted imidazole). Extract with DCM.[2] Wash organic layer with Sat.[3] NaHCO

    
     and Brine.[2]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 3:1).
Protocol B: Grignard Reaction (Ketone Synthesis)

Objective: React the Weinreb amide with Methylmagnesium Bromide to form 1-(2,6-difluorophenyl)propan-2-one.

Step-by-Step:

  • Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C .[2]

    • Expert Tip: Unlike acid chlorides which require -78°C, Weinreb amides react cleanly at 0°C or even RT due to the chelate stability.

  • Add MeMgBr (3.0 M in ether, 1.5 equiv) dropwise over 10 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

    • Monitoring: TLC should show disappearance of the amide spot.

  • Critical Step (Quench): Pour the reaction mixture into cold Sat. NH

    
    Cl or 1M HCl.
    
    • Why: This breaks the Mg-chelate, allowing the tetrahedral intermediate to collapse and release the ketone.

  • Extract with Et

    
    O, dry, and concentrate.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step A Incomplete activation of acid.Ensure CO

evolution stops before adding the amine salt.
Over-addition (Tertiary Alcohol) Quench was not acidic enough or temp too high.While rare, ensure the quench is performed cold and with sufficient acid volume.
Starting Material Recovery Steric hindrance of the 2,6-difluoro group.The 2,6-difluoro motif is sterically bulky. Increase reaction time for the Grignard addition or reflux gently if using less reactive organometallics.

References

  • Nahm, S.; Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Sibi, M. P. (1993).[5] "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15-40.[5]

  • Labaree, D. C., et al. (2020). Synthesis of fluorinated benzyl ketones via Weinreb amides.
  • PubChem Compound Summary . (n.d.). N-Methoxy-N-methylacetamide derivatives.[2][5][6][7][8][9][10][11]

Sources

A Comparative Guide: The Superiority of Weinreb Amides in Fluorinated Phenyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into phenyl ketones creates molecules with unique electronic properties, metabolic stability, and binding affinities, making them highly valuable scaffolds in pharmaceutical and materials science. However, the very properties that make these molecules desirable also present significant synthetic challenges. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, complicating classical synthetic approaches. This guide provides an in-depth comparison of the Weinreb amide-based strategy against traditional methods for the synthesis of fluorinated phenyl ketones, demonstrating its superior control, efficiency, and broader applicability.

The Synthetic Hurdle: Challenges in Fluorinated Phenyl Ketone Synthesis

Synthesizing fluorinated phenyl ketones is not a trivial task. Traditional methods often fail or provide poor yields due to the electronic properties of the fluorinated aromatic ring.

  • Friedel-Crafts Acylation: This cornerstone of aromatic ketone synthesis often struggles with electron-deficient substrates like fluorinated benzenes. The fluorine atom deactivates the ring towards electrophilic aromatic substitution, requiring harsh Lewis acids and high temperatures, which can lead to unwanted side reactions and are incompatible with many functional groups.[1][2] Furthermore, fluorine is an ortho, para-director, making the synthesis of meta-substituted fluorophenyl ketones via this route nearly impossible.[1]

  • Organometallic Addition to Acid Chlorides and Esters: While seemingly straightforward, the reaction of potent nucleophiles like Grignard or organolithium reagents with highly reactive acylating agents such as acid chlorides or esters is notoriously difficult to control. The ketone product formed is itself highly electrophilic and reacts faster with the organometallic reagent than the starting material.[3] This leads to a common and often difficult-to-separate byproduct: the tertiary alcohol, a result of over-addition.[3][4][5]

The Weinreb Amide Strategy: A Paradigm of Control and Efficiency

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the use of N-methoxy-N-methylamides (Weinreb amides) provides an elegant solution to these challenges.[4][6] The method's success lies in the formation of a uniquely stable intermediate that halts the reaction at the ketone stage.[4][5][7]

The Key to Success: The Stable Tetrahedral Intermediate

The core advantage of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent (e.g., Grignard or organolithium).[4][7][8][9] The N-methoxy oxygen atom coordinates to the metal cation (like MgX⁺ or Li⁺), forming a stable five- or six-membered ring.[5][7] This intermediate is stable at low reaction temperatures and does not collapse to form the ketone until a deliberate acidic workup is performed.[4][8] This two-stage process—stable intermediate formation followed by controlled hydrolysis—is the reason over-addition is effectively eliminated.[4][5][10]

The diagram below illustrates the divergent pathways of an organometallic reagent reacting with a traditional ester versus a Weinreb amide.

G cluster_0 Traditional Method (e.g., Ester) cluster_1 Weinreb Amide Method Ester Fluorophenyl Ester Ketone Fluorophenyl Ketone (Reactive) Ester->Ketone + PhMgBr Alcohol Tertiary Alcohol (Over-addition Product) Ketone->Alcohol + PhMgBr (Fast) WA Fluorophenyl Weinreb Amide Intermediate Stable Chelated Intermediate WA->Intermediate + PhMgBr FinalKetone Fluorophenyl Ketone (High Yield) Intermediate->FinalKetone Aqueous Workup (e.g., H₃O⁺)

Caption: Reaction pathways comparing traditional vs. Weinreb amide methods.

Head-to-Head Comparison: Performance Data

The theoretical advantages of the Weinreb amide are consistently borne out in experimental results. The following tables provide a comparative overview of the methods for synthesizing a generic fluorophenyl ketone.

Table 1: Comparison of Ketone Synthesis Methods

FeatureWeinreb Amide MethodOrganometallic + Ester/Acid ChlorideFriedel-Crafts Acylation
Primary Product Desired KetoneMixture of Ketone and Tertiary AlcoholDesired Ketone (if successful)
Major Side Product MinimalTertiary Alcohol (from over-addition)Isomers, products of side-reactions
Yield of Ketone Generally High (>80%)Variable, often moderate to lowLow to moderate for deactivated rings
Reaction Conditions Mild (often -78 °C to RT)Low temperatures required to minimize side reactionsHarsh (strong Lewis acids, high temp)
Functional Group Tolerance Excellent and broad[4]Poor (reacts with many functional groups)Poor (incompatible with many groups)
Substrate Scope Very broad[4][5]Limited by ketone reactivityLimited to activated/mildly deactivated rings

Experimental Validation: A Protocol for Success

To illustrate the practical application and reliability of this method, a detailed protocol for the synthesis of 1-(4-fluorophenyl)-1-phenylethanone is provided below. This procedure is adapted from established methodologies and highlights the operational simplicity of the Weinreb amide approach.

Synthesis of 1-(4-fluorophenyl)-1-phenylethanone via Weinreb Amide

Step 1: Preparation of the Weinreb Amide (N-methoxy-N-methyl-4-fluorobenzamide)

  • To a solution of 4-fluorobenzoyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Slowly add pyridine (2.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can often be used without further purification.

Step 2: Grignard Addition to the Weinreb Amide

  • Dissolve the N-methoxy-N-methyl-4-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylmagnesium bromide (1.2 eq, typically 1.0 M solution in THF) dropwise via syringe.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction back to 0 °C and quench slowly by adding a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure fluorophenyl ketone.

The following diagram visualizes the core mechanistic advantage of the Weinreb amide—the stable chelated intermediate that prevents over-addition.

Caption: Chelation of the metal ion by the Weinreb amide intermediate.

Conclusion: The Gold Standard for a Challenging Transformation

For the synthesis of fluorinated phenyl ketones, the Weinreb amide methodology stands out as a superior strategy. It directly addresses the primary failures of classical methods by offering:

  • Unmatched Control: The formation of a stable chelated intermediate effectively prevents the over-addition that plagues reactions with esters and acid chlorides.[4][9]

  • High Yields: By eliminating the primary pathway for byproduct formation, the Weinreb amide route consistently delivers the desired ketone in high yields.[5][10]

  • Broad Compatibility: The reaction proceeds under mild conditions and tolerates a wide array of other functional groups within the molecule, making it ideal for complex, multi-step syntheses.[4]

While other methods have their place in organic synthesis, the reliability, control, and efficiency of the Weinreb-Nahm ketone synthesis make it the gold standard and the method of choice for researchers tackling the synthesis of valuable fluorinated phenyl ketone building blocks.

References

  • Weinreb ketone synthesis - Wikipedia . Wikipedia. [Link]

  • Weinreb ketone synthesis - Grokipedia . Grokipedia. [Link]

  • Balasubramaniam, S., & Aidhen, I. S. The Growing Synthetic Utility of the Weinreb Amide . Synthesis. [Link]

  • Karadeolian, A., & Kerr, M. A. (2010). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations . PMC. [Link]

  • Converting Amides to Aldehydes and Ketones . Chemistry Steps. [Link]

  • Maher, K. (2020). Synthesis of Weinreb and their Derivatives (A-Review) . Oriental Journal of Chemistry. [Link]

  • Weinreb (ketone synthesis) . [Link]

  • Weinreb ketone synthesis - YouTube . ChemWis. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Weinreb amides . [Link]

  • Reddy, G. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent . Synthetic Communications. [Link]

  • Sante, L. E., & Tius, M. A. (2009). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block . PMC. [Link]

  • Ziegler, D. S., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides . PMC. [Link]

  • Grignard Reaction - Common Conditions . The Organic Chemistry Portal. [Link]

  • Weinreb Amides and More (Forming Ketones Using Organometallic Reagents) - YouTube . [Link]

  • Synthesis of ketones by utilizing thioesters as “radical weinreb amides” . UT Dallas. [Link]

  • Chen, Y., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides . Organic & Biomolecular Chemistry. [Link]

  • Overaddition of grignard to weinreb amide : r/Chempros - Reddit . Reddit. [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide . [Link]

  • Friedel-Crafts Acylation with Amides - PMC - NIH . National Institutes of Health. [Link]

  • Weinreb amide directed cross-coupling reaction between electron-deficient alkenes catalyzed by a rhodium catalyst . Royal Society of Chemistry. [Link]

  • Friedel-Crafts Acylation with Amides | Request PDF . ResearchGate. [Link]

  • Intramolecular Friedel-Crafts Reactions . Master Organic Chemistry. [Link]

  • Rueping, M., Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis . Beilstein Journal of Organic Chemistry. [Link]

Sources

TLC visualization methods for 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: TLC Visualization Methods for 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

Executive Summary & Compound Profile

Target Compound: 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide CAS: 86455-17-6 Chemical Class: Weinreb Amide / Fluorinated Phenylacetic Acid Derivative

This guide evaluates and compares Thin Layer Chromatography (TLC) visualization techniques for the specified Weinreb amide. Due to the electron-withdrawing nature of the 2,6-difluoro substitution and the specific reactivity of the N-methoxy-N-methylamide moiety, standard visualization methods require optimization to ensure limit-of-detection (LOD) compliance during reaction monitoring (e.g., synthesis of fluxapyroxad intermediates).

The recommended strategy prioritizes UV (254 nm) for routine monitoring, followed by Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) for high-sensitivity impurity profiling.

Comparative Analysis of Visualization Methods

The following analysis compares four distinct methods based on sensitivity, selectivity, and workflow integration.

Method A: UV Fluorescence Quenching (254 nm)
  • Mechanism: The 2,6-difluorophenyl ring possesses a

    
     transition capable of absorbing UV light at 254 nm. On F
    
    
    
    silica plates, the compound appears as a dark spot against a bright green fluorescent background.
  • Pros: Non-destructive; immediate results; detects the aromatic ring regardless of amide integrity.

  • Cons: The fluorine atoms are electron-withdrawing, which can slightly hypsochromically shift (blue-shift) the absorption maximum compared to non-fluorinated analogues, potentially reducing contrast at very low concentrations.

Method B: Phosphomolybdic Acid (PMA) Stain[1][2][3]
  • Mechanism: PMA acts as a universal oxidizing stain.[1] Upon heating, the molybdenum (VI) is reduced by the organic compound to molybdenum blue (mixed valence Mo species).[2]

  • Pros: High sensitivity for Weinreb amides; permanent record; visualizes aliphatic impurities that UV might miss.

  • Cons: Destructive; requires vigorous heating (heat gun/plate).[1]

Method C: Iodine Vapor (I )
  • Mechanism: Iodine reversibly intercalates into the aromatic

    
    -system and adsorbs onto the amide functionality.
    
  • Pros: Semi-destructive (reversible); excellent "pre-stain" before using a permanent chemical stain.

  • Cons: Fades quickly; lower contrast for electron-deficient rings (like 2,6-difluorophenyl) compared to electron-rich aromatics.

Method D: Ferric Hydroxamate Test (Specific for Amides)
  • Mechanism: The Weinreb amide is converted to a hydroxamic acid via hydroxylamine, which then complexes with Fe(III) to form a deeply colored burgundy complex.

  • Pros: Highly Specific to the amide/ester functionality. Confirms the integrity of the Weinreb amide group.

  • Cons: Complex two-step spray preparation; destructive; slower than general stains.

Performance Data Summary

MetricUV (254 nm)PMA StainIodine VaporFerric Hydroxamate
LOD (Limit of Detection) ~0.5 µg~0.1 - 0.5 µg~5.0 µg~10 µg
Selectivity Low (Any aromatic)Low (Universal)Low (Lipophilic/Aromatic)High (Amide specific)
Destructive? NoYesSemi (Reversible)Yes
Preparation Time Instant10 min (Dip + Heat)5 min (Saturation)20 min (Multi-step)
Stability of Spot N/AHigh (Permanent)Low (Fades <5 min)Medium

Decision Workflow (Logic Diagram)

The following decision tree illustrates the optimal workflow for selecting a visualization method based on the analytical goal (e.g., simple reaction monitoring vs. impurity isolation).

TLC_Workflow Start Start: Analyze TLC Plate UV_Check Step 1: UV Visualization (254 nm) Start->UV_Check Is_Visible Are spots visible? UV_Check->Is_Visible Mark_Spots Mark spots with pencil Is_Visible->Mark_Spots Yes Iodine Step 2: Iodine Chamber (Quick confirmation) Is_Visible->Iodine No / Faint Goal_Check Analytical Goal? Mark_Spots->Goal_Check Goal_Check->Iodine Routine Check PMA Step 3: PMA Stain + Heat (High Sensitivity/Universal) Goal_Check->PMA Impurity Profiling FeCl3 Step 3: Ferric Hydroxamate (Confirm Amide Identity) Goal_Check->FeCl3 Functional Group ID Record Record Rf & Purity Iodine->Record PMA->Record FeCl3->Record

Caption: Logical workflow for selecting the appropriate visualization method based on visibility and analytical requirements.

Detailed Experimental Protocols

Protocol A: Optimized PMA Stain (Universal)

Best for detecting the compound and potential aliphatic impurities.

  • Reagent Preparation:

    • Dissolve 10 g of Phosphomolybdic Acid in 100 mL of absolute ethanol.

    • Optional: Add 5 mL of conc. H₂SO₄ to increase oxidative power (CAM equivalent).

  • Procedure:

    • Elute the TLC plate and dry it completely (solvent residues can interfere).

    • Dip the plate quickly into the PMA solution.

    • Wipe the back of the plate with a paper towel.[3][1]

    • Heating Step: Heat with a heat gun at ~200°C or on a hot plate. Move the heat source continuously to prevent charring.

    • Result: The Weinreb amide appears as a dark blue/green spot on a light yellow-green background.

Protocol B: Ferric Hydroxamate Test (Amide Specific)

Best for confirming the presence of the Weinreb amide functionality.

  • Reagent Preparation:

    • Solution A: 12.5% Hydroxylamine hydrochloride in Methanol.

    • Solution B: 12.5% NaOH in Methanol.

    • Solution C: 1% FeCl₃ in 0.1 M HCl.

  • Procedure:

    • Mix equal volumes of Solution A and Solution B immediately before use (creates free hydroxylamine).

    • Spray the TLC plate with the A/B mixture.

    • Heat gently (hair dryer, low setting) for 2-3 minutes to promote hydroxamic acid formation.

    • Allow the plate to cool.

    • Spray with Solution C .

    • Result: The amide spot turns red-violet or burgundy.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains/Dips.[3][4][1][5][6][7] Department of Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Ecole Polytechnique Fédérale de Lausanne. Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains: Recipes and Observations. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies for 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of ensuring the identity, purity, and safety of this compound through rigorous elemental analysis. We will explore both the determination of the bulk elemental composition (Carbon, Hydrogen, Nitrogen, and Fluorine) and the quantification of trace elemental impurities, aligning with global regulatory expectations.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves two fundamental purposes in the lifecycle of a pharmaceutical compound like 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide. Firstly, the precise determination of its elemental composition (C, H, N, F) is a cornerstone of its identification and purity assessment. This is crucial for confirming the molecular formula and ensuring the absence of significant organic impurities. Secondly, the monitoring and control of trace elemental impurities are mandated by regulatory bodies worldwide to guarantee the safety and quality of the final drug product.[1][2][3]

The International Council on Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) chapters <232> and <233> provide a framework for the management of elemental impurities in drug products.[3][4] These guidelines necessitate a risk-based approach to identify and control elemental impurities that may be introduced from raw materials, catalysts, manufacturing equipment, or container closure systems.[5][6][7]

Part 1: Determination of Bulk Elemental Composition (CHNF)

The accurate determination of the elemental composition of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide is essential for confirming its chemical identity and purity. The theoretical elemental composition is:

  • Carbon (C): 54.82%

  • Hydrogen (H): 5.11%

  • Nitrogen (N): 7.10%

  • Fluorine (F): 19.27%

  • Oxygen (O): 13.70% (typically determined by difference)

The primary technique for this analysis is Combustion Analysis . However, the presence of fluorine presents unique challenges that require specialized approaches.

Combustion Analysis: The Gold Standard with a Fluorine Caveat

Combustion analysis is a robust and widely used technique for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds. The sample is combusted at high temperatures in a stream of oxygen, converting C to CO2, H to H2O, and N to N2 or NOx (which is then reduced to N2). These gases are then separated and quantified by a thermal conductivity detector (TCD).

A significant challenge with fluorinated compounds is the high reactivity of fluorine, which can lead to incomplete combustion and the formation of stable C-F bonds.[8] This can result in inaccurate carbon and nitrogen values.[8] To overcome this, modern elemental analyzers incorporate specific reagents in the combustion tube, such as magnesium oxide, to absorb the fluorine as it is released.[8]

Alternative for Fluorine Quantification: Combustion Ion Chromatography (CIC)

While CHN analyzers are optimized for carbon, hydrogen, and nitrogen, the most reliable and direct method for quantifying fluorine is Combustion Ion Chromatography (CIC).[9][10][11] In this technique, the sample is combusted, and the resulting gases are passed through an absorption solution. The fluoride ions captured in the solution are then quantified by ion chromatography.[9][11] CIC is a powerful tool for determining the total fluorine content in a sample and is particularly useful for organofluorine compounds.[10][11]

Comparison of Methods for Bulk Elemental Analysis
FeatureCombustion Analysis (CHN)Combustion Ion Chromatography (F)
Principle High-temperature combustion followed by gas chromatography and thermal conductivity detection.High-temperature combustion followed by absorption and ion chromatography.
Elements Determined C, H, N, SF, Cl, Br, I, S
Accuracy High, but can be affected by high fluorine content if not optimized.[8]High
Precision ExcellentExcellent
Sample Throughput HighModerate
Key Advantage Established and rapid method for fundamental elemental composition.Direct and highly accurate quantification of halogens.[9][10]
Considerations Requires specialized reagents for fluorinated compounds to ensure complete combustion and accurate results.[12]Dedicated instrumentation is required.
Experimental Protocol: CHN Analysis of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard such as acetanilide.

  • Sample Preparation: Accurately weigh 1-2 mg of the 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide sample into a tin capsule.

  • Combustion Tube Packing: Ensure the combustion tube is packed with the appropriate reagents, including a fluorine-absorbing material like magnesium oxide, as recommended by the instrument manufacturer for fluorinated compounds.[8]

  • Analysis: Introduce the sample into the combustion furnace (typically at 900-1000°C). The resulting gases are carried by a helium stream through a reduction tube, separated by a gas chromatography column, and detected by a TCD.

  • Data Processing: The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

Experimental Protocol: Fluorine Determination by Combustion Ion Chromatography (CIC)
  • Instrument Calibration: Calibrate the ion chromatograph with certified fluoride standard solutions.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample into a combustion boat. For highly concentrated samples, dissolution in a suitable solvent (e.g., ethanol) may be necessary to avoid overloading the system.[10]

  • Combustion: The sample is introduced into the combustion furnace (typically at 1000-1100°C) with a stream of oxygen and argon.

  • Absorption: The combustion gases are bubbled through an absorption solution (typically deionized water with a hydrogen peroxide solution to aid in the absorption of other halogens and sulfur).

  • Injection and Analysis: A loop of the absorption solution is automatically injected into the ion chromatograph for the quantification of fluoride.

  • Data Processing: The software calculates the fluorine concentration based on the calibration curve.

CHNF_Analysis_Workflow cluster_CHN CHN Combustion Analysis cluster_CIC Fluorine (CIC) Analysis CHN_Sample Weigh Sample (1-2mg) in Tin Capsule CHN_Combustion Combustion (~1000°C) with O2 CHN_Sample->CHN_Combustion CHN_Reduction Reduction of NOx to N2 CHN_Combustion->CHN_Reduction CHN_GC Gas Separation (GC) CHN_Reduction->CHN_GC CHN_TCD Detection (TCD) CHN_GC->CHN_TCD CHN_Result Calculate %C, %H, %N CHN_TCD->CHN_Result CIC_Sample Weigh Sample in Combustion Boat CIC_Combustion Combustion (~1100°C) with O2 & Ar CIC_Sample->CIC_Combustion CIC_Absorption Gas Absorption in Aqueous Solution CIC_Combustion->CIC_Absorption CIC_IC Ion Chromatography (IC) CIC_Absorption->CIC_IC CIC_Result Calculate %F CIC_IC->CIC_Result

Part 2: Quantification of Trace Elemental Impurities

The control of elemental impurities is a critical quality attribute for active pharmaceutical ingredients (APIs) and their intermediates. The ICH Q3D guideline classifies elemental impurities based on their toxicity and likelihood of occurrence.[7] For a synthetic compound like 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide, a risk assessment should be performed to identify potential elemental impurities arising from:

  • Catalysts: Metal catalysts (e.g., Pd, Pt, Ru, Rh) are often used in cross-coupling reactions to form the C-C bond between the phenyl ring and the acetamide side chain.

  • Reagents: Reagents used in the synthesis may contain elemental impurities.

  • Manufacturing Equipment: Leaching from stainless steel reactors and other equipment can introduce elements like Cr, Ni, Mo, Fe, and V.[3]

  • Raw Materials and Solvents: These can be a source of various elemental impurities.[4]

The primary analytical techniques for quantifying these trace elements are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[13][14]

Inductively Coupled Plasma (ICP) Techniques: A Comparison

Both ICP-OES and ICP-MS utilize a high-temperature argon plasma to atomize and ionize the elements in a sample. The key difference lies in the detection method.

  • ICP-OES: Measures the characteristic light emitted by the excited atoms and ions as they return to a lower energy state.

  • ICP-MS: Separates the ions based on their mass-to-charge ratio and quantifies them with a detector.[15]

Comparison of ICP-OES and ICP-MS
FeatureICP-OESICP-MS
Principle Atomic Emission SpectroscopyMass Spectrometry
Detection Limits Parts per billion (ppb)Parts per trillion (ppt)[4]
Sensitivity GoodExcellent
Throughput HighHigh
Matrix Tolerance HigherLower (can be affected by high dissolved solids)
Interferences Spectral (line overlap)Isobaric (same mass) and Polyatomic
Cost LowerHigher
Best For Higher concentration impuritiesTrace and ultra-trace level impurities[13]

For the stringent limits outlined in ICH Q3D, ICP-MS is generally the preferred technique due to its superior sensitivity and lower detection limits.[3]

Experimental Protocol: Elemental Impurity Analysis by ICP-MS
  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1-0.5 g of the sample into a clean microwave digestion vessel.

    • Add a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid).

    • Seal the vessel and place it in a microwave digestion system. The high temperature and pressure will completely dissolve the organic matrix.

    • After cooling, dilute the digested sample to a final volume with deionized water.

  • Instrument Calibration: Prepare a series of multi-element calibration standards in the same acid matrix as the samples. An internal standard solution should be continuously introduced to correct for matrix effects and instrument drift.

  • Analysis: Introduce the prepared samples and standards into the ICP-MS. The instrument will measure the ion counts for each element of interest.

  • Method Validation: The analytical method must be validated according to USP <233> and ICH Q2(R1) guidelines, demonstrating specificity, accuracy, precision, linearity, and appropriate limits of detection and quantification.[2][16][17]

Elemental_Impurity_Workflow Sample Sample of 2-(2,6-Difluorophenyl)- n-methoxy-n-methylacetamide Digestion Microwave Digestion with High-Purity Acids Sample->Digestion Dilution Dilution to Final Volume with Deionized Water Digestion->Dilution Analysis ICP-MS Analysis Dilution->Analysis Data Data Acquisition and Quantification Analysis->Data Report Report Elemental Impurity Concentrations Data->Report

Conclusion

The elemental analysis of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide requires a dual approach. For confirming the bulk elemental composition, combustion analysis with specific considerations for the fluorine content, or preferably, a combination of CHN analysis and Combustion Ion Chromatography, provides the most accurate and reliable data. For ensuring the safety and quality of the compound, a risk-based approach to identify and quantify trace elemental impurities is essential. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands out as the superior technique for this purpose, offering the sensitivity and precision required to meet the stringent regulatory limits set forth in guidelines such as ICH Q3D and USP <232>/<233>. By implementing these robust analytical strategies, researchers and drug developers can ensure the integrity of this critical pharmaceutical intermediate.

References

  • Exeter Analytical Inc. (2013, March 24). CHN determination of highly fluorinated organic compounds. Scientist Live. [Link]

  • Shimadzu. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

  • B'Hymer, C., & Day, D. (2011, November 1). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Patel, D., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis, 8(3). [Link]

  • Protheragen. Impurities in API Risk Assessment. [Link]

  • Contract Pharma. (2018, July 20). Elemental Impurity & Risk Assessment. [Link]

  • Reichert, U. Elemental Impurities: Implications for Manufacturers of Drug Products, APIs & Excipients. [Link]

  • ECA Academy. (2016, July 21). Practical Implementation of the Control of Elemental Impurities: EMA's new Guideline Draft. [Link]

  • World Health Organization. (2019, October 18). Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API. [Link]

  • Li, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. [Link]

  • ChemRxiv. (2024). Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological. [Link]

  • Eriksson, U., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. iScience, 24(10), 103169. [Link]

  • Elementar. CHNS analysis of fluorinated samples. [Link]

  • ACS Publications. (2025, February 6). Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. [Link]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • Pharmaceutical Technology. Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. [Link]

  • EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • Gáspár, A., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4781-4787. [Link]

  • Solvias. Elemental Impurities Testing. [Link]

  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]

  • LECO Corporation. The Combustion Analysis Advantages over ICP. [Link]

  • Defense Technical Information Center. Determination of Fluorine in Fluoro-Organic Compounds. [Link]

  • Guttman, M., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Applied Sciences, 11(8), 3689. [Link]

  • CS Analytical. Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES. [Link]

  • Clark, J. S. (2002). Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition, 18(5), 317-318. [Link]

  • Alchimica. 2-(2,6-DIFLUOROPHENYL)-N-METHOXY-N-METHYLACETAMIDE. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • NIST. Acetamide,N-(2,6-difluorophenyl)-. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide. As a specialized research chemical, understanding its unique properties is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Chemical Profile and Inferred Hazards

2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide is a specialized chemical, likely used as an intermediate in organic synthesis. It belongs to the class of Weinreb amides, which are known for their stability and controlled reactivity with organometallic reagents.[1][2][3][4][5] However, the presence of a difluorophenyl group places it in the category of fluorinated organic compounds, which requires special consideration for disposal due to the strength of the carbon-fluorine bond and potential for environmental persistence.[6][7]

Property Inferred Characteristic & Rationale
Chemical Class Weinreb Amide; Halogenated Aromatic Compound
Physical Form Likely a solid or high-boiling liquid at room temperature.
Primary Hazard Hazardous Waste . Classified as such due to its chemical nature.[8][9]
Toxicological Profile Data is not available. However, it should be handled as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact.[10][11]
Environmental Profile The difluorophenyl group suggests high stability. Fluorinated organic compounds can be persistent in the environment ("forever chemicals") and require specialized disposal to ensure complete destruction.[7][12]
Reactivity Generally stable under normal laboratory conditions. Weinreb amides are stable intermediates.[1][2] However, it should be stored away from strong oxidizing agents, acids, and bases.[9][13]

The Foundational Principle: Do Not Dispose Down the Drain or in General Trash

Under no circumstances should this chemical or its residues be disposed of via sink drains or in regular solid waste.[14][15][16] Its fluorinated nature and unknown long-term environmental effects necessitate that it be treated as regulated hazardous waste.[7][17] The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration conducted by a licensed waste management facility.[6][7][9]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of waste management for 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide, from the point of generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Work Area: All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[9]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[13][18]

  • Designate a Waste Stream: This compound must be collected as Halogenated Organic Waste .

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste streams unless they are part of the same experimental residue.[18] Mixing incompatible wastes is a serious safety hazard.[13][14]

Step 3: Waste Containerization

Choosing the correct container is essential for safe storage and transport.[18]

  • Material Compatibility: Use a clean, leak-proof container made of a chemically compatible material. A glass bottle with a screw cap is generally suitable.[18] Avoid using metal containers for any chemical waste.[19]

  • Original Container: If possible, reusing the original chemical container is a good practice, provided it is in good condition.[8][18]

  • Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[13][19]

  • Closure: The container must be kept tightly closed at all times, except when actively adding waste.[14][15][18] Funnels should be removed immediately after use and the cap replaced.[15]

Step 4: Labeling

Accurate and complete labeling is a regulatory requirement and ensures the safety of everyone who may handle the container.[20]

  • Timing: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[15][21]

  • Content Requirements: The label must clearly state:

    • The words "Hazardous Waste ".[20]

    • The full chemical name: "2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide ". Do not use abbreviations or chemical formulas.[15][21]

    • A list of all other constituents in the container, including solvents and their approximate percentages.

    • The date when waste accumulation began.

Step 5: Storage in a Satellite Accumulation Area (SAA)

The designated storage location for hazardous waste in a laboratory is known as a Satellite Accumulation Area (SAA).[8][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][21]

  • Secondary Containment: The waste container must be placed within a secondary containment tray or bin to contain any potential leaks or spills.[14][15][21]

  • Segregation within SAA: Store this halogenated waste away from incompatible materials, particularly acids and bases.[13][21]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and storage of waste; final disposal must be handled by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[9][14]

  • Provide Information: Clearly communicate the contents of the waste container using the information from your hazardous waste label.

  • Recommended Disposal Method: The recommended method for complete destruction of fluorinated compounds is high-temperature incineration in a facility permitted to handle such waste.[6][7] Other options like hazardous waste landfills only contain the material and do not destroy it.[7]

Disposal Process Visualization

The following diagrams illustrate the decision-making and procedural flow for proper disposal.

Caption: Decision flowchart for waste characterization and disposal.

WasteWorkflow A 1. Generation (In Fume Hood with PPE) B 2. Segregation (Halogenated Waste Stream) A->B C 3. Containerization (Capped, Compatible Container) B->C D 4. Labeling (Hazardous Waste Tag) C->D E 5. Storage (Secondary Containment in SAA) D->E F 6. Pickup Request (Contact EHS/Licensed Vendor) E->F G 7. Final Disposal (High-Temperature Incineration) F->G

Caption: Procedural workflow from waste generation to final disposal.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Small Spills: For minor spills that you are trained to handle:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[9]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[9][10]

    • Decontaminate the area and ventilate it thoroughly.

  • Prevent Entry into Drains: Never wash a spill down the drain or allow it to enter sewers.[9][10]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved February 14, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved February 14, 2026, from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved February 14, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 14, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 14, 2026, from [Link]

  • Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. Retrieved February 14, 2026, from [Link]

  • Chemical Waste Procedures. (n.d.). Division of Research Safety, University of Illinois. Retrieved February 14, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved February 14, 2026, from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved February 14, 2026, from [Link]

  • Acetamide Safety Data Sheet. (2022, October 31). Chemos GmbH & Co.KG. Retrieved February 14, 2026, from [Link]

  • Acetamide Material Safety Data Sheet. (n.d.). Pallav Chemicals. Retrieved February 14, 2026, from [Link]

  • Weinreb Amides. (n.d.). Current Protocols in Nucleic Acid Chemistry. Retrieved February 14, 2026, from [Link]

  • Acetamide Safety Data Sheet. (2023, March 30). PENTA. Retrieved February 14, 2026, from [Link]

  • Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (n.d.). U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved February 14, 2026, from [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. Retrieved February 14, 2026, from [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS. (2024, April 8). U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research chemical, 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide lacks a comprehensive, publicly available safety profile. This guide provides essential safety and handling protocols synthesized from the known hazards of its constituent chemical groups—the halogenated phenyl ring and the N-methoxy-N-methylacetamide (Weinreb amide) moiety—and established principles of laboratory safety for handling compounds of unknown toxicity. This document is intended to supplement, not replace, a thorough, institution-specific risk assessment which must be completed by the principal investigator before any work commences.

Hazard Assessment: A Proactive Stance on an Unknown Profile

The primary directive when handling a compound with limited toxicological data is to assume it is hazardous. Our assessment is based on analogous compounds, providing a predictive framework for potential risks.

  • Dermal and Ocular Hazard: The presence of the difluorophenyl group and the amide functionality suggests a high potential for skin and eye irritation. Analogs such as 2,2-Difluoro-N-methoxy-N-methylacetamide are known to cause skin and serious eye irritation. Therefore, absorption through the skin and direct contact with eyes are considered primary exposure routes.

  • Respiratory Hazard: While the volatility of this specific compound is unknown, related N,N-disubstituted acetamides can be harmful if inhaled, potentially causing respiratory tract irritation.[1][2] Handling must be conducted in a manner that prevents the generation of dust or aerosols.

  • Systemic Toxicity & Chronic Effects: N-Methylacetamide, a structural relative, is classified as a substance that may damage fertility or an unborn child.[1][3] Until data proves otherwise, 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide should be treated as a potential reproductive toxin.

  • Physical Hazards: Simple Weinreb amides and other fluorinated acetamides are often flammable liquids.[4][5] Therefore, this compound should be handled away from ignition sources.[6]

Core Protective Measures: Engineering Controls and PPE

A multi-layered approach to protection is mandatory, starting with engineering controls as the primary barrier, supplemented by a robust selection of Personal Protective Equipment (PPE).

Primary Engineering Control: The Chemical Fume Hood

All handling of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide, including weighing, reconstitution, and transfer, must be performed inside a certified chemical fume hood.[4][7] This is non-negotiable and serves as the primary defense against inhalation of aerosols or vapors.

Personal Protective Equipment (PPE) Ensemble

The following table outlines the required PPE. The rationale is grounded in mitigating the risks identified in the hazard assessment.

EquipmentSpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[4]Protects against splashes and aerosols. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[8]
Face shield (worn over goggles).Required when handling quantities >50 mL or during procedures with a heightened splash risk (e.g., heating, pressure reactions).
Hand Protection Double-gloving is mandatory.Provides a fail-safe barrier. If the outer glove is compromised, the inner glove continues to offer protection while the outer is replaced.
Inner Glove: Nitrile examination glove.Offers good dexterity and splash protection against a wide range of chemicals.[8][9]
Outer Glove: Thicker, chemical-resistant glove (e.g., Butyl rubber or Silver Shield®/4H®).Provides extended protection against halogenated aromatic compounds and amides. Always consult the glove manufacturer's compatibility data.
Body Protection Flame-resistant (FR) lab coat.Protects skin and clothing from splashes and mitigates risk from the compound's potential flammability.[4][9]
Chemical-resistant apron (worn over lab coat).Recommended for transfers of solutions >50 mL to provide an additional barrier against spills.[10]
Footwear Closed-toe, liquid-resistant shoes.Protects feet from spills. Perforated shoes or sandals are strictly forbidden in the laboratory.[11]
Respiratory Protection Not typically required if all work is performed in a certified fume hood.If engineering controls fail or for emergency spill response, a full-face respirator with an appropriate combination cartridge (organic vapor/particulate) would be necessary.[4][12] Use requires prior medical clearance and fit-testing.

Operational and Disposal Plans

Procedural diligence is as critical as the PPE worn. The following workflows ensure safety throughout the handling lifecycle.

Step-by-Step Handling Protocol
  • Pre-Operation Check: Verify the chemical fume hood has a valid certification. Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

  • Donning PPE: Don PPE in the correct order: inner gloves, lab coat, outer gloves, and finally, eye/face protection.

  • Weighing and Transfer: Conduct all weighings and transfers on a disposable work surface (e.g., chemical-absorbent pad) inside the fume hood to contain any minor spills.

  • Post-Handling: Wipe down the exterior of all containers with a suitable solvent (e.g., 70% ethanol) before removing them from the fume hood.

  • Doffing PPE: Remove PPE slowly and deliberately to avoid self-contamination. Remove outer gloves first, followed by the lab coat and eye protection. Remove inner gloves last.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[2]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Spill Inside Fume Hood: Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material and any contaminated items into a sealed container for hazardous waste disposal.

  • Spill Outside Fume Hood: Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Disposal Plan: Managing Halogenated Waste

Due to the presence of fluorine, this compound and all materials contaminated with it must be disposed of as Halogenated Organic Waste .[6][7]

  • Segregation: Never mix halogenated waste with non-halogenated waste.[13][14] This is critical for proper disposal and cost management.[14][15]

  • Waste Containers: Use clearly labeled, dedicated containers for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste."[7][13]

  • Labeling: All waste containers must be labeled with the full chemical name "2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide" and the words "Hazardous Waste."[13][14]

  • Storage: Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area within the laboratory.[14]

Workflow Visualization

The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase start START: Task Involves 2-(2,6-Difluorophenyl)-n- methoxy-n-methylacetamide risk_assessment Perform Task-Specific Risk Assessment start->risk_assessment Mandatory fume_hood Verify Fume Hood Certification risk_assessment->fume_hood fume_hood->risk_assessment Not Certified (STOP WORK) ppe_don Don Full PPE Ensemble (See Table) fume_hood->ppe_don Certified weigh Weigh / Transfer Inside Fume Hood ppe_don->weigh procedure Perform Experiment weigh->procedure spill Spill Occurs? procedure->spill spill_yes Follow Emergency Spill Protocol spill->spill_yes Yes spill_no Continue spill->spill_no No decon Decontaminate Work Area spill_yes->decon After Cleanup spill_no->decon waste Segregate Waste: 'Halogenated Organic' decon->waste ppe_doff Doff PPE in Correct Sequence waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash end_op END of Operation wash->end_op

Caption: PPE Selection and Decontamination Workflow.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health & Radiation Safety. Available at: [Link]

  • 7.2 Organic Solvents. University of North Carolina at Chapel Hill, Environment, Health and Safety. Available at: [Link]

  • Personal Protective Equipment Selection Guide. University of Chicago, Research Laboratory & Safety Services. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Servier. Available at: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]

  • Section 6C: Protective Equipment. Princeton University, Environmental Health and Safety. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.